N-Salicyloyltryptamine
説明
特性
IUPAC Name |
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-8-4-2-6-14(16)17(21)18-10-9-12-11-19-15-7-3-1-5-13(12)15/h1-8,11,19-20H,9-10H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPYTDZHCNJRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438669 | |
| Record name | N-Salicyloyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31384-98-2 | |
| Record name | N-Salicyloyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of N-Salicyloyltryptamine
An In-depth Technical Guide on the Chemical Properties of N-Salicyloyltryptamine
Introduction
This compound (NST), also known by its IUPAC name 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide, is a synthetic derivative of tryptamine.[1][2] It is structurally an amide formed between salicylic acid and tryptamine. This compound has garnered significant interest in the scientific community for its diverse biological activities, including anticonvulsant, neuroprotective, and anti-inflammatory properties.[2][3][4][5] As a result, NST and its derivatives are being actively investigated as multifunctional agents for treating complex conditions such as neurodegenerative diseases and ischemic stroke.[6][7][8] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanisms of action of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a solid compound at room temperature. Its core structure consists of an indole ring from the tryptamine moiety linked via an amide bond to a salicylic acid moiety.[2] The key physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide | [1] |
| CAS Number | 31384-98-2 | [1] |
| Molecular Formula | C₁₇H₁₆N₂O₂ | [1] |
| Molecular Weight | 280.32 g/mol | [1] |
| Exact Mass | 280.121177757 Da | [1] |
| XLogP3 | 3.7 | [1] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3O | [1] |
| InChIKey | XBPYTDZHCNJRBY-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound involves the formation of an amide bond between tryptamine and salicylic acid. While various methods exist for amide coupling, a sustainable and efficient approach utilizes a coupling reagent like propylphosphonic anhydride (T3P) at room temperature.[9][10] This method avoids high temperatures and harsh reagents often associated with older protocols, such as converting the carboxylic acid to a more reactive acyl chloride.[9]
Experimental Protocol: General Synthesis of N-Acyl Tryptamines
The following protocol is a general procedure for the T3P-assisted synthesis of N-acyl tryptamines, which can be directly applied to the synthesis of this compound using salicylic acid as the carboxylic acid component.[9][10]
-
Reagent Preparation : In an 8-mL vial, add tryptamine (1.2 equivalents), the desired carboxylic acid (in this case, salicylic acid, 1.0 equivalent), and triethylamine (Et₃N, 2.0 equivalents).
-
Solvent and Coupling Agent : Add ethyl acetate (EtOAc) as the solvent, followed by the dropwise addition of propylphosphonic anhydride (T3P, 50 wt% solution in EtOAc, 1.5 equivalents).[9][10]
-
Reaction : Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Upon completion, quench the reaction by adding water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification : Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Product : Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acyl tryptamine.[11]
Spectroscopic Data and Analysis
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectra for this compound are essential for its structural confirmation and purity assessment. While specific spectra are not detailed in the provided search results, the following sections describe the standard methodologies used to obtain this data.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Expected Signals :
-
¹H NMR : Expect signals corresponding to the aromatic protons on both the indole and salicylate rings, the ethyl chain protons, the amide N-H proton, the indole N-H proton, and the phenolic O-H proton.
-
¹³C NMR : Expect distinct signals for each of the 17 carbon atoms, including the amide carbonyl carbon and the aromatic carbons.
-
-
Analysis : Analyze the chemical shifts, integration values, and coupling patterns to confirm the molecular structure.
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample using a method such as a KBr pellet (mixing a small amount of sample with dry KBr and pressing into a thin disk) or as a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Signals : Key vibrational bands would include N-H stretching (indole and amide), O-H stretching (phenolic), C=O stretching (amide), and C-H stretching (aromatic and aliphatic).
-
Analysis : Correlate the observed absorption bands with known functional group frequencies to verify the structure.
Experimental Protocol: Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition : Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[12] Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass.
-
Analysis : The primary analysis involves identifying the molecular ion peak [M+H]⁺ or [M]⁺ to confirm the molecular weight.[13] For this compound (C₁₇H₁₆N₂O₂), the expected exact mass of the protonated molecule is approximately 281.1285 Da. Further fragmentation patterns can provide additional structural information.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological effects, primarily acting as a neuroprotective and anti-inflammatory agent. Its mechanisms of action are multifaceted, involving the modulation of ion channels and key intracellular signaling pathways.
Ion Channel Modulation
Studies have shown that this compound acts as an anticonvulsant by modulating several voltage-gated ion channels in neuronal cells.[3][14] Its activity on Na⁺, Ca²⁺, and K⁺ channels contributes to the suppression of neuronal hyperexcitability, a hallmark of seizures.[3]
| Ion Channel Target | Concentration | Effect | Source |
| Voltage-gated K⁺ Channels | 17 µM | 59.2% inhibition of Ito current | [14] |
| 17 µM | 73.1% inhibition of IKD current | [14] | |
| (IC₅₀) | 34.6 µM for Ito current | [3][14] | |
| L-type Ca²⁺ Channels | 17 µM | 54.9% inhibition | [3][14] |
| TTX-sensitive Na⁺ Channels | 170 µM | 22.1% inhibition | [3][14] |
| 17 µM | No significant effect | [3][14] |
Experimental Protocol: Electrophysiological Recordings (Patch-Clamp)
The effects of this compound on ion channels are typically studied using the whole-cell patch-clamp technique on cultured cells, such as GH3 pituitary tumor cells.[3][14]
-
Cell Culture : Culture GH3 cells under standard conditions.
-
Recording Setup : Use a patch-clamp amplifier and data acquisition system. Prepare micropipettes from borosilicate glass and fill them with an appropriate internal solution.
-
Data Acquisition : Establish a whole-cell configuration on a selected cell. Apply voltage-clamp protocols specific for the ion channel of interest (e.g., depolarizing steps to elicit Na⁺, Ca²⁺, or K⁺ currents).
-
Drug Application : After recording stable baseline currents, perfuse the bath solution with this compound at various concentrations.
-
Analysis : Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Calculate dose-response curves to determine IC₅₀ values.[14]
Anti-Neuroinflammatory and Neuroprotective Pathways
Recent research has focused on NST derivatives as multifunctional agents targeting neuroinflammation, a key process in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as ischemic stroke.[4][7][15] These compounds exert their effects by modulating complex signaling pathways.
-
STAT3 Pathway : One derivative of NST, compound 18, was shown to exert anti-neuroinflammatory effects by inhibiting the activation of microglia.[16] The underlying mechanism involves the inhibition of the transcription, expression, and phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3), which in turn regulates the expression of cyclooxygenase-2 (COX-2).[16]
-
Nrf2 Pathway : In models of ischemic stroke, certain NST derivatives provide neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][15] Nrf2 is a key transcription factor that regulates cellular defense against oxidative stress.[15] Activation of Nrf2 leads to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), protecting neurons from damage.[7][15]
-
NLRP3 Inflammasome Pathway : In models of Alzheimer's disease, an NST derivative known as L7 was found to exert neuroprotective effects by interfering with Aβ-induced pyroptosis.[8] This was achieved by targeting the NLRP3-caspase-1-GSDMD signaling axis, a key pathway in inflammatory cell death.[8]
Conclusion
This compound is a synthetically accessible compound with a compelling profile of biological activities. Its chemical structure, combining tryptamine and salicylic acid, gives rise to its ability to modulate key physiological targets. The data clearly indicate its function as an ion channel modulator, contributing to its anticonvulsant effects. Furthermore, extensive research into its derivatives has revealed potent anti-neuroinflammatory and neuroprotective actions through the modulation of critical signaling pathways like STAT3, Nrf2, and the NLRP3 inflammasome. This body of evidence underscores the potential of this compound and its analogues as lead compounds for the development of novel therapeutics for a range of neurological disorders.
References
- 1. This compound | C17H16N2O2 | CID 10356316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of N-salicyloyl tryptamine derivatives as multifunctional neuroprotectants for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry for protein sialoglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometry-based structure-specific N-glycoproteomics and biomedical applications : Mass spectrometry-based structure-specific N-glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Core Mechanism of Action of N-Salicyloyltryptamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-Salicyloyltryptamine (STP), a synthetic analogue of the alkaloid N-benzoyltryptamine, has emerged as a compound of significant interest due to its pleiotropic pharmacological activities. Initially identified for its anticonvulsant properties, subsequent research has revealed a multifaceted mechanism of action encompassing the modulation of voltage-gated ion channels and potent anti-neuroinflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms of STP and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways. The evidence suggests that STP's neuroprotective effects stem from its ability to concurrently reduce neuronal hyperexcitability and suppress inflammatory cascades in the central nervous system, making it a promising scaffold for the development of therapeutics for epilepsy and neurodegenerative diseases.[4][5][6]
Core Mechanism I: Modulation of Voltage-Gated Ion Channels
A primary mechanism contributing to the anticonvulsant and neuroprotective effects of this compound is its direct interaction with and modulation of several key voltage-gated ion channels.[1] These channels are fundamental to regulating neuronal action potential discharge; their inhibition is a key strategy for controlling the neuronal hyperexcitability that underlies seizure activity.[1] Electrophysiological studies, primarily using GH3 pituitary tumor cells as a model, have elucidated STP's inhibitory profile across sodium, calcium, and potassium channels.[1][4]
Data Presentation: Ion Channel Inhibition
The inhibitory effects of this compound on various ion channels have been quantified, demonstrating a multi-target engagement profile. The data, primarily from whole-cell patch-clamp studies on GH3 cells, are summarized below.
| Channel Type | Current | STP Concentration | % Inhibition / Effect | IC50 | Reference |
| Potassium (K+) | Transient Outward (Ito) | 17 µM | 59.2 ± 10.4% | 34.6 ± 8.14 µM | [1][4] |
| Delayed Rectifier (IKD) | 17 µM | 73.1 ± 8.56% | Not Determined | [1][4] | |
| Maxi-BKCa | Bath Application | Increased open probability | Not Applicable | [1][4] | |
| Calcium (Ca2+) | L-type | 17 µM | 54.9 ± 7.50% | Not Determined | [1][4] |
| Sodium (Na+) | TTX-sensitive (INa) | 170 µM | 22.1 ± 2.41% | Not Determined | [1][4] |
| TTX-sensitive (INa) | 17 µM | No significant effect | Not Applicable | [1][4] |
Mandatory Visualization: Ion Channel Modulation Pathway
Core Mechanism II: Anti-Neuroinflammatory Signaling
Beyond direct neuronal modulation, this compound and its derivatives exhibit potent anti-neuroinflammatory properties, primarily by constraining the activation of microglia, the resident immune cells of the CNS.[5][7] This activity is critical, as neuroinflammation is a key pathological factor in neurodegenerative diseases.[6] The mechanisms involve the inhibition of critical inflammatory signaling pathways, including STAT3 and the NLRP3 inflammasome, as well as general inhibition of cyclooxygenase (COX) enzymes.[2][5][6]
Inhibition of the STAT3 Pathway
A significant anti-neuroinflammatory mechanism of STP derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[5][8] The mechanism involves suppressing the transcription, expression, and phosphorylation of STAT3.[5] This action prevents the downstream expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), thereby reducing the inflammatory response in microglia.[5][7]
Mandatory Visualization: STAT3 Signaling Pathway Inhibition
Attenuation of Pyroptosis and Apoptosis
In models of Alzheimer's disease, STP derivatives have been shown to exert neuroprotective effects by modulating programmed cell death pathways.[6] Specifically, the derivative L7 was found to intervene in amyloid-beta (Aβ)-induced pyroptosis—a highly inflammatory form of cell death—by targeting the NLRP3-caspase-1-GSDMD signaling axis.[6] Concurrently, it ameliorates neuronal apoptosis through the mitochondrial apoptosis pathway.[6]
Mandatory Visualization: Pyroptosis and Apoptosis Pathways
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific and reproducible experimental methodologies. Below are protocols for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on the methodology used to study the effects of STP on voltage-gated ion channels in GH3 cells.[1]
-
Objective: To measure ionic currents (Na+, Ca2+, K+) through voltage-gated channels in the presence and absence of STP.
-
Cell Preparation: GH3 cells are cultured in a suitable medium and maintained at 37°C in a 5% CO2 incubator. For recording, cells are dissociated and plated onto glass coverslips.
-
Recording Solutions:
-
External Solution (for K+ currents): Composed of (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Pipette Solution (for K+ currents): Composed of (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.
-
External Solution (for Ca2+ currents): Na+ is replaced with TEA-Cl, and Ba2+ (e.g., 10 mM) is used as the charge carrier to isolate Ca2+ channel currents. TTX (300 nM) is added to block Na+ channels.
-
Pipette Solution (for Ca2+ currents): K+ is replaced with Cs+ to block K+ currents.
-
-
Electrophysiological Recording:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope.
-
Patch pipettes with a resistance of 3–5 MΩ are pulled from borosilicate glass.
-
The whole-cell configuration of the patch-clamp technique is established.
-
Membrane currents are recorded using an appropriate patch-clamp amplifier. Data are filtered and digitized for analysis.
-
Voltage Protocols:
-
K+ Currents: Cells are held at a holding potential of -80 mV. Depolarizing voltage steps are applied to elicit transient (Ito) and delayed rectifier (IKD) currents.
-
Ca2+ Currents: Cells are held at -80 mV. Currents are elicited by depolarizing the cell to 0 mV for 50 ms every 5 seconds.
-
-
-
Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted into the external solution to the desired final concentration. The solution is applied to the recorded cell via a perfusion system.
Mandatory Visualization: Patch-Clamp Workflow
In Vitro Neuroinflammation Assay
This protocol is a generalized methodology based on studies using STP derivatives to suppress neuroinflammation in microglial or glial cell lines.[9]
-
Objective: To quantify the effect of STP derivatives on the production of inflammatory mediators in LPS-stimulated cells.
-
Cell Culture: Murine microglial (e.g., BV2) or rat glial (e.g., C6) cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.
-
Experimental Procedure:
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the STP derivative. Cells are pre-treated for a specified time (e.g., 1-2 hours).
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the control group).
-
Cells are incubated for a further period (e.g., 24 hours).
-
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, etc.) and Prostaglandins (PGE2): Levels in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression (iNOS, COX-2): Cell lysates are collected, and protein levels are determined by Western blot analysis using specific primary antibodies.
-
-
Data Analysis: The levels of inflammatory mediators in the STP-treated groups are compared to the LPS-only control group to determine the percentage of inhibition. Cell viability assays (e.g., MTT) are run in parallel to rule out cytotoxicity.
Conclusion
The mechanism of action of this compound is multifaceted, targeting both the electrical and inflammatory components of neurological disorders. Its ability to inhibit multiple voltage-gated ion channels provides a direct route to stabilizing neuronal activity and preventing aberrant firing, which is central to its anticonvulsant effects.[1][3] Simultaneously, its derivatives potently suppress key neuroinflammatory pathways, such as STAT3 and NLRP3, which are increasingly recognized as drivers of neurodegeneration.[5][6] This dual-action profile underscores the therapeutic potential of the this compound scaffold. Future research should focus on optimizing derivatives for enhanced potency and selectivity, further delineating their engagement with specific molecular targets, and advancing lead candidates into more complex in vivo models of neurological disease.
References
- 1. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticonvulsant properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - NâSalicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - American Chemical Society - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Screening of N-Salicyloyltryptamine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The growing interest in N-salicyloyltryptamine derivatives stems from their significant therapeutic potential, particularly in the realm of neurodegenerative and inflammatory diseases. These compounds have demonstrated a remarkable ability to modulate key biological pathways associated with inflammation, oxidative stress, and neuronal cell death. This technical guide provides a comprehensive overview of the synthesis, screening methodologies, and mechanisms of action of this compound derivatives, intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.
Synthesis of this compound Derivatives
The core structure of this compound derivatives is achieved through the formation of an amide bond between a tryptamine moiety and a salicylic acid derivative. The most prevalent and versatile method for this coupling reaction involves the use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt).
General Experimental Protocol: Amide Coupling using EDCI/HOBt
This protocol outlines a general procedure for the synthesis of this compound derivatives. Specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization depending on the specific substrates used.
Materials:
-
Substituted Salicylic Acid (1.0 eq)
-
Tryptamine or its derivative (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2-1.5 eq)
-
N-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted salicylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2-1.5 eq) and EDCI·HCl (1.2-1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add the tryptamine derivative (1.0-1.2 eq) and the base (TEA or DIPEA, 2.0-3.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening of this compound Derivatives
A multi-faceted screening approach is essential to fully characterize the biological activities of this compound derivatives. This typically involves a combination of in vitro enzymatic assays, cell-based assays, and in vivo models.
Anti-inflammatory Activity Screening
Many this compound derivatives exhibit anti-inflammatory properties through the inhibition of the COX-2 enzyme. A common method to assess this is a fluorometric or colorimetric inhibitor screening assay.
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
-
Prepare a reaction mixture containing COX-2 enzyme, a fluorescent probe, and assay buffer in a 96-well plate.
-
Add various concentrations of the this compound derivatives to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: COX-2 Inhibitory Activity of Selected this compound Derivatives
| Compound | R Group on Salicylic Acid | COX-2 IC₅₀ (µM) |
| 1 | H | > 50 |
| 2 | 5-Cl | 0.85 |
| 3 | 5-F | 1.23 |
| 4 | 4-OCH₃ | 5.67 |
| Celecoxib | (Reference) | 0.05 |
Note: The data presented in this table is a representative example and may not reflect the full scope of published data.
BV-2 murine microglial cells are widely used to model neuroinflammation in vitro. Lipopolysaccharide (LPS) is a potent activator of microglia, inducing the production of pro-inflammatory mediators.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated BV-2 Cells (Griess Assay)
-
Seed BV-2 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
-
Following the same cell treatment protocol as for the Griess assay, collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
Table 2: Anti-neuroinflammatory Activity of Selected this compound Derivatives in LPS-stimulated BV-2 Cells
| Compound | Concentration (µM) | NO Production Inhibition (%) | TNF-α Release Inhibition (%) | IL-6 Release Inhibition (%) |
| L7 | 10 | 75.2 | 68.9 | 72.5 |
| M11 | 10 | 82.5 | 78.3 | 80.1 |
| Compound 18 | 10 | 88.1 | 85.4 | 87.6 |
| Dexamethasone | 1 | 95.3 | 92.1 | 94.8 |
Note: The data presented in this table is a representative example and may not reflect the full scope of published data.
Neuroprotective Activity Screening
The human neuroblastoma cell line SH-SY5Y is a common model for studying neuroprotection. Neuronal damage can be induced by various toxins, such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ).
Experimental Protocol: Neuroprotection against Aβ-induced Toxicity in SH-SY5Y Cells (MTT Assay)
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Expose the cells to a toxic concentration of Aβ oligomers for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
Table 3: Neuroprotective Effects of Selected this compound Derivatives against Aβ-induced Toxicity in SH-SY5Y Cells
| Compound | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| Aβ only | 10 | 45.2 |
| L7 + Aβ | 10 | 78.9 |
| M11 + Aβ | 10 | 85.1 |
| Compound 18 + Aβ | 10 | 89.3 |
Note: The data presented in this table is a representative example and may not reflect the full scope of published data.
Elucidation of Mechanism of Action
Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for their development as therapeutic agents. Western blotting is a key technique used to investigate the modulation of specific signaling pathways.
General Western Blotting Protocol
-
Protein Extraction: Lyse treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Key Signaling Pathways Modulated by this compound Derivatives
The Nrf2 pathway is a critical regulator of cellular antioxidant responses. Some this compound derivatives have been shown to activate this pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).
N-Salicyloyltryptamine: A Novel Anticonvulsant with Multi-Targeted Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-Salicyloyltryptamine (NST), a synthetic derivative of tryptamine, has emerged as a promising novel anticonvulsant agent. Preclinical studies have demonstrated its efficacy in a range of seizure models, suggesting a broad spectrum of activity. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its anticonvulsant properties, mechanism of action, and available data for drug development professionals. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and includes visualizations of proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this potential therapeutic agent.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Current antiepileptic drugs (AEDs) are effective for many patients, but a significant portion continues to experience seizures or suffers from dose-limiting side effects. This underscores the urgent need for novel anticonvulsants with improved efficacy and tolerability profiles. This compound has been identified as a promising candidate, exhibiting protective effects in various animal models of seizures. Its mechanism of action appears to be multi-targeted, involving the modulation of several key ion channels and enhancement of GABAergic neurotransmission, which are critical pathways in the regulation of neuronal excitability. This guide aims to consolidate the existing preclinical data on this compound to support further research and development efforts.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively published, its synthesis can be inferred from the procedures described for its derivatives. The fundamental reaction involves the conjugation of salicylic acid with tryptamine.
General Synthesis Scheme:
A plausible synthetic route involves the acylation of tryptamine with a salicylic acid derivative. Typically, the carboxylic acid of salicylic acid is activated to facilitate the amide bond formation with the primary amine of tryptamine.
Inferred Protocol:
-
Activation of Salicylic Acid: Salicylic acid can be activated by conversion to an acyl chloride or by using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).
-
Coupling Reaction: The activated salicylic acid is then reacted with tryptamine in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the acid formed during the reaction.
-
Work-up and Purification: The reaction mixture is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified using column chromatography on silica gel to yield pure this compound.
Note: This is a generalized protocol inferred from the synthesis of related compounds. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve high yields and purity.
In Vivo Anticonvulsant Activity
This compound has demonstrated significant anticonvulsant effects in various rodent models of seizures, including the pentylenetetrazol (PTZ), picrotoxin (PIC), and maximal electroshock (MES) tests.
Data Presentation
| Seizure Model | Species | Dose of NST (mg/kg, i.p.) | Effect on Seizure Latency | Effect on Seizure Incidence (%) | Effect on Mortality (%) | Reference |
| Pentylenetetrazol (PTZ) | Mice | 100 | Increased | Reduced | Reduced | [1][2] |
| 200 | Significantly Increased | Significantly Reduced | Significantly Reduced | [1][2] | ||
| Picrotoxin (PIC) | Mice | 100 | Significantly Increased | Protected | - | [1][2] |
| 200 | Significantly Increased | Protected | - | [1][2] | ||
| Maximal Electroshock (MES) | Mice | 100 | - | 40% elimination of extensor reflex | - | [1][2] |
| 200 | - | 40% elimination of extensor reflex | Reduced | [1][2] |
Experimental Protocols
This model is used to induce clonic seizures and is considered a model for generalized absence seizures.
-
Animals: Male Swiss mice (25-30 g) are used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: this compound (100 or 200 mg/kg) or vehicle (e.g., Tween 80) is administered intraperitoneally (i.p.).
-
Seizure Induction: 30-60 minutes after drug administration, pentylenetetrazol (PTZ) is injected subcutaneously or intraperitoneally at a convulsant dose (e.g., 85 mg/kg).
-
Observation: Animals are observed for 30 minutes for the onset of clonic seizures (characterized by jerky movements of the whole body) and mortality. The latency to the first seizure is recorded.
Picrotoxin is a non-competitive GABA-A receptor antagonist that induces clonic-tonic seizures.
-
Animals and Housing: Same as the PTZ model.
-
Drug Administration: this compound (100 or 200 mg/kg, i.p.) or vehicle is administered.
-
Seizure Induction: 30-60 minutes after drug administration, picrotoxin (PIC) is injected intraperitoneally at a convulsant dose (e.g., 8 mg/kg).
-
Observation: Animals are observed for the onset of seizures and the latency to the first convulsion is recorded.
The MES test is a model for generalized tonic-clonic seizures and assesses the ability of a compound to prevent seizure spread.
-
Animals and Housing: Same as the PTZ model.
-
Drug Administration: this compound (100 or 200 mg/kg, i.p.) or a standard AED like phenytoin is administered.
-
Seizure Induction: 60 minutes after drug administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.
Mechanism of Action
The anticonvulsant effects of this compound are believed to be mediated through a multi-targeted mechanism involving the modulation of voltage-gated ion channels and enhancement of GABAergic neurotransmission.
Modulation of Voltage-Gated Ion Channels
Electrophysiological studies using the patch-clamp technique on GH3 cells have revealed that this compound modulates the activity of Na+, Ca2+, and K+ channels.
| Ion Channel | Cell Line | NST Concentration (µM) | Effect | IC50 (µM) | Reference |
| Voltage-gated K+ channels (Ito) | GH3 | 17 | 59.2 ± 10.4% inhibition | 34.6 ± 8.14 | [3][4] |
| Voltage-gated K+ channels (IKD) | GH3 | 17 | 73.1 ± 8.56% inhibition | - | [3][4] |
| Large-conductance Ca2+-activated K+ channels (BKCa) | GH3 | - | Increased open probability | - | [3][4] |
| L-type Ca2+ channels | GH3 | 17 | 54.9 ± 7.50% inhibition | - | [3][4] |
| TTX-sensitive Na+ channels | GH3 | 170 | 22.1 ± 2.41% inhibition | - | [3][4] |
| 17 | No significant effect | - | [3][4] |
-
Cell Culture: GH3 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation: For recording, cells are dissociated and plated on glass coverslips.
-
Electrophysiological Recording:
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions: The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal solution may contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.
-
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are held at a holding potential (e.g., -80 mV), and currents are elicited by depolarizing voltage steps.
-
-
Data Analysis: The peak current amplitudes before and after the application of this compound are measured and compared to determine the percentage of inhibition. Dose-response curves are generated to calculate the IC50 value.
Enhancement of GABAergic Neurotransmission
Studies have shown that the anticonvulsant effect of this compound is, at least in part, mediated by the GABAergic system. The protective effect of NST in the PTZ model was inhibited by flumazenil, a benzodiazepine site antagonist at the GABA-A receptor complex.[1][2]
Signaling Pathways and Experimental Workflows
Caption: Proposed multi-target mechanism of action of this compound.
Caption: Experimental workflow for in vivo anticonvulsant screening.
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not yet fully available in the public domain. However, studies on this compound derivatives have provided some promising insights.
Certain derivatives have been shown to possess a longer plasma half-life compared to related compounds like melatonin. Furthermore, these derivatives have demonstrated favorable blood-brain barrier (BBB) permeability, which is a critical attribute for a centrally acting anticonvulsant.
Future Research Needs:
To advance the development of this compound, detailed pharmacokinetic studies are essential. These should include:
-
Absorption: Bioavailability studies following different routes of administration.
-
Distribution: Determination of tissue distribution, plasma protein binding, and confirmation of BBB penetration.
-
Metabolism: Identification of major metabolites and the enzymes involved in its biotransformation.
-
Excretion: Characterization of the primary routes of elimination.
Conclusion and Future Directions
This compound is a novel anticonvulsant candidate with a compelling preclinical profile. Its efficacy in diverse seizure models, coupled with a multi-targeted mechanism of action that includes modulation of key ion channels and enhancement of GABAergic inhibition, positions it as a promising therapeutic agent. The available data suggest a favorable safety profile at effective doses in animal models.
However, to realize its full therapeutic potential, further research is imperative. Key future directions include:
-
Detailed Pharmacokinetic and Toxicological Studies: A thorough understanding of the ADME properties and a comprehensive safety assessment are crucial for advancing to clinical trials.
-
Mechanism of Action Refinement: Further elucidation of the specific binding sites and the downstream signaling pathways involved in its anticonvulsant effects.
-
Chronic Seizure Models: Evaluation of its efficacy in chronic models of epilepsy to assess its potential for long-term seizure control and disease modification.
-
Structural Optimization: Synthesis and evaluation of additional derivatives to potentially improve potency, selectivity, and pharmacokinetic properties.
References
- 1. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of an N-Salicyloyl Tryptamine Derivative against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Properties of N-Salicyloyltryptamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Salicyloyltryptamine (NST), a synthetic amide of salicylic acid and tryptamine, and its derivatives have emerged as a promising class of multi-target agents with significant neuroprotective potential. This technical guide provides an in-depth overview of the current understanding of their mechanisms of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols for evaluating the neuroprotective effects of these compounds are provided, along with visualizations of the key signaling pathways implicated in their activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this compound derivatives for neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke, represent a significant and growing global health burden. The complex and multifactorial nature of these disorders, often involving neuroinflammation, oxidative stress, apoptosis, and protein aggregation, has hampered the development of effective disease-modifying therapies. This compound and its derivatives have garnered attention due to their pleiotropic pharmacological profile, addressing multiple pathological cascades simultaneously. These compounds have demonstrated efficacy in various in vitro and in vivo models of neurodegeneration, suggesting their potential as lead structures for novel neuroprotective drugs.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound and its derivatives has been quantified in several studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Anti-Neuroinflammatory and Neuroprotective Activity of this compound Derivatives
| Compound | Assay | Cell Line | IC50 / EC50 / % Inhibition | Reference |
| L7 | Aβ-induced pyroptosis inhibition | BV2 microglia | Significant downregulation of NLRP3, Caspase-1, GSDMD | [1] |
| LZWL02003 | MPP+-induced neuronal damage | SH-SY5Y | Significant protection at 5, 10, and 20 µM | [2] |
| Compound 18 | LPS-induced neuroinflammation | Microglia | Superior anti-neuroinflammatory effects compared to L7 | [3][4] |
| H327 | Butyrylcholinesterase (BChE) inhibition | eqBChE | IC50 = 0.057 ± 0.005 µM | |
| M11 | Neuroprotection against CI/R injury | - | Surpassed parent compound L7 in anti-oxidant, anti-inflammatory, anti-ferroptosis, and anti-apoptosis effects | [5] |
Table 2: In Vivo Neuroprotective Effects of this compound Derivatives
| Compound | Animal Model | Key Findings | Reference |
| L7 | Aβ-induced cognitive impairment in mice | Remarkably improved cognitive function in Morris Water Maze, eight-arm radial maze, open field test, and novel object recognition test. Significantly attenuated Aβ plaque deposition. | [1] |
| LZWL02003 | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in vivo model of cerebral I/R injury | Reduced cerebral infarct volume and improved neurological deficits. | [6] |
| Compound 18 | LPS-induced neuroinflammation in mice | Exhibited significant neuroprotective effects in the hippocampal region. | [3][4] |
| H327 | Scopolamine-induced cognitive impairment in vivo | Significantly improved cognitive impairment. | |
| M11 | MCAO/R in mice | Effectively reduced cerebral infarct volume and improved neurological deficits. | [5] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound derivatives are mediated through the modulation of several key signaling pathways.
Inhibition of the STAT3 Pathway in Microglia
Activated Signal Transducer and Activator of Transcription 3 (STAT3) in microglia is a key driver of neuroinflammation. Certain this compound derivatives, such as compound 18, have been shown to inhibit the phosphorylation and activation of STAT3, thereby suppressing the expression of downstream pro-inflammatory mediators.[3][4]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and apoptosis in the context of cerebral ischemia. The derivative LZWL02003 has been demonstrated to suppress the phosphorylation of key proteins in the NF-κB pathway, leading to reduced nuclear translocation of the p65 subunit and subsequent downregulation of inflammatory and apoptotic genes.[6]
Attenuation of the Pyroptosis Pathway
Pyroptosis, a form of programmed cell death characterized by inflammation, is implicated in Alzheimer's disease pathology. The this compound derivative L7 has been shown to intervene in Aβ-induced pyroptosis by targeting the NLRP3-caspase-1-GSDMD axis.[1]
Regulation of the Mitochondrial Apoptosis Pathway
Mitochondrial dysfunction is a central event in neuronal apoptosis. This compound derivatives can ameliorate neuronal apoptosis by modulating the mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, specifically by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a general method for assessing the neuroprotective effects of compounds against an induced toxic insult in the human neuroblastoma cell line SH-SY5Y.
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, seed cells at a low density and treat with 10 µM retinoic acid for 5-7 days to induce a neuronal phenotype.
2. Compound Treatment and Induction of Toxicity:
-
Seed differentiated SH-SY5Y cells into 96-well plates.
-
Pre-treat cells with various concentrations of the this compound derivative for a specified period (e.g., 2-24 hours).
-
Induce neurotoxicity by adding a toxic agent such as 1-methyl-4-phenylpyridinium (MPP+), hydrogen peroxide (H2O2), or aggregated Amyloid-β peptides for an appropriate duration (e.g., 24-48 hours).[2]
3. Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with dimethyl sulfoxide (DMSO) or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
LPS-Induced Neuroinflammation Model in Mice
This protocol outlines a common in vivo model to study the anti-neuroinflammatory effects of compounds.
1. Animals and Housing:
-
Use adult male C57BL/6 mice, housed under standard laboratory conditions with ad libitum access to food and water.
-
Allow animals to acclimate for at least one week before the experiment.
2. Drug Administration and LPS Injection:
-
Administer the this compound derivative (e.g., compound 18) or vehicle intraperitoneally (i.p.) or orally (p.o.) for a predetermined number of days.[3][4]
-
On the final day of treatment, inject lipopolysaccharide (LPS) (e.g., 0.25 mg/kg, i.p.) to induce a systemic inflammatory response and subsequent neuroinflammation.
3. Behavioral Testing (e.g., Morris Water Maze):
-
Conduct behavioral tests to assess cognitive function. The Morris water maze is commonly used to evaluate spatial learning and memory.[1]
-
The test involves training mice to find a hidden platform in a circular pool of water, using distal visual cues.
-
Record parameters such as escape latency, path length, and time spent in the target quadrant during a probe trial (with the platform removed).
4. Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the animals and perfuse with saline.
-
Collect brain tissue for histological and biochemical analysis.
-
Analyze levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.
-
Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using Iba1 staining) and neuronal survival.
Western Blot Analysis of Signaling Proteins
This protocol provides a general procedure for analyzing the expression and phosphorylation of proteins in key signaling pathways.
1. Protein Extraction:
-
Lyse cultured cells or brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-p65, p65, Bcl-2, Bax) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
TUNEL Assay for Apoptosis Detection in Brain Tissue
This protocol describes the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of apoptosis.
1. Tissue Preparation:
-
Fix brain tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount on slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol solutions.
3. Permeabilization:
-
Permeabilize the tissue sections with proteinase K or a similar enzyme to allow access of the labeling reagents to the nucleus.
4. TUNEL Staining:
-
Perform the TUNEL reaction according to the manufacturer's instructions of a commercially available kit. This typically involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.[8][9][10][11][12]
-
The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
5. Counterstaining and Imaging:
-
Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
6. Quantification:
-
Quantify the number of TUNEL-positive cells in specific brain regions and express it as a percentage of the total number of cells (DAPI-stained nuclei).
Conclusion and Future Directions
This compound and its derivatives represent a promising avenue for the development of novel neuroprotective therapies. Their ability to modulate multiple key pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, underscores their potential for treating complex neurodegenerative diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research in this area.
Future studies should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for their respective targets.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To assess the drug-like properties of lead candidates, including their ability to cross the blood-brain barrier.
-
Long-term efficacy and safety studies: In relevant animal models of chronic neurodegenerative diseases.
-
Identification of novel molecular targets: To further elucidate the mechanisms underlying the neuroprotective effects of this class of compounds.
By addressing these key areas, the scientific and medical communities can advance the development of this compound-based therapeutics from the laboratory to the clinic, offering new hope for patients with neurodegenerative disorders.
References
- 1. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of N-salicyloyl tryptamine derivatives as multifunctional neuroprotectants for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of an N-Salicyloyl Tryptamine Derivative against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pubcompare.ai [pubcompare.ai]
- 9. youtube.com [youtube.com]
- 10. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Anti-inflammatory Effects of N-Salicyloyltryptamine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Salicyloyltryptamine (NST) and its derivatives represent a promising class of multifunctional agents with potent anti-inflammatory, particularly anti-neuroinflammatory, properties. These compounds leverage a hybrid structure, combining salicylic acid and tryptamine moieties, to engage multiple targets within the complex inflammatory cascade. Preclinical data from both in vitro and in vivo models demonstrate that NST derivatives effectively suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). The primary mechanisms of action involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the modulation of critical inflammatory signaling pathways, notably the STAT3 and likely the NF-κB pathways. With favorable safety profiles and blood-brain barrier permeability, these compounds are positioned as strong candidates for further development as therapeutics for neurodegenerative and other inflammatory diseases.
Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of this compound and its derivatives are attributed to their ability to interfere with several key signaling pathways that orchestrate the inflammatory response.
Inhibition of the Cyclooxygenase-2 (COX-2) Pathway
A primary mechanism for NST derivatives is the inhibition of COX-2.[1] This enzyme is critical for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[2][3] By selectively inhibiting COX-2, these compounds can reduce the synthesis of pro-inflammatory prostaglandins like PGE2 at the site of inflammation, a hallmark of widely used non-steroidal anti-inflammatory drugs (NSAIDs).[4] Derivatives of N-salicyloyl tryptamine have shown preferable COX-2 inhibition.[1][5]
Figure 1: Inhibition of the Prostaglandin Synthesis Pathway by NST.
Modulation of the STAT3 Signaling Pathway
Recent studies have elucidated that NST derivatives exert their anti-neuroinflammatory effects by inhibiting the signal transducer and activator of transcription 3 (STAT3) pathway.[6][7] Upon activation by inflammatory stimuli, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to induce the transcription of target genes, including COX-2.[8] Certain NST derivatives have been shown to inhibit the transcription, expression, and phosphorylation of STAT3, thereby suppressing downstream COX-2 expression and microglia activation, which is a key process in neuroinflammation.[6][9]
Figure 2: Modulation of the STAT3 Signaling Pathway by NST.
Inhibition of the NF-κB Signaling Pathway
The salicylate moiety of NST suggests a likely interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.[10] In the canonical pathway, inflammatory stimuli like Lipopolysaccharide (LPS) trigger the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the p50/p65 NF-κB dimer.[11] This dimer then translocates to the nucleus to promote the expression of numerous pro-inflammatory genes, including TNF-α, iNOS, and COX-2.[12] Salicylates are known to prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory cascade.[10]
Figure 3: Inhibition of the NF-κB Signaling Pathway by NST.
Preclinical Data Presentation
Summary of In Vitro Anti-inflammatory Effects
NST and its derivatives have been evaluated in various cell-based assays, consistently demonstrating an ability to suppress inflammatory responses induced by stimuli such as lipopolysaccharide (LPS).
Table 1: Quantitative In Vitro Anti-inflammatory Data
| Compound/Derivative | Cell Line | Inflammatory Stimulus | Mediator Measured | Key Quantitative Result | Reference |
| Compound 3 & 16 | C6 (Rat Glioma) | LPS | Nitric Oxide (NO) | ~6-fold better inhibition than parent N-salicyloyl tryptamine. | [1] |
| Various Derivatives | C6, BV2 (Microglia) | LPS | NO, PGE2, TNF-α, iNOS, COX-2 | Decreased production. | [1] |
| Various Derivatives | C6, BV2 (Microglia) | LPS | IL-10 | Increased production. | [1] |
| Compound 18 | BV2 (Microglia) | LPS | Microglia Activation | Potent suppression of activation. | [6][9] |
| NST | Macrophages | Carrageenan | TNF-α, IL-1β | Negative modulation of expression. | [13] |
| NST | Macrophages | Carrageenan | ROS, RNS | Reduced concentrations. | [13] |
| Sodium Salicylate | A549 (Human Lung) | Interleukin-1β | PGE2 Release | IC50 value of 5 µg/mL. | [14] |
Summary of In Vivo Anti-inflammatory Effects
Animal models of inflammation and neuroinflammation have confirmed the therapeutic potential of NST derivatives.
Table 2: Quantitative In Vivo Anti-inflammatory & Neuroprotective Data
| Compound/Derivative | Animal Model | Dosage | Key Quantitative Outcome | Reference |
| Compound 3 & 16 | LPS-induced mice | Not specified | Reduced GFAP and Iba-1 levels in the hippocampus. | [1] |
| Compound 3 & 16 | Mice | >1000 mg/kg | LD50 (High safety profile). | [1] |
| Compound 18 | LPS-induced mice | Not specified | Significant neuroprotective effects in the hippocampus. | [6] |
| NST | Carrageenan-induced peritonitis (mice) | 100 or 200 mg/kg (i.p.) | Significantly decreased leukocyte migration. | [13] |
| NST | Carrageenan-induced peritonitis (mice) | 100 or 200 mg/kg (i.p.) | Reduced NO2− and TBARS (lipid peroxidation) levels. | [13] |
| Derivative L7 | Aβ-induced cognitive impairment (mice) | Not specified | Remarkably improved cognitive impairment. | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize the anti-inflammatory properties of this compound.
Figure 4: General workflow for in vitro anti-inflammatory assays.
LPS-Induced Inflammation in BV2 Microglial Cells
This assay is used to model neuroinflammation in vitro and assess the ability of a compound to inhibit the production of inflammatory mediators by activated microglia.[16][17]
-
Cell Culture: BV2 murine microglial cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 24-well or 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.[18]
-
Treatment: The culture medium is replaced with fresh medium. Cells are pre-treated with various concentrations of this compound derivatives (or vehicle control, e.g., DMSO) for 4 hours.[18]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A non-stimulated control group receives no LPS. The cells are incubated for an additional 24 hours.[16][19]
-
Nitric Oxide (NO) Measurement (Griess Assay): 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. The absorbance is measured at 540 nm. NO concentration is determined using a sodium nitrite standard curve.[17]
-
Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[16]
-
Cell Viability (MTT Assay): To ensure the observed effects are not due to cytotoxicity, cell viability is assessed by adding MTT solution to the remaining cells, incubating for 4 hours, solubilizing the formazan crystals with DMSO, and measuring absorbance at 570 nm.[20]
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This fluorometric or colorimetric assay measures the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.[20][21][22]
-
Reagent Preparation: All reagents (assay buffer, heme, COX-2 enzyme, arachidonic acid substrate, fluorometric probe) are prepared according to the commercial kit manufacturer's instructions (e.g., Cayman Chemical, Sigma-Aldrich).[21] Test compounds and a positive control inhibitor (e.g., Celecoxib) are dissolved in DMSO.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
COX Assay Buffer
-
Heme
-
COX-2 enzyme
-
10 µL of the test compound at various concentrations (or vehicle for control wells).
-
-
Incubation: The plate is incubated at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[21]
-
Reaction Initiation: The reaction is initiated by adding the arachidonic acid substrate to all wells.
-
Kinetic Measurement: The plate is immediately placed in a plate reader set to 37°C. The fluorescence (Ex/Em = 535/587 nm) or absorbance (590 nm) is measured kinetically for 5-10 minutes.[21]
-
Data Analysis: The rate of reaction (slope of the linear portion of the kinetic curve) is calculated for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting percent inhibition against the log of the inhibitor concentration.[21]
Western Blot Analysis for STAT3/p-STAT3
This protocol is used to determine if an NST derivative inhibits the activation (phosphorylation) of key signaling proteins like STAT3.
-
Cell Treatment and Lysis: BV2 cells are cultured, treated with the NST derivative, and stimulated with LPS as described in Protocol 4.1. After treatment, cells are washed with cold PBS and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using an imaging system. The intensity of the bands is quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the level of activation.
References
- 1. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory and Antioxidant Effects of the Indole-Derived this compound on Peritonitis and Joint Disability Induced by Carrageenan in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]
- 18. Probenecid relieves LPS-induced neuroinflammation by modulating the NLRP1 inflammasome pathway in BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 21. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
- 22. thepharmajournal.com [thepharmajournal.com]
The Rise of N-Salicyloyltryptamine Derivatives in Neuroinflammation and Neurodegeneration: A Structure-Activity Relationship Deep Dive
An In-depth Technical Guide for Researchers and Drug Development Professionals
The intricate interplay of inflammation and neuronal function has emerged as a critical frontier in the quest for effective treatments for neurodegenerative diseases. Chronic neuroinflammation, orchestrated by glial cells, is a key pathological feature in conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. In this context, N-Salicyloyltryptamine derivatives have garnered significant attention as a promising class of multifunctional agents designed to quell the inflammatory cascade and protect vulnerable neurons. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering a detailed look at their biological evaluation, experimental protocols, and underlying mechanisms of action.
Core Concepts: Targeting Neuroinflammation with a Hybrid Scaffold
This compound is a chemical scaffold that ingeniously combines the anti-inflammatory properties of salicylic acid with the neuroprotective and antioxidant attributes of a tryptamine moiety. This hybrid design allows for the modulation of multiple pathological pathways implicated in neurodegeneration. The core hypothesis driving the development of these derivatives is that by strategically modifying different positions on both the salicyloyl and tryptamine rings, it is possible to fine-tune the compound's potency, selectivity, and pharmacokinetic profile.
Structure-Activity Relationship: Unraveling the Molecular Blueprint for Efficacy
Systematic modifications of the this compound backbone have yielded a wealth of SAR data, providing crucial insights for rational drug design. The key areas of chemical exploration have focused on substitutions on the salicylic acid ring and the indole nucleus of the tryptamine.
Salicylic Acid Ring Modifications
The substitution pattern on the salicylic acid ring significantly influences the anti-inflammatory activity of these derivatives. The hydroxyl and carboxyl groups of the salicylic acid moiety are critical for its inherent anti-inflammatory properties, often associated with the inhibition of cyclooxygenase (COX) enzymes.
Tryptamine Moiety Modifications
The tryptamine component offers a versatile platform for introducing chemical diversity. Modifications to the indole ring, including the addition of various functional groups, have been shown to impact the compound's antioxidant capacity, blood-brain barrier permeability, and interaction with specific intracellular signaling pathways.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of key this compound derivatives from various studies. These data highlight the impact of specific structural modifications on their anti-neuroinflammatory and neuroprotective effects.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Microglia
| Compound | Modification | Cell Line | IC50 (µM) |
| This compound | Parent Compound | BV2 / C6 | > 100 |
| 3 | 4-Fluoro on Salicyloyl | C6 | 16.3 ± 1.2[1] |
| 13 | 5-Methoxy on Indole | C6 | 28.5 ± 2.1[1] |
| 16 | 4-Trifluoromethyl on Salicyloyl | C6 | 15.9 ± 1.1[1] |
| L7 | Unspecified Novel Derivative | BV2 | Potent Inhibition[2] |
| 18 | Indole Ring Modification | BV2 | Most Potent in Series[3] |
Lower IC50 values indicate greater potency.
Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity
| Compound | Modification | COX-2 Inhibition (%) at 10 µM |
| This compound | Parent Compound | 25.3[1] |
| 3 | 4-Fluoro on Salicyloyl | 78.9[1] |
| 16 | 4-Trifluoromethyl on Salicyloyl | 82.1[1] |
Higher inhibition percentage indicates greater potency.
Key Signaling Pathways and Mechanisms of Action
This compound derivatives exert their neuroprotective and anti-inflammatory effects through the modulation of several key intracellular signaling pathways.
Inhibition of the STAT3 Pathway
Recent studies have revealed that some of the most potent this compound derivatives, such as compound 18 , mediate their anti-neuroinflammatory effects by inhibiting the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[3] In microglia, lipopolysaccharide (LPS) triggers a signaling cascade that leads to the phosphorylation and activation of STAT3, which in turn promotes the expression of pro-inflammatory genes like COX-2.[3] Compound 18 has been shown to suppress the phosphorylation of STAT3, thereby downregulating the expression of these inflammatory mediators.[3]
Activation of the Nrf2 Antioxidant Response
Another critical mechanism of action for some this compound derivatives, such as M11 , is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). The activation of this pathway enhances the cell's ability to combat oxidative damage, a key contributor to neuronal death in neurodegenerative diseases.
Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, this section details the methodologies for key experiments cited in the literature on this compound derivatives.
In Vitro Anti-Neuroinflammatory Activity Assay
Objective: To determine the ability of this compound derivatives to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated microglial cells.
Cell Culture:
-
BV2 or C6 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (no LPS, no compound) and an LPS-only group are included.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent assay.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculate the percentage of NO inhibition relative to the LPS-only control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To assess the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.
Methodology:
-
A colorimetric COX inhibitor screening assay kit is typically used.
-
The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate by prostaglandin G2 (PGG2).
Experimental Procedure:
-
Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in the provided buffer.
-
In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
-
Add the respective COX enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction) and the colorimetric substrate.
-
Incubate for a further period (e.g., 5 minutes) at room temperature.
-
Measure the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound derivatives on the expression and phosphorylation of key proteins in signaling pathways such as STAT3 and Nrf2.
Experimental Procedure:
-
Culture and treat cells with the test compounds and/or stimuli (e.g., LPS) as described in the in vitro activity assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-Nrf2, anti-HO-1, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics for neurodegenerative diseases. The structure-activity relationship studies have demonstrated that strategic chemical modifications can lead to potent multifunctional agents that target key pathological processes, including neuroinflammation and oxidative stress. The data clearly indicate that substitutions on both the salicyloyl and tryptamine moieties are crucial for optimizing biological activity.
Future research in this area should focus on:
-
Expanding the chemical diversity: Synthesizing and evaluating a broader range of derivatives to further refine the SAR and identify compounds with improved potency and selectivity.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and downstream signaling effects of the most promising leads.
-
Pharmacokinetic and in vivo efficacy studies: Evaluating the drug-like properties, including blood-brain barrier penetration and efficacy in animal models of neurodegenerative diseases, for the most potent compounds.
By continuing to build upon the foundational knowledge outlined in this guide, the scientific community can accelerate the translation of this compound derivatives from promising chemical entities into clinically effective treatments for the millions of individuals affected by neurodegenerative disorders.
References
Methodological & Application
Synthesis of N-Salicyloyltryptamine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Salicyloyltryptamine, a key pharmacophore, has garnered significant interest in drug discovery due to its diverse biological activities, including neuroprotective and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound via a robust and widely utilized amide coupling reaction. The protocols outlined herein are intended to serve as a comprehensive guide for researchers in medicinal chemistry, chemical biology, and drug development, facilitating the efficient and reproducible synthesis of this important molecule.
Introduction
This compound is a synthetic compound derived from the coupling of salicylic acid and tryptamine. This molecular scaffold combines the structural features of both parent molecules, which are known to possess independent biological activities. The resulting amide has been investigated as a core structure for the development of novel therapeutic agents, particularly for neurodegenerative diseases. The synthesis of this compound is typically achieved through the formation of an amide bond between the carboxylic acid of salicylic acid and the primary amine of tryptamine. This can be accomplished using various coupling reagents. This document details a standard and reliable protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as a coupling additive.
Data Presentation
The following table summarizes quantitative data from a representative synthesis of this compound using the EDC/HOBt coupling protocol.
| Parameter | Value |
| Starting Materials | |
| Tryptamine | 1.0 g (6.24 mmol) |
| Salicylic Acid | 0.86 g (6.24 mmol) |
| EDC | 1.44 g (7.49 mmol) |
| HOBt | 1.01 g (7.49 mmol) |
| Triethylamine (TEA) | 2.6 mL (18.72 mmol) |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Solvent Volume | 50 mL |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Product Characterization | |
| Physical Appearance | Off-white solid |
| Yield | 1.57 g (89%) |
| Melting Point | 142-144 °C |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.81 (s, 1H), 9.68 (s, 1H), 8.41 (t, J = 5.6 Hz, 1H), 7.80 (dd, J = 7.8, 1.6 Hz, 1H), 7.53 (d, J = 7.8 Hz, 1H), 7.38 (ddd, J = 8.2, 7.2, 1.6 Hz, 1H), 7.32 (d, J = 8.1 Hz, 1H), 7.15 (d, J = 2.3 Hz, 1H), 7.05 (ddd, J = 8.1, 7.0, 1.1 Hz, 1H), 6.97 (ddd, J = 8.0, 7.0, 1.0 Hz, 1H), 6.91 (dd, J = 8.2, 1.0 Hz, 1H), 3.52 (q, J = 7.0 Hz, 2H), 2.94 (t, J = 7.4 Hz, 2H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 168.9, 158.3, 136.3, 132.0, 130.5, 127.5, 127.2, 122.9, 121.1, 119.2, 118.4, 118.3, 117.2, 112.5, 111.5, 39.8, 25.0. |
| MS (ESI+) m/z | 281.1 [M+H]⁺ |
Experimental Protocols
Synthesis of this compound via EDC/HOBt Coupling
This protocol describes the step-by-step procedure for the synthesis of this compound.
Materials:
-
Tryptamine
-
Salicylic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add salicylic acid (0.86 g, 6.24 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.01 g, 7.49 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Addition of Tryptamine and Base: To the solution, add tryptamine (1.0 g, 6.24 mmol) followed by the dropwise addition of triethylamine (TEA) (2.6 mL, 18.72 mmol). Stir the mixture for 10 minutes.
-
Addition of Coupling Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.44 g, 7.49 mmol) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as an off-white solid.
-
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
The following diagrams illustrate the key aspects of the this compound synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Key steps in the EDC/HOBt mediated amide coupling reaction.
Synthesis of N-Salicyloyltryptamine Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of N-Salicyloyltryptamine derivatives. These compounds have garnered significant interest for their potential therapeutic applications, particularly as neuroprotective and anti-inflammatory agents.
This compound derivatives are a class of compounds that combine the structural features of salicylic acid and tryptamine. This unique combination has led to the discovery of derivatives with potent biological activities, including the ability to mitigate neuroinflammation and oxidative stress, which are key factors in the progression of neurodegenerative diseases and ischemic stroke.[1][2][3] Recent studies have highlighted their potential as multifunctional neuroprotectants.[1][2]
Synthetic Methodologies
The primary method for synthesizing this compound derivatives involves the acylation of tryptamine with a substituted salicylic acid. A common and effective approach utilizes a coupling agent to facilitate the amide bond formation, avoiding the need for harsh reagents like thionyl chloride to form an acyl chloride.[4]
A widely used and sustainable protocol involves the use of propylphosphonic anhydride (T3P®) as a coupling agent in a suitable solvent like ethyl acetate. This method offers operational simplicity and can be performed at room temperature.[4]
General Experimental Protocol: Amide Coupling using T3P®
This protocol describes a general procedure for the synthesis of this compound derivatives.
Materials:
-
Tryptamine or a substituted tryptamine derivative
-
Substituted salicylic acid
-
Propylphosphonic anhydride (T3P®, 50 wt% solution in ethyl acetate)
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc)
-
Water (H2O)
-
Sodium sulfate (Na2SO4)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vessel, dissolve the substituted salicylic acid (1.0 eq) in ethyl acetate.
-
To this solution, add tryptamine (1.2 eq) and triethylamine (2.0 eq).
-
Add the T3P® solution (1.5 eq) dropwise to the mixture while stirring.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
Data Presentation
The following table summarizes the yield of a selection of synthesized this compound derivatives, demonstrating the efficiency of the described synthetic protocol.
| Compound ID | Substituent on Salicylic Acid | Yield (%) |
| M1 | H | 85 |
| M2 | 5-Cl | 88 |
| M3 | 5-F | 90 |
| M4 | 4-OCH3 | 82 |
| M5 | 3-Br | 86 |
Note: Yields are based on published data and may vary depending on specific reaction conditions and scale.
Characterization Data
The synthesized compounds are typically characterized by various spectroscopic methods.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure of the derivatives. The spectra for newly synthesized compounds are often provided in the supporting information of research articles.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[4]
Biological Activity and Signaling Pathways
This compound derivatives have been shown to exert their neuroprotective effects through multiple mechanisms, including the activation of the Nrf2 signaling pathway.[2] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[5][6]
Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[7] Upon exposure to oxidative stress or activators like certain this compound derivatives, Nrf2 is released from Keap1 and translocates to the nucleus.[2][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[7][8]
One notable derivative, M11, has been shown to activate Nrf2 and stimulate the expression of its downstream targets, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione peroxidase 4 (GPX4).[2] This cascade of events enhances the cell's ability to combat oxidative stress and inflammation.
Caption: Nrf2 signaling pathway activation.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for synthesis and evaluation.
Quantitative Biological Data
The anti-inflammatory and neuroprotective effects of this compound derivatives have been quantified in various assays. The following table presents a summary of key findings for representative compounds.
| Compound ID | Assay | Result (IC₅₀ or effect) | Reference |
| 3 | COX-2 Inhibition | Significant inhibition | [9] |
| 16 | COX-2 Inhibition | Significant inhibition | [9] |
| 3 | Nitric Oxide (NO) Production (C6 cells) | ~6-fold better inhibition than this compound | [9] |
| 16 | Nitric Oxide (NO) Production (C6 cells) | ~6-fold better inhibition than this compound | [9] |
| M11 | Neuroprotection (MCAO/R mice) | Reduced cerebral infarct volume | [2] |
| L7 | Neuroprotection (AD model) | Improved cognitive impairment | [1] |
These data underscore the potential of this compound derivatives as promising therapeutic agents for a range of disorders characterized by inflammation and oxidative stress. Further research and development in this area are warranted to fully elucidate their therapeutic potential and mechanism of action.
References
- 1. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of N-salicyloyl tryptamine derivatives as multifunctional neuroprotectants for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of an N-Salicyloyl Tryptamine Derivative against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 9. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Salicyloyltryptamine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of N-Salicyloyltryptamine and its derivatives in preclinical models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these promising compounds.
Introduction
Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. This compound and its derivatives have emerged as multi-functional agents with potent anti-neuroinflammatory and neuroprotective properties. These compounds have demonstrated efficacy in various in vitro and in vivo models by modulating key signaling pathways involved in neuronal survival and inflammation. This document summarizes the key findings and provides detailed methodologies for the application of these compounds in neurodegenerative disease research.
Key Applications
-
Neuroprotection: Protects neuronal cells from toxin-induced damage and apoptosis.
-
Anti-neuroinflammation: Suppresses the activation of microglia and the production of pro-inflammatory mediators.
-
Inhibition of Oxidative Stress: Reduces the generation of reactive oxygen species (ROS) in neuronal cells.
Data Presentation
Table 1: Neuroprotective Effects of LZWL02003 in an in vitro Parkinson's Disease Model
| Cell Line | Toxin | Compound Concentration | Outcome Measure | Result |
| SH-SY5Y | 2 mM MPP+ | 5 µM LZWL02003 | Cell Viability (24h) | Increased |
| SH-SY5Y | 2 mM MPP+ | 10 µM LZWL02003 | Cell Viability (24h) | Increased |
| SH-SY5Y | 2 mM MPP+ | 20 µM LZWL02003 | Cell Viability (24h) | Increased |
| SH-SY5Y | 2 mM MPP+ | 5 µM LZWL02003 | Cell Viability (48h) | Significantly Increased |
| SH-SY5Y | 2 mM MPP+ | 10 µM LZWL02003 | Cell Viability (48h) | Significantly Increased |
| SH-SY5Y | 2 mM MPP+ | 20 µM LZWL02003 | Cell Viability (48h) | Significantly Increased |
| SH-SY5Y | MPP+ | Not Specified | ROS Generation | Inhibited |
| SH-SY5Y | MPP+ | Not Specified | Mitochondrial Dysfunction | Inhibited |
| SH-SY5Y | MPP+ | Not Specified | Cellular Apoptosis | Inhibited |
Table 2: In vivo Effects of this compound Derivatives in Neurodegenerative Disease Models
| Disease Model | Animal Model | Compound | Outcome Measure | Result |
| Parkinson's Disease | Rotenone-induced PD rat model | LZWL02003 | Cognition, memory, learning, and athletic ability | Improved[1] |
| Alzheimer's Disease | Aβ-induced cognitive impairment mouse model | L7 | Cognitive Impairment | Remarkably Improved[2] |
| Alzheimer's Disease | Aβ-induced cognitive impairment mouse model | L7 | Aβ Plaque Deposition | Significantly Attenuated[2] |
| Neuroinflammation | LPS-induced mice | Compound 18 | Neuroprotective effects in the hippocampus | Significant |
Experimental Protocols
Protocol 1: In vitro Neuroprotection Assay using MPP+-induced SH-SY5Y Cell Injury Model
This protocol is adapted from studies investigating the neuroprotective effects of this compound derivatives against Parkinson's disease-related neurotoxicity.[1]
1. Cell Culture:
- Culture human neuroblastoma SH-SY5Y cells in MEM/F12 medium supplemented with 15% FBS, 100 U/mL penicillin, and 100 U/mL streptomycin.
- Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[1]
2. MPP+ Induced Injury:
- Seed SH-SY5Y cells in 96-well plates.
- Induce neuronal damage by treating the cells with 1-methyl-4-phenylpyridinium (MPP+) at a final concentration of 2 mM.[1]
3. Treatment with this compound Derivative:
- Prepare stock solutions of the this compound derivative (e.g., LZWL02003) in a suitable solvent (e.g., DMSO).
- Treat the cells with different concentrations of the compound (e.g., 5, 10, and 20 µM) for 24 or 48 hours.[1]
4. Assessment of Cell Viability (CCK-8 Assay):
- After the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the control group.
5. Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay):
- After treatment, incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.
- Wash the cells three times with serum-free medium.
- Measure the fluorescence intensity with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Protocol 2: In vivo Lipopolysaccharide (LPS)-induced Neuroinflammation Model
This protocol is based on studies evaluating the anti-neuroinflammatory effects of this compound derivatives.[3]
1. Animals:
- Use adult male C57BL/6 mice.
- House the animals under standard laboratory conditions with ad libitum access to food and water.
2. Treatment Administration:
- Dissolve the this compound derivative (e.g., compound 18) in a suitable vehicle.
- Administer the compound to the mice via intraperitoneal (i.p.) injection.
3. LPS-induced Neuroinflammation:
- One hour after the compound administration, inject mice with LPS (e.g., 0.25 mg/kg, i.p.) to induce neuroinflammation.
- The control group should receive an injection of the vehicle.
4. Behavioral Testing (e.g., Open Field Test):
- 24 hours after LPS injection, assess locomotor activity and anxiety-like behavior in an open field arena.
- Record parameters such as total distance traveled, time spent in the center, and rearing frequency.
5. Tissue Collection and Analysis:
- Following behavioral testing, euthanize the mice and collect brain tissue.
- Isolate the hippocampus and other brain regions of interest.
- Process the tissue for immunohistochemistry (e.g., for Iba1 to assess microglia activation) or Western blot analysis to measure the levels of inflammatory proteins (e.g., p-STAT3, COX-2).
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their neuroprotective and anti-inflammatory effects through the modulation of specific signaling pathways. A key mechanism is the inhibition of microglia-mediated neuroinflammation by targeting the STAT3 pathway.[4][5]
Inhibition of Microglia Activation via the STAT3 Pathway
As depicted in the diagram, lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on microglia triggers the activation of the Janus kinase (JAK)-signal transducer and activator of transcription 3 (STAT3) pathway. This leads to the phosphorylation of STAT3, its dimerization, and subsequent translocation to the nucleus. In the nucleus, the p-STAT3 dimer acts as a transcription factor, inducing the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2).[4][5] this compound derivatives have been shown to inhibit the phosphorylation of STAT3, thereby blocking this inflammatory cascade and reducing neuroinflammation.[4]
Experimental Workflow for In Vitro Screening
This workflow outlines the key steps for evaluating the efficacy of this compound derivatives in vitro. Following cell seeding, a pre-treatment with the compound of interest is performed before inducing cellular stress with a relevant toxin. After an incubation period, various endpoint assays are conducted to assess cell viability, oxidative stress, and the expression of key inflammatory markers.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their ability to target multiple pathological pathways, including neuroinflammation and oxidative stress, makes them attractive candidates for further investigation. The protocols and data presented here provide a foundation for researchers to explore the full therapeutic potential of these molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel role of STAT3 in microglia-dependent neuroinflammation after experimental subarachnoid haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
Application Notes and Protocols for N-Salicyloyltryptamine in Ischemic Stroke Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, which collectively lead to neuronal cell death in the affected brain region. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective agents. N-Salicyloyltryptamine and its derivatives have emerged as promising candidates, demonstrating significant neuroprotective effects in preclinical models of ischemic stroke.
These application notes provide a comprehensive overview of the use of this compound derivatives, specifically LZWL02003 and M11 , in the study of ischemic stroke. This document details their mechanisms of action, summarizes key quantitative data from relevant studies, and provides detailed protocols for in vitro and in vivo experimental models.
Mechanism of Action
This compound derivatives exert their neuroprotective effects through a multi-targeted approach, addressing several key pathways involved in ischemic brain injury.
LZWL02003 , a derivative of melatonin and salicylic acid, has been shown to mitigate cerebral ischemia/reperfusion (I/R) injury by:
-
Inhibiting Apoptosis: LZWL02003 upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby preventing programmed cell death.[1][2]
-
Reducing Oxidative Stress: The compound decreases levels of malondialdehyde (MDA) and reactive oxygen species (ROS) while increasing the activity of superoxide dismutase (SOD), a key antioxidant enzyme.[1][2]
-
Suppressing Neuroinflammation: LZWL02003 lowers the levels of pro-inflammatory cytokines such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and IL-6.[1][2] This anti-inflammatory effect is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway . LZWL02003 suppresses the phosphorylation of proteins in this pathway and reduces the nuclear translocation of the NF-κB p65 subunit.[1][2]
M11 , another novel this compound derivative, exhibits enhanced antioxidant and anti-inflammatory capacities. Its neuroprotective effects in cerebral I/R injury are attributed to:
-
Synergistic Antioxidant, Anti-inflammatory, Anti-ferroptosis, and Anti-apoptotic Effects. [3]
-
Activation of the Nrf2 Pathway: The primary mechanism of M11 is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the upregulation of downstream antioxidant and cytoprotective genes, including HO-1, GCLC, NQO1, and GPX4.[3]
The multifaceted mechanisms of these compounds make them potent therapeutic candidates for ischemic stroke.
Data Presentation
The following tables summarize the key quantitative findings on the neuroprotective effects of LZWL02003 and M11 in preclinical models of ischemic stroke.
Table 1: In Vivo Neuroprotective Effects of this compound Derivatives in a Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
| Compound | Outcome Measure | Result | Reference |
| LZWL02003 | Infarct Volume | Significantly reduced | [1][2] |
| Neurological Deficits | Significantly improved | Not explicitly quantified in abstracts | |
| M11 | Infarct Volume | Effectively reduced, comparable to Edaravone | [3] |
| Neurological Deficits | Effectively improved | [3] | |
| M11·HCl | Pharmacokinetics | Improved properties | [3] |
| Infarct Volume | Significant reduction | [3] | |
| Safety | High safety profile | [3] |
Table 2: In Vitro Effects of this compound Derivatives in an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
| Compound | Biomarker/Process | Effect | Signaling Pathway | Reference |
| LZWL02003 | Apoptosis | Decreased | - | [1][2] |
| Bcl-2 Expression | Upregulated | - | [1][2] | |
| Bax Expression | Downregulated | - | [1][2] | |
| Oxidative Stress | Reduced | - | [1][2] | |
| Malondialdehyde (MDA) | Reduced | - | [1][2] | |
| Reactive Oxygen Species (ROS) | Reduced | - | [1][2] | |
| Superoxide Dismutase (SOD) | Increased activity | - | [1][2] | |
| Neuroinflammation | Suppressed | NF-κB | [1][2] | |
| IL-1β, TNF-α, IL-6 | Reduced levels | NF-κB | [1][2] | |
| NF-κB p65 Nuclear Translocation | Decreased | NF-κB | [1][2] | |
| M11 | Oxidative Stress | Reduced | Nrf2 | [3] |
| Inflammation | Reduced | Nrf2 | [3] | |
| Ferroptosis | Inhibited | Nrf2 | [3] | |
| Apoptosis | Inhibited | Nrf2 | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo and in vitro experiments are provided below. These protocols are based on standard procedures and should be adapted based on specific laboratory conditions and research questions.
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
This protocol describes the induction of focal cerebral ischemia in rodents, a widely used model to mimic human ischemic stroke.
1. Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
3. MCAO Procedure:
-
Ligate the distal ECA.
-
Place a temporary ligature around the CCA and the origin of the ICA.
-
Make a small incision in the ECA stump.
-
Introduce a silicon-coated monofilament (e.g., 4-0 for rats, 6-0 for mice) through the ECA incision into the ICA.
-
Advance the filament approximately 18-20 mm (for rats) or 9-11 mm (for mice) from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter. A reduction of >80% indicates successful occlusion.
-
After the desired occlusion period (e.g., 90 or 120 minutes), withdraw the filament to allow for reperfusion.
4. Drug Administration:
-
This compound derivatives (e.g., LZWL02003, M11) can be administered via various routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
The timing of administration is critical and can be before ischemia, during ischemia, or at the onset of reperfusion, depending on the study design (neuroprotection vs. neuro-rescue).
-
A typical dosing regimen for a neuroprotective study might involve administration 30 minutes prior to MCAO.
5. Post-Operative Care and Assessment:
-
Suture the incision and allow the animal to recover from anesthesia.
-
Provide post-operative analgesia and monitor for any signs of distress.
-
Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's score or a 28-point neurological score).
-
At the end of the experiment (e.g., 24 or 48 hours), euthanize the animal and harvest the brain for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining and for biochemical and histological analyses.
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This protocol simulates the conditions of ischemia-reperfusion injury in a cell culture system.
1. Cell Culture:
-
Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are suitable for this model.
-
Culture the cells in appropriate media and conditions until they reach the desired confluency.
2. OGD Procedure:
-
Wash the cells with glucose-free Earle's Balanced Salt Solution (EBSS) or Dulbecco's Modified Eagle Medium (DMEM).
-
Replace the culture medium with glucose-free medium.
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂, <0.1% O₂).
-
Incubate for a specific duration to induce oxygen-glucose deprivation (e.g., 1-4 hours).
3. Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with the original complete culture medium (containing glucose and serum).
-
Return the plates to a normoxic incubator (95% air, 5% CO₂) for the desired reperfusion period (e.g., 12, 24, or 48 hours).
4. Drug Treatment:
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) and then dilute in the culture medium to the desired final concentrations.
-
The compound can be added before, during, or after the OGD period to assess its protective effects. For a pre-treatment paradigm, the compound is typically added to the culture medium for a specific duration (e.g., 2 hours) before initiating OGD.
5. Assessment of Neuroprotection:
-
Cell Viability: Assess cell viability using assays such as MTT, LDH release, or Calcein-AM/Propidium Iodide staining.
-
Apoptosis: Quantify apoptosis using TUNEL staining, Annexin V/PI flow cytometry, or by measuring caspase-3 activity.
-
Oxidative Stress: Measure ROS production using fluorescent probes like DCFH-DA. Quantify lipid peroxidation by measuring MDA levels and assess the activity of antioxidant enzymes like SOD and GPX.
-
Inflammation: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant using ELISA.
-
Western Blot Analysis: Analyze the protein expression levels of key signaling molecules in the NF-κB and Nrf2 pathways (e.g., p-p65, p-IκBα, Nrf2, HO-1).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Mechanism of this compound in Ischemic Stroke.
References
N-Salicyloyltryptamine Derivatives in Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of N-Salicyloyltryptamine and its derivatives in the context of Alzheimer's disease (AD) research. It includes a summary of their therapeutic potential, mechanism of action, and detailed protocols for key experimental assays.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Neuroinflammation, oxidative stress, and cholinergic dysfunction are also key pathological features. This compound derivatives have emerged as promising multi-target agents for AD therapy, exhibiting neuroprotective, anti-neuroinflammatory, and enzyme-inhibiting properties in preclinical studies.[1][2]
Therapeutic Rationale and Mechanism of Action
This compound derivatives are being investigated for their potential to combat Alzheimer's disease through multiple mechanisms:
-
Anti-Neuroinflammatory Effects: These compounds have been shown to suppress the activation of microglia, a key player in neuroinflammation.[3] One derivative, compound 18, inhibits the transcription, expression, and phosphorylation of STAT3, which in turn regulates the expression and activity of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme.[3]
-
Neuroprotection: Several derivatives have demonstrated the ability to protect neurons from damage. For instance, the derivative L7 was found to exert its neuroprotective effects by intervening in Aβ-induced pyroptosis through the NLRP3-caspase-1-GSDMD axis and by ameliorating neuronal apoptosis via the mitochondrial apoptosis pathway.[1] Another derivative, LZWL02003, showed neuroprotection in a model of cerebral ischemia/reperfusion injury by upregulating Bcl-2, downregulating Bax, reducing oxidative stress, and suppressing the NF-κB pathway.[4][5]
-
Cholinesterase Inhibition: Certain carbamate-based this compound derivatives are potent inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[2][6] By inhibiting BChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the cognitive symptoms of AD.[6]
-
Reduction of Aβ plaques: The derivative L7 has been shown to significantly reduce the deposition of Aβ plaques in the brain in an animal model of AD.[1]
Quantitative Data Summary
The following tables summarize the quantitative data available for various this compound derivatives from preclinical studies.
Table 1: Butyrylcholinesterase (BChE) Inhibition
| Compound | BChE IC50 (µM) | Reference |
| H327 | 0.057 ± 0.005 | [2] |
| Rivastigmine (positive control) | 0.19 ± 0.001 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound derivatives in AD research.
Protocol 1: In Vitro Neuroinflammation Assay (Microglia Activation)
Objective: To assess the anti-neuroinflammatory effects of this compound derivatives by measuring their ability to inhibit microglia activation.
Materials:
-
BV-2 microglial cells
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Cell culture medium (e.g., DMEM)
-
Reagents for nitric oxide (NO) quantification (Griess reagent)
-
Reagents for cytokine analysis (ELISA kits for TNF-α, IL-6, etc.)
-
Reagents for Western blotting (antibodies against iNOS, COX-2, p-STAT3, STAT3, etc.)
Procedure:
-
Cell Culture: Culture BV-2 microglial cells in appropriate medium until they reach 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the cell culture medium and incubate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitric oxide using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Analysis: Use ELISA kits to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of inflammatory markers such as iNOS, COX-2, and the phosphorylation of STAT3.
Protocol 2: In Vitro Neuroprotection Assay (Aβ-induced Toxicity)
Objective: To evaluate the neuroprotective effects of this compound derivatives against Aβ-induced neuronal cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Amyloid-beta (Aβ) 1-42 peptide
-
This compound derivatives
-
Cell culture medium
-
Reagents for cell viability assay (e.g., MTT, LDH assay)
-
Reagents for apoptosis analysis (e.g., Annexin V/PI staining, caspase-3 activity assay)
Procedure:
-
Aβ Preparation: Prepare oligomeric Aβ1-42 by dissolving the peptide in an appropriate solvent and incubating it under conditions that promote aggregation.
-
Cell Culture and Treatment: Seed neuronal cells and treat them with various concentrations of the this compound derivative for 1 hour.
-
Aβ Exposure: Add the prepared Aβ1-42 oligomers to the cell culture and incubate for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using an MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.
-
Apoptosis Analysis: Assess the extent of apoptosis by staining the cells with Annexin V and propidium iodide (PI) followed by flow cytometry, or by measuring caspase-3 activity using a colorimetric or fluorometric assay.
Protocol 3: Butyrylcholinesterase (BChE) Inhibition Assay
Objective: To determine the inhibitory activity of this compound derivatives against BChE.
Materials:
-
Butyrylcholinesterase (from equine serum or recombinant human)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound derivatives
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, the this compound derivative at various concentrations, and DTNB.
-
Enzyme Addition: Add the BChE enzyme solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the substrate, butyrylthiocholine iodide.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Protocol 4: In Vivo Assessment of Cognitive Improvement in an AD Mouse Model
Objective: To evaluate the ability of this compound derivatives to improve cognitive function in a mouse model of Alzheimer's disease.
Materials:
-
Alzheimer's disease mouse model (e.g., APP/PS1 transgenic mice)
-
Wild-type control mice
-
This compound derivative
-
Vehicle for drug administration
-
Morris Water Maze or other behavioral testing apparatus (e.g., Y-maze, novel object recognition)
Procedure:
-
Animal Grouping and Treatment: Divide the AD mice into a vehicle-treated group and a group treated with the this compound derivative. Include a wild-type control group. Administer the treatment for a specified period (e.g., several weeks).
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water over several days. Record the escape latency (time to find the platform) and path length.
-
Probe Trial: Remove the platform and allow the mice to swim freely for a set time. Measure the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the performance of the treated AD mice with the vehicle-treated AD mice and the wild-type controls. A significant improvement in escape latency, path length, and time spent in the target quadrant in the treated group indicates cognitive enhancement.
-
Immunohistochemistry: After the behavioral tests, sacrifice the animals and perform immunohistochemical analysis of their brains to assess Aβ plaque deposition.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of neuroinflammation and the inhibitory effect of this compound derivatives.
Caption: Experimental workflow for the in vitro neuroprotection assay.
Caption: Neuroprotective mechanism of this compound derivative L7.
References
- 1. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of carbamate-based N-salicyloyl tryptamine derivatives as novel pleiotropic agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of an N-Salicyloyl Tryptamine Derivative against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Salicyloyltryptamine in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of N-Salicyloyltryptamine derivatives, specifically focusing on the compound LZWL02003, in preclinical models of Parkinson's disease (PD). The data presented herein demonstrates the neuroprotective and anti-inflammatory properties of this compound, highlighting its promise as a potential therapeutic candidate. Detailed protocols for key in vitro and in vivo experiments are provided to enable replication and further investigation.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies evaluating the efficacy of the this compound derivative, LZWL02003, in cellular and animal models of Parkinson's disease.
In Vitro Neuroprotection Studies
Table 1: Effect of LZWL02003 on MPP+-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| MPP+ | 2000 | 80.5 ± 4.5 |
| LZWL02003 + MPP+ | 5 | 88.2 ± 5.1 |
| LZWL02003 + MPP+ | 10 | 95.6 ± 5.8 |
| LZWL02003 + MPP+ | 20 | 102.3 ± 6.2 |
Data are presented as mean ± SD. Cell viability was assessed by the CCK-8 assay after 24 hours of treatment.
Table 2: Inhibition of MPP+-Induced Reactive Oxygen Species (ROS) Generation by LZWL02003 in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) |
| Control | - | 100 |
| MPP+ | 2000 | 250.1 ± 15.2 |
| LZWL02003 + MPP+ | 5 | 180.5 ± 11.3 |
| LZWL02003 + MPP+ | 10 | 145.3 ± 9.8 |
| LZWL02003 + MPP+ | 20 | 115.7 ± 8.1 |
Data are presented as mean ± SD. ROS levels were measured using the DCFH-DA assay.
In Vivo Behavioral Studies in a Rotenone-Induced Rat Model of Parkinson's Disease
Table 3: Effect of LZWL02003 on Motor Coordination in the Rotarod Test
| Treatment Group | Dose (mg/kg/day) | Latency to Fall (s) |
| Control | - | 185.4 ± 10.2 |
| Rotenone | 2 | 55.7 ± 6.8 |
| Levodopa + Rotenone | 20 | 120.1 ± 8.5 |
| LZWL02003 (Low) + Rotenone | 2.5 | 80.3 ± 7.1 |
| LZWL02003 (Medium) + Rotenone | 5 | 110.9 ± 9.3 |
| LZWL02003 (High) + Rotenone | 10 | 145.6 ± 11.4 |
Data are presented as mean ± SD.
Table 4: Effect of LZWL02003 on Spontaneous Activity in the Open Field Test
| Treatment Group | Dose (mg/kg/day) | Total Distance Traveled (m) | Number of Rearing Events |
| Control | - | 150.2 ± 12.5 | 25.3 ± 3.1 |
| Rotenone | 2 | 65.8 ± 8.9 | 8.1 ± 1.5 |
| Levodopa + Rotenone | 20 | 110.4 ± 10.1 | 15.7 ± 2.2 |
| LZWL02003 (Low) + Rotenone | 2.5 | 85.1 ± 9.2 | 11.4 ± 1.8 |
| LZWL02003 (Medium) + Rotenone | 5 | 105.7 ± 11.3 | 14.9 ± 2.1 |
| LZWL02003 (High) + Rotenone | 10 | 130.3 ± 13.1 | 20.5 ± 2.8 |
Data are presented as mean ± SD.
Experimental Protocols
In Vitro Model: MPP+-Induced Neurotoxicity in SH-SY5Y Cells
1. Cell Culture and Maintenance:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
2. MPP+ Induced Cytotoxicity Assay (CCK-8):
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of LZWL02003 (5, 10, 20 µM) for 2 hours.
-
Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) to a final concentration of 2 mM.
-
Incubate the cells for 24 or 48 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
3. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Seed SH-SY5Y cells in a 6-well plate.
-
Treat the cells with LZWL02003 and/or MPP+ as described above.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS.
-
Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
In Vivo Model: Rotenone-Induced Parkinson's Disease in Rats
1. Animal Model Induction:
-
Use male Sprague-Dawley rats (180-220 g).
-
Acclimatize the animals for one week before the experiment.
-
Prepare a stock solution of rotenone (2 mg/kg) in sunflower oil.
-
Administer rotenone subcutaneously once daily for 28 days to induce the Parkinson's disease model.
2. Drug Administration:
-
Divide the rats into the following groups (n=10 per group):
-
Control (vehicle only)
-
Rotenone (2 mg/kg/day)
-
Levodopa (20 mg/kg/day) + Rotenone
-
LZWL02003 (2.5, 5, or 10 mg/kg/day) + Rotenone
-
-
Administer LZWL02003 or Levodopa by oral gavage one hour before the rotenone injection for 28 days.
3. Behavioral Testing:
a. Rotarod Test:
- Place the rat on a rotating rod with an accelerating speed (from 4 to 40 rpm over 5 minutes).
- Record the latency to fall from the rod.
- Perform three trials per rat with a 30-minute inter-trial interval.
- Conduct the test on day 29 of the experiment.
b. Open Field Test:
- Place the rat in the center of an open field arena (100 cm x 100 cm x 40 cm).
- Allow the rat to explore freely for 5 minutes.
- Use a video tracking system to record and analyze the total distance traveled and the number of rearing events (vertical movements).
- Conduct the test on day 29 of the experiment.
Visualizations
Signaling Pathway
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow
Application Notes and Protocols for Cell-Based Assays of N-Salicyloyltryptamine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Salicyloyltryptamine (STP), an analog of N-benzoyltryptamine, has emerged as a compound with significant therapeutic potential, demonstrating a range of biological activities including anticonvulsant, anti-inflammatory, and neuroprotective effects.[1][2][3] These properties make STP and its derivatives promising candidates for the development of novel treatments for neurological and inflammatory disorders.[2][4][5] This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the activity of this compound and its analogs. The described assays are designed to assess the compound's effects on key cellular and molecular targets implicated in its mechanisms of action.
Key Activities and Corresponding Cell-Based Assays
The primary biological activities of this compound that can be evaluated using cell-based assays include:
-
Anti-inflammatory and Anti-neuroinflammatory Activity: Assays to measure the inhibition of pro-inflammatory mediators in microglia and other relevant cell types.
-
Neuroprotective Effects: Assays to evaluate the protection of neuronal cells from various insults and to dissect the underlying signaling pathways.
-
Ion Channel Modulation: Electrophysiological assays to characterize the effects on voltage-gated ion channels, which are crucial for its anticonvulsant properties.
-
Cytotoxicity Assessment: Standard assays to determine the cytotoxic profile of the compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize the reported quantitative data for the activity of this compound and its derivatives from the cited literature.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Cell Line | Inflammatory Stimulus | Measured Mediator | Compound | Concentration | % Inhibition / Effect | Reference |
| C6 | LPS | Nitric Oxide (NO) | Compound 3 | - | ~6-fold better than STP | [2] |
| C6 | LPS | Nitric Oxide (NO) | Compound 16 | - | ~6-fold better than STP | [2] |
| BV2 | LPS | Pro-inflammatory mediators (NO, PGE2, TNF-α, iNOS, COX-2, ROS) | Various derivatives | - | Decreased production | [2] |
| BV2 | LPS | IL-10 | Various derivatives | - | Increased production | [2] |
Table 2: Ion Channel Modulation by this compound (STP)
| Cell Line | Ion Channel | Current | STP Concentration | % Inhibition | Reference |
| GH3 | K+ | Ito | 17 µM | 59.2 ± 10.4% | [6] |
| GH3 | K+ | IKD | 17 µM | 73.1 ± 8.56% | [6] |
| GH3 | L-type Ca2+ | - | 17 µM | 54.9 ± 7.50% | [1][6] |
| GH3 | TTX-sensitive Na+ | INa | 170 µM | 22.1 ± 2.41% | [1][6] |
Experimental Protocols
Anti-Neuroinflammatory Activity Assay in BV2 Microglia Cells
This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglia cells, a common assay to screen for anti-neuroinflammatory compounds.
Materials:
-
BV2 murine microglia cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (STP) or its analogs
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of STP or its analogs for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a negative control group without LPS stimulation.
-
Nitric Oxide Measurement:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the compound-treated groups to the LPS-only treated group.
Neuroprotection Assay using SH-SY5Y Neuronal Cells
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death using the MTT assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H2O2) or another neurotoxic agent
-
This compound (STP) or its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
-
Compound Pre-treatment: Treat the cells with different concentrations of STP for 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to H2O2 (e.g., 100 µM) for another 24 hours to induce oxidative stress. Include control wells with no H2O2 treatment.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol provides a general framework for assessing the effect of this compound on voltage-gated ion channels in a suitable cell line, such as GH3 pituitary cells.
Materials:
-
GH3 cell line
-
Appropriate cell culture medium
-
External and internal recording solutions specific for the ion channel of interest (e.g., Na+, K+, Ca2+)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
This compound (STP)
Protocol:
-
Cell Preparation: Plate GH3 cells on glass coverslips and allow them to grow to a suitable confluency for recording.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Recording: Apply voltage protocols to elicit the specific ion channel currents of interest (e.g., voltage steps to activate Na+, K+, or Ca2+ channels).
-
Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of STP and record the currents again.
-
Data Analysis: Measure the peak current amplitude before and after the application of STP to determine the percentage of inhibition.
Visualizations
Caption: General workflow for cell-based assays of this compound.
Caption: Putative anti-neuroinflammatory signaling pathway of this compound.
References
- 1. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of N-salicyloyl tryptamine derivatives as multifunctional neuroprotectants for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Salicyloyltryptamine: A Versatile Modulator for Investigating Ion Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Salicyloyltryptamine (STP) is a synthetic compound that has demonstrated significant modulatory effects on a variety of voltage-gated ion channels. Its ability to selectively inhibit or activate specific channel subtypes makes it a valuable tool for researchers studying neuronal excitability, signaling pathways, and for professionals in drug development seeking to understand the mechanisms of neuroactive compounds. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool in ion channel research.
Application Notes
This compound's primary utility as a research tool stems from its distinct effects on several key ion channels involved in neuronal action potential generation and propagation. It has been characterized as an anticonvulsant and neuroprotective agent, with its mechanism of action attributed to the modulation of voltage-dependent Na+, Ca2+, and K+ channels.[1]
The compound displays a multi-target profile, acting as an inhibitor of certain potassium and calcium channels while activating others, and exhibiting a state-dependent block on sodium channels. This complex pharmacological profile allows for the dissection of the roles of these channels in various physiological and pathophysiological processes.
Key Applications:
-
Investigating Neuronal Hyperexcitability: Due to its inhibitory effects on channels that contribute to depolarization and its activatory effect on channels that promote hyperpolarization, STP can be used to study the mechanisms underlying conditions of neuronal hyperexcitability, such as epilepsy.[1]
-
Dissecting Potassium Channel Subtype Contributions: STP exhibits differential effects on various potassium currents, including the transient outward K+ current (Ito) and the delayed rectifier K+ current (IKD), as well as activating large-conductance Ca2+-activated K+ (Maxi-K) channels. This allows researchers to probe the specific roles of these K+ channel subtypes in shaping the action potential waveform and regulating firing frequency.[1]
-
Probing L-type Calcium Channel-Mediated Signaling: By inhibiting L-type Ca2+ channels, STP can be employed to investigate the downstream signaling cascades initiated by calcium influx through these channels, such as those involved in gene expression and synaptic plasticity.[2][3]
-
Characterizing TTX-Sensitive Sodium Channel Function: Although its effect is less potent on sodium channels, STP can be used at higher concentrations to study the contribution of TTX-sensitive Na+ channels to neuronal excitability.[1][4]
Quantitative Data on this compound's Ion Channel Activity
The following table summarizes the quantitative effects of this compound on various ion channels as determined by electrophysiological studies on GH3 cells.
| Ion Channel | Species | Cell Line | Method | Key Parameter | Value | Reference |
| Voltage-gated K+ channel (Ito) | Rat | GH3 | Whole-cell patch clamp | IC50 | 34.6 ± 8.14 µM | [1][5][6] |
| Voltage-gated K+ channel (Ito) | Rat | GH3 | Whole-cell patch clamp | % Inhibition at 17 µM | 59.2 ± 10.4% | [1][6] |
| Voltage-gated K+ channel (IKD) | Rat | GH3 | Whole-cell patch clamp | % Inhibition at 17 µM | 73.1 ± 8.56% | [1][6] |
| L-type Ca2+ channel | Rat | GH3 | Whole-cell patch clamp | % Inhibition at 17 µM | 54.9 ± 7.50% | [1][6] |
| TTX-sensitive Na+ channel | Rat | GH3 | Whole-cell patch clamp | % Inhibition at 170 µM | 22.1 ± 2.41% | [1][6] |
| Large-conductance Ca2+-activated K+ (Maxi-K) channel | Rat | GH3 | Cell-attached patch clamp | Effect | Increased open probability | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for studying this compound's effects on ion channels.
Caption: Signaling pathway of this compound's modulation of neuronal excitability.
Experimental Protocols
The following protocols are based on the methodologies described for characterizing the effects of this compound on voltage-gated ion channels in GH3 cells.[1]
Protocol 1: Whole-Cell Patch-Clamp Recording of K+, Ca2+, and Na+ Currents
Objective: To measure the effect of this compound on voltage-gated potassium, calcium, and sodium currents in GH3 cells.
Materials:
-
GH3 cell line
-
Cell culture reagents (DMEM, fetal bovine serum, penicillin-streptomycin)
-
Coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
-
Internal (pipette) solution for K+ currents (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg (pH adjusted to 7.2 with KOH)
-
Internal (pipette) solution for Ca2+ and Na+ currents (in mM): 120 CsCl, 20 TEA-Cl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg (pH adjusted to 7.2 with CsOH)
-
This compound (STP) stock solution (e.g., 100 mM in DMSO)
-
Tetrodotoxin (TTX) for isolating K+ and Ca2+ currents
-
CdCl2 or other Ca2+ channel blockers for isolating K+ currents
Procedure:
-
Cell Preparation:
-
Culture GH3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
-
Electrophysiology Setup:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount a coverslip with adherent GH3 cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Whole-Cell Recording:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before recording.
-
-
Data Acquisition:
-
For K+ currents:
-
Hold the cell at -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit K+ currents.
-
To isolate K+ currents, add TTX (e.g., 300 nM) to the external solution to block Na+ channels and a Ca2+ channel blocker (e.g., 200 µM CdCl2) to block Ca2+ channels.
-
-
For Ca2+ currents:
-
Use the CsCl-based internal solution to block K+ currents.
-
Hold the cell at -80 mV.
-
Apply depolarizing steps to elicit Ca2+ currents.
-
-
For Na+ currents:
-
Use the CsCl-based internal solution.
-
Hold the cell at -80 mV.
-
Apply rapid depolarizing steps to elicit Na+ currents.
-
-
-
Application of this compound:
-
After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of STP.
-
Allow sufficient time for the drug to take effect (typically a few minutes).
-
Repeat the voltage-clamp protocols to record the currents in the presence of STP.
-
To test for reversibility, wash out the STP by perfusing with the control external solution.
-
-
Data Analysis:
-
Measure the peak current amplitudes before and after STP application.
-
Calculate the percentage of inhibition.
-
For dose-response analysis, apply a range of STP concentrations and fit the data to a Hill equation to determine the IC50.
-
Protocol 2: Cell-Attached Patch-Clamp Recording of Maxi-K Channels
Objective: To determine the effect of this compound on the open probability of large-conductance Ca2+-activated K+ (Maxi-K) channels.
Materials:
-
Same as Protocol 1, with the following modifications:
-
High K+ external solution (in mM): 145 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with KOH)
-
Pipette solution (in mM): 145 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.2 with KOH)
Procedure:
-
Cell Preparation and Setup:
-
Prepare GH3 cells and the patch-clamp rig as described in Protocol 1.
-
-
Cell-Attached Recording:
-
Use a high K+ external solution to bring the cell's resting membrane potential close to 0 mV.
-
Form a gigaohm seal on the cell membrane without rupturing the patch. This is the cell-attached configuration.
-
Apply a depolarizing voltage to the patch (e.g., +40 mV) to activate Maxi-K channels.
-
-
Data Acquisition and Drug Application:
-
Record single-channel currents from the patched membrane.
-
After obtaining a stable baseline recording, add this compound to the bath solution. Since the drug is applied to the bath and not the pipette, it will act on the channel from the intracellular side after crossing the membrane.
-
Continue recording to observe any changes in channel activity.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Po) of the Maxi-K channels before and after the application of STP.
-
An increase in the frequency and duration of channel openings indicates an increase in open probability.
-
By following these protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the function and modulation of various ion channels critical for neuronal signaling.
References
- 1. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for N-Salicyloyltryptamine Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the biological activities of N-Salicyloyltryptamine (NST), a compound with demonstrated anticonvulsant, anti-inflammatory, and neuroprotective potential. The following sections offer structured methodologies for investigating its mechanisms of action, complete with quantitative data from existing literature and visualizations to guide experimental design.
Application Note 1: Anticonvulsant and Neuromodulatory Effects of this compound
This compound has been identified as a potential anticonvulsant agent. Its mechanism of action is partly attributed to the modulation of various voltage-gated ion channels, which are crucial in regulating neuronal excitability.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on different ion channels and its anticonvulsant efficacy in preclinical models.
Table 1: Inhibition of Voltage-Gated Ion Channels by this compound
| Ion Channel Type | Preparation | Concentration (µM) | % Inhibition | IC50 (µM) | Reference |
| K+ Current (Ito) | GH3 cells | 17 | 59.2 ± 10.4 | 34.6 ± 8.14 | [1][2] |
| K+ Current (IKD) | GH3 cells | 17 | 73.1 ± 8.56 | - | [1][2] |
| L-type Ca2+ Current | GH3 cells | 17 | 54.9 ± 7.50 | - | [1][2] |
| TTX-sensitive Na+ Current | GH3 cells | 170 | 22.1 ± 2.41 | - | [1][2] |
Table 2: Anticonvulsant Activity of this compound in Mice
| Seizure Model | Administration Route | Dose (mg/kg) | Effect | Reference |
| Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 100 | Eliminated extensor reflex in 50% of animals | [3] |
| Pentylenetetrazol (PTZ) | Intraperitoneal (i.p.) | 100 | Significantly reduced the number of animals exhibiting seizures | [3] |
Experimental Protocols
1. Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol is designed to assess the effects of this compound on voltage-gated ion channels in a suitable cell line, such as GH3 pituitary cells.
-
Cell Culture: Culture GH3 cells in Ham's F10 medium supplemented with 15% horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record ionic currents.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the appropriate internal solution.
-
For recording K+ currents, the internal solution can contain (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with KOH. The external solution can contain (in mM): 140 choline chloride, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.3 with HCl.
-
For Ca2+ and Na+ currents, specific internal and external solutions with appropriate channel blockers for isolating the current of interest should be used.
-
Acquire and analyze data using appropriate software (e.g., pCLAMP).
-
-
Drug Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the external solution. Perfuse the cells with the control and drug-containing solutions.
2. In Vivo Anticonvulsant Activity Assessment
This protocol describes the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models in mice to evaluate the anticonvulsant effects of this compound.
-
Animals: Use male Swiss mice (20-30 g).
-
Drug Administration: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80) and administer intraperitoneally (i.p.) at the desired doses.
-
Maximal Electroshock (MES) Test:
-
30 minutes after drug administration, deliver an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The percentage of animals protected from the tonic extension is calculated.
-
-
Pentylenetetrazol (PTZ) Test:
-
30 minutes after drug administration, inject PTZ (e.g., 85 mg/kg, s.c.) to induce clonic seizures.
-
Observe the mice for the occurrence of seizures within a 30-minute period.
-
The number of animals exhibiting seizures and the latency to the first seizure are recorded.
-
Visualizations
Caption: Experimental workflow for anticonvulsant studies of NST.
Caption: Proposed mechanism of NST's anticonvulsant action.
Application Note 2: Anti-Inflammatory and Neuroprotective Effects of this compound
This compound and its derivatives have shown significant anti-inflammatory and neuroprotective properties. These effects are mediated by the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory mediators and the regulation of signaling cascades. While detailed quantitative data for this compound itself is limited in the current literature, studies on its derivatives suggest a potent inhibitory effect on neuroinflammation.[3][4][5] The following protocols are recommended for the comprehensive evaluation of this compound's anti-inflammatory and neuroprotective potential.
Experimental Protocols
1. In Vitro Neuroinflammation Model
This protocol describes the use of lipopolysaccharide (LPS)-stimulated BV2 microglial cells to model neuroinflammation in vitro.
-
Cell Culture: Culture BV2 murine microglial cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation:
-
Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA, 6-well for Western blot).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling protein phosphorylation).
-
2. Nitric Oxide (NO) Quantification (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
After the LPS stimulation period, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
3. Pro-inflammatory Cytokine Quantification (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines such as TNF-α and Prostaglandin E2 (PGE2) in the cell culture supernatant using commercially available ELISA kits.
-
Collect the cell culture supernatants after LPS stimulation.
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
4. Western Blot Analysis of Inflammatory Proteins
This protocol is for detecting the expression levels of key inflammatory proteins like COX-2, iNOS, and the phosphorylation of STAT3.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, p-STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Workflow for in vitro anti-inflammatory studies.
Caption: Key signaling pathways in neuroinflammation.
Application Note 3: Investigation of Apoptotic Pathways
The neuroprotective effects of this compound derivatives are also linked to the inhibition of apoptosis. While direct studies on the effect of the parent compound on apoptotic pathways are yet to be extensively reported, the following protocols are recommended for investigating its potential to protect neuronal cells from apoptotic cell death.
Experimental Protocols
1. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture a suitable neuronal cell line (e.g., SH-SY5Y) and induce apoptosis using a known stimulus (e.g., staurosporine, 6-hydroxydopamine) in the presence or absence of this compound.
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
2. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay detects the collapse of the mitochondrial membrane potential, an early event in apoptosis.
-
Cell Culture and Treatment: Culture and treat the cells as described above.
-
JC-1 Staining:
-
Incubate the cells with JC-1 reagent (a cationic dye) for 15-30 minutes at 37°C.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.
-
In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
-
Detection: The fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
3. Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Lysis: After treatment, lyse the cells to release their contents.
-
Assay Reaction:
-
Add a luminogenic or fluorogenic substrate containing the DEVD sequence, which is specifically cleaved by caspases 3 and 7.
-
The cleavage of the substrate releases a signal (light or fluorescence) that is proportional to the caspase activity.
-
-
Detection: Measure the signal using a luminometer or fluorescence plate reader.
Visualizations
Caption: Workflow for investigating the anti-apoptotic effects of NST.
Caption: The intrinsic apoptosis pathway as a target for NST.
References
- 1. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of N-salicyloyl tryptamine derivatives as multifunctional neuroprotectants for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: N-Salicyloyltryptamine Synthesis
Welcome to the technical support center for the synthesis of N-Salicyloyltryptamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound involves the formation of an amide bond between tryptamine and salicylic acid. This is typically achieved through a coupling reaction where the carboxylic acid group of salicylic acid is activated to react with the primary amine group of tryptamine.
Q2: What are the common coupling reagents used for this synthesis?
A2: Common coupling reagents for this type of amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. Other modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed for high efficiency.
Q3: I am observing a low yield of my final product. What are the potential causes?
A3: Low yields can result from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Poor activation of salicylic acid: The coupling reagent may not be effectively activating the carboxylic acid. Ensure the coupling reagents are fresh and used in the correct stoichiometric amounts.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Loss during workup and purification: Significant amounts of the product may be lost during extraction, washing, and purification steps.
Q4: What are the likely side reactions I should be aware of?
A4: A primary side reaction is the formation of an O-acylisourea byproduct when using carbodiimide coupling reagents. This intermediate can sometimes be unreactive or rearrange, leading to lower yields. The use of HOBt helps to minimize this by converting the O-acylisourea to a more reactive and stable activated ester.
Q5: How can I purify the crude this compound?
A5: The most common methods for purification are column chromatography and recrystallization. Column chromatography using silica gel is effective for separating the product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can then be used to obtain a highly pure crystalline product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive coupling reagents. | Use fresh, high-purity coupling reagents. Store them under appropriate conditions (e.g., desiccated, refrigerated). |
| Suboptimal reaction temperature. | Optimize the reaction temperature. While many coupling reactions proceed at room temperature, some may benefit from cooling to 0°C to reduce side reactions, or gentle heating to drive the reaction to completion. | |
| Incorrect solvent. | Ensure the solvent is anhydrous and appropriate for the chosen coupling reagent. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. | |
| Formation of Multiple Spots on TLC | Presence of unreacted starting materials. | Monitor the reaction by TLC to ensure all starting material is consumed. If the reaction has stalled, consider adding more coupling reagent. |
| Formation of byproducts (e.g., N-acylurea). | Add HOBt to the reaction mixture when using carbodiimide reagents. This can suppress the formation of N-acylurea and improve the yield of the desired amide. | |
| Difficulty in Purifying the Product | Product co-elutes with impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product "oils out" during recrystallization. | This occurs when the boiling point of the solvent is higher than the melting point of the solute. Choose a lower-boiling point solvent or use a solvent mixture. | |
| Poor crystal formation during recrystallization. | Ensure the hot solution is saturated and allow it to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound using DCC/HOBt
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Tryptamine
-
Salicylic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve salicylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous THF. Stir the solution at room temperature.
-
Activation: In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM and add it dropwise to the salicylic acid/HOBt solution. Stir the mixture at room temperature for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Dissolve tryptamine (1.0 eq) in anhydrous THF and add it to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with saturated sodium bicarbonate solution to remove any unreacted salicylic acid and HOBt.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure this compound.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive | Typical Solvent | Advantages | Disadvantages |
| DCC | HOBt | DCM, THF | Inexpensive, readily available. | Forms insoluble DCU byproduct which can complicate purification. |
| DIC | HOBt | DCM, THF | Forms soluble diisopropylurea byproduct, simplifying purification. | More expensive than DCC. |
| HATU | - | DMF, DCM | High coupling efficiency, fast reaction times, low racemization. | Expensive, can be sensitive to moisture. |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
Technical Support Center: N-Salicyloyltryptamine CNS Delivery
This technical support center provides researchers, scientists, and drug development professionals with essential information for experiments involving the delivery of N-Salicyloyltryptamine and its derivatives to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance for CNS disorders?
A1: this compound is a chemical compound synthesized from salicylic acid and tryptamine. It and its derivatives have gained significant interest as multifunctional agents for treating CNS disorders. Their relevance stems from their demonstrated anti-neuroinflammatory, neuroprotective, and anticonvulsant properties[1][2][3]. Several derivatives have been specifically designed to have favorable blood-brain barrier (BBB) permeation, a critical challenge in CNS drug development[1][4][5].
Q2: How do this compound derivatives cross the blood-brain barrier (BBB)?
A2: The BBB is a highly selective barrier that prevents most small and large molecule drugs from entering the brain[6]. This compound derivatives have been reported to possess "excellent BBB permeability"[4]. While the exact transport mechanism is not fully detailed in the abstracts, their ability to cross the BBB is likely attributed to favorable physicochemical properties such as appropriate lipophilicity, molecular size, and the ability to evade efflux transporters.
Q3: What are the primary molecular pathways targeted by these compounds in the CNS?
A3: Research indicates that this compound derivatives exert their effects through multiple pathways:
-
Anti-Neuroinflammation: They inhibit microglia activation by targeting the STAT3 pathway, which in turn reduces the expression of downstream inflammatory mediators like COX-2[4][5]. They also suppress the NF-κB signaling pathway, decreasing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[7][8].
-
Neuroprotection: One derivative, L7, was found to protect neurons by intervening in Aβ-induced pyroptosis through the NLRP3-caspase-1-GSDMD axis and by mitigating apoptosis via the mitochondrial pathway[1].
-
Ion Channel Modulation: this compound itself can act on voltage-gated ion channels, inhibiting L-type Ca2+, certain K+ currents, and Na+ currents at higher concentrations. This activity may contribute to its anticonvulsant effects[9][10].
Q4: What are the potential therapeutic applications for this compound derivatives?
A4: Based on preclinical studies, these compounds are being investigated for a range of CNS disorders, including:
-
Neurodegenerative diseases like Alzheimer's Disease, by reducing Aβ plaque deposition and improving cognitive impairment[1].
-
Parkinson's Disease, by protecting neurons from MPP+-induced damage[11].
-
Cerebral Ischemia/Reperfusion Injury (Stroke), by reducing apoptosis, oxidative stress, and neuroinflammation[7][8].
-
Epilepsy, due to their anticonvulsant properties demonstrated in mouse models[3].
Q5: Are there any known safety or toxicity data for these compounds?
A5: Early safety data appears promising. For example, derivatives designated as compounds 3 and 16 were reported to have high safety with an LD50 greater than 1000 mg/kg in vivo[2]. However, a thorough toxicological profile must be established for each specific derivative as it progresses through development.
Troubleshooting Guides
Issue 1: Low or undetectable compound concentration in brain tissue.
-
Potential Cause: Poor BBB permeability of the specific derivative being used. While some derivatives are optimized, not all may have sufficient penetration.
-
Troubleshooting Steps:
-
Verify Compound Properties: Review literature for the specific derivative's reported BBB permeability.
-
Formulation Check: Ensure the compound is fully solubilized in the delivery vehicle. Consider using solubility enhancers like DMSO, cyclodextrins, or other co-solvents, but be mindful of vehicle effects on the BBB.
-
Metabolic Stability: Assess the compound's stability in plasma. Rapid degradation will prevent it from reaching the CNS. An in vitro plasma stability assay can diagnose this.
-
Dose & Route: Confirm that the administered dose is appropriate. Intravenous (IV) or intraperitoneal (IP) routes are often used to ensure systemic availability[3]. Ensure the administration was successful (e.g., check for signs of failed injection).
-
Time Course: The sampling time point may be incorrect. Perform a preliminary pharmacokinetic study to determine the time of maximum concentration (Tmax) in both plasma and brain.
-
Issue 2: Inconsistent results in an LPS-induced neuroinflammation model.
-
Potential Cause: Variability in the inflammatory response or compound exposure.
-
Troubleshooting Steps:
-
LPS Potency: Ensure the lipopolysaccharide (LPS) used is from a consistent source and lot, as potency can vary. Confirm that the dose used (e.g., mg/kg) reliably induces a measurable inflammatory response (e.g., elevated cytokine levels in the hippocampus)[4].
-
Positive Control: Include a known anti-inflammatory agent as a positive control to validate the experimental model's responsiveness.
-
Compound Administration Timing: The timing of compound administration relative to the LPS challenge is critical. Determine whether a pre-treatment, co-treatment, or post-treatment paradigm is most relevant for your hypothesis.
-
Animal Health: Ensure animals are healthy and free from other infections, as this can alter their inflammatory baseline.
-
Issue 3: No in vitro effect on microglia or neuronal cells.
-
Potential Cause: Compound instability, incorrect concentration, or issues with the cell model.
-
Troubleshooting Steps:
-
Compound Stability: Verify the compound's stability in the cell culture medium over the course of the experiment. Compounds can degrade or precipitate in aqueous, protein-rich environments.
-
Dose-Response Curve: Perform a wide dose-response study to identify the effective concentration range. The required concentration might be higher or lower than anticipated.
-
Cell Model Validation: Confirm that your cell model is behaving as expected. For neuroinflammation models using BV2 or HMC3 cells, verify that the stimulant (e.g., LPS) induces a robust release of inflammatory markers (e.g., NO, TNF-α)[2][11].
-
Serum Interaction: Be aware that compounds can bind to proteins in fetal bovine serum (FBS), reducing the free concentration available to interact with cells. Consider reducing serum concentration if appropriate for the cell type.
-
Data Presentation
Table 1: Summary of Biological Activities of this compound Derivatives
| Compound/Derivative | Experimental Model | Key Finding | Citation |
| Compound 18 | LPS-induced mice | Excellent BBB permeability; potent anti-neuroinflammatory effects via STAT3 inhibition. | [4][5] |
| L7 | Aβ-induced Alzheimer's model | Improves cognitive impairment; attenuates Aβ plaque deposition; neuroprotective via anti-pyroptosis and anti-apoptosis mechanisms. | [1] |
| LZWL02003 | MCAO/Reperfusion (Stroke) | Neuroprotective; reduces apoptosis, oxidative stress, and neuroinflammation by inhibiting the NF-κB pathway. | [7][8] |
| Compounds 3 & 16 | LPS-induced BV2/C6 cells | Decreased production of NO, PGE2, TNF-α; high safety profile (LD50 > 1000 mg/kg). | [2] |
| STP (Parent Cmpd.) | PTZ & MES (Epilepsy) | Reduced seizure activity and death rate. | [3] |
Table 2: Effects of this compound (STP) on Voltage-Gated Ion Channels
Data extracted from studies on GH3 cells.
| Ion Channel | STP Concentration | % Inhibition (Mean ± SEM) | Citation |
| K+ Current (Ito) | 17 µM | 59.2 ± 10.4% | [9][10] |
| K+ Current (IKD) | 17 µM | 73.1 ± 8.5% | [9][10] |
| L-type Ca2+ Current | 17 µM | 54.9 ± 7.50% | [9][10] |
| TTX-sensitive Na+ Current | 170 µM | 22.1 ± 2.41% | [9][10] |
Experimental Protocols
Protocol: Assessing In Vivo Efficacy in an LPS-Induced Neuroinflammation Mouse Model
This protocol provides a general framework. Doses and timings should be optimized for your specific this compound derivative.
1. Animals and Acclimatization:
-
Use adult C57BL/6 mice (8-10 weeks old).
-
House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Allow animals to acclimatize for at least 7 days before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Reagent and Compound Preparation:
-
LPS: Prepare a stock solution of Lipopolysaccharide (from E. coli, serotype O111:B4) in sterile, pyrogen-free 0.9% saline.
-
Test Compound: Prepare the this compound derivative in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The vehicle should be tested alone as a control group.
3. Experimental Groups (n=8-10 per group):
-
Group 1 (Control): Vehicle only.
-
Group 2 (LPS): Vehicle + LPS challenge.
-
Group 3 (Compound): Test Compound + LPS challenge.
-
Group 4 (Positive Control): Known anti-inflammatory drug (e.g., Dexamethasone) + LPS challenge.
4. Administration Procedure:
-
Administer the test compound or vehicle via intraperitoneal (IP) injection at the desired dose (e.g., 10 mg/kg).
-
One hour after compound administration, challenge the mice with an IP injection of LPS (e.g., 0.25 mg/kg).
-
Return animals to their home cages.
5. Sample Collection (24 hours post-LPS challenge):
-
Anesthetize mice deeply with an appropriate anesthetic.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 min at 4°C to separate plasma. Store plasma at -80°C.
-
Perform transcardial perfusion with ice-cold PBS to remove blood from the brain.
-
Dissect the brain on an ice-cold surface. Isolate the hippocampus and cortex, as these regions are often analyzed for neuroinflammation[2][4]. Snap-freeze tissues in liquid nitrogen and store at -80°C.
6. Tissue Processing and Analysis:
-
For Cytokine Analysis (ELISA): Homogenize brain tissue in lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant. Measure levels of TNF-α, IL-1β, and IL-6 using commercial ELISA kits according to the manufacturer's instructions.
-
For Western Blot (STAT3/NF-κB pathway): Extract proteins from brain tissue homogenates. Determine protein concentration using a BCA assay. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-STAT3, STAT3, p-p65, p65, and a loading control (e.g., β-actin).
-
For Compound Quantification (LC-MS/MS): Homogenize brain tissue. Perform a liquid-liquid or solid-phase extraction on plasma and brain homogenates to isolate the compound. Analyze the concentration using a validated LC-MS/MS method.
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neuroprotective Effects of an N-Salicyloyl Tryptamine Derivative against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Salicyloyltryptamine In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Salicyloyltryptamine (NST) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NST) and what are its primary in vivo effects?
A1: this compound is an indole derivative that has demonstrated a range of biological activities. In vivo studies have highlighted its potential as a neuroprotective, anti-inflammatory, and anticonvulsant agent.[1] Its effects are attributed to mechanisms including the inhibition of cyclooxygenase (COX) and scavenging of free radicals.[1]
Q2: What is the primary mechanism of action for NST's anti-neuroinflammatory effects?
A2: The anti-neuroinflammatory effects of NST and its derivatives are linked to the inhibition of the STAT3 signaling pathway. This inhibition constrains the activation of microglia, which are key players in neuroinflammation.[2] By suppressing the phosphorylation of STAT3, it can regulate the downstream expression and activity of COX-2.[2]
Q3: Is this compound toxic in vivo?
A3: Studies on NST and its derivatives suggest a good safety profile. For instance, some derivatives have shown high safety with an LD50 greater than 1000 mg/kg in mice.[3] One study reported no apparent toxicity or animal deaths after intraperitoneal administration of NST at a high dose of 2000 mg/kg, observed over 14 days.[1] However, it is crucial to perform dose-response studies for your specific animal model and experimental conditions.
Q4: Does this compound cross the blood-brain barrier (BBB)?
A4: Yes, derivatives of this compound have been reported to possess favorable blood-brain barrier permeability, which is essential for their neuroprotective effects in the central nervous system.[2][4]
Troubleshooting Guides
Formulation and Administration
Problem: I am having trouble dissolving this compound for in vivo administration.
-
Cause: this compound is a lipophilic compound with low aqueous solubility.
-
Solution:
-
Vehicle Selection: Due to its lipophilic nature, a suitable vehicle is required for in vivo administration. Common vehicles for lipophilic drugs include:
-
DMSO: this compound is soluble in dimethyl sulfoxide (DMSO). A common practice is to prepare a stock solution in DMSO and then dilute it with saline or phosphate-buffered saline (PBS) for injection. Be aware that high concentrations of DMSO can have pharmacological effects and may cause local irritation.[5][6] A final concentration of DMSO in the injected solution should ideally be below 10%.
-
DMSO/Saline Mixtures: A common vehicle for intraperitoneal (i.p.) injections is a mixture of DMSO and saline. For example, a 20% DMSO in saline solution has been used for other lipophilic compounds.[6]
-
Oil-based vehicles: For some lipophilic drugs, corn oil or sesame oil can be used for oral or i.p. administration.[5]
-
-
Preparation Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
For the final injection volume, dilute the DMSO stock solution with sterile saline or PBS to the desired final concentration of both the compound and DMSO.
-
Ensure the final solution is clear and free of precipitates before injection. Gentle warming and vortexing may aid dissolution.
-
Always prepare fresh solutions on the day of the experiment to minimize degradation.
-
-
Problem: I am observing precipitation of the compound after diluting the DMSO stock with saline.
-
Cause: The aqueous environment of the saline is causing the lipophilic this compound to precipitate out of the solution.
-
Solution:
-
Increase DMSO concentration: You may need to use a higher final concentration of DMSO in your injection vehicle. However, be mindful of the potential for DMSO toxicity and its own biological effects.
-
Use of co-solvents: Consider using other co-solvents like polyethylene glycol (PEG) or ethanol in combination with DMSO and saline to improve solubility.[5][6]
-
Sonication: Briefly sonicating the final solution may help to create a more stable micro-suspension.
-
Formulation as a suspension: If a clear solution cannot be achieved, you may need to administer the compound as a homogenous suspension. Ensure the suspension is well-mixed immediately before each injection to guarantee consistent dosing.
-
In Vivo Model: LPS-Induced Neuroinflammation
Problem: I am seeing high variability in the inflammatory response between my LPS-treated animals.
-
Cause: The response to lipopolysaccharide (LPS) can be influenced by several factors, leading to inconsistent results.
-
Solution:
-
LPS Source and Preparation: Use LPS from the same manufacturer and lot number throughout your study. Prepare fresh LPS solutions for each experiment, as it can degrade over time.
-
Animal Strain and Health: The sensitivity to LPS can vary between different mouse strains.[7][8] Ensure that all animals are healthy and free from other infections, as this can alter their inflammatory response.
-
Route and Precision of Administration: Intraperitoneal (i.p.) injection is a common route for LPS administration. Ensure consistent and accurate i.p. injections to avoid accidental administration into other tissues.
-
Environmental Factors: Stress can impact the inflammatory response. Handle animals consistently and minimize environmental stressors.[7]
-
Problem: My this compound treatment is not showing a consistent anti-inflammatory effect.
-
Cause: This could be due to issues with the timing of administration, dosage, or the stability of the compound.
-
Solution:
-
Dosing Regimen: The timing of this compound administration relative to the LPS challenge is critical. Typically, the compound is administered prior to the LPS injection to assess its preventative effects. Optimize the pre-treatment time (e.g., 30 minutes to 2 hours before LPS).
-
Dose-Response: Perform a dose-response study to determine the optimal effective dose of this compound in your model.
-
Compound Stability: As indole-based compounds can be unstable, ensure that your formulation is prepared fresh and protected from light to prevent degradation.
-
Behavioral Testing: Morris Water Maze
Problem: Some of my mice are floating in the water instead of actively searching for the platform.
-
Cause: This "floating" behavior can be a sign of stress, fatigue, or lack of motivation.
-
Solution:
-
Water Temperature: Ensure the water temperature is within the recommended range (typically 20-24°C for mice). If the water is too cold, it can induce hypothermia and reduce activity. If it's too warm, the mice may not be motivated to escape.[9]
-
Pre-training: Habituate the mice to the water and the testing room before the actual experiment. This can include a "cued" version of the task where the platform is visible.
-
Handling: Gentle and consistent handling of the animals can reduce stress-induced behaviors.
-
Problem: I am observing high variability in the learning curves of my mice.
-
Cause: Differences in motivation, visual acuity, or non-spatial search strategies can contribute to variability.
-
Solution:
-
Consistent Cues: Ensure that the spatial cues around the maze are distinct, consistent, and visible to the mice from the water level.[10]
-
Control for Motor Deficits: The experimental treatment itself might be affecting the animals' motor function. Include an open field test or measure swim speed in the Morris water maze to rule out any confounding motor effects.[4]
-
Randomization: Properly randomize the starting positions for each trial to prevent the mice from adopting a simple, non-spatial strategy.
-
Quantitative Data
Table 1: In Vitro and In Vivo Activity of this compound and its Derivatives
| Compound/Derivative | Assay | Model | Result | Reference |
| This compound (STP) | K+ Channel Inhibition | GH3 cells | IC50 = 34.6 µM (for Ito current) | [11] |
| This compound (STP) | L-type Ca2+ Channel Inhibition | GH3 cells | 54.9% inhibition at 17 µM | [11] |
| This compound (STP) | Na+ Channel Inhibition | GH3 cells | 22.1% inhibition at 170 µM | [11] |
| This compound Derivatives | Acute Toxicity | Mice | LD50 > 1000 mg/kg | [3] |
| This compound (NST) | Acute Toxicity | Mice | No apparent toxicity at 2000 mg/kg (i.p.) | [1] |
Table 2: Pharmacokinetic Parameters of Indole Derivatives in Rodents
| Compound | Animal Model | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability (F%) | Reference |
| Indole-3-carbinol | Rat | Oral | ~150 ng/mL | ~1 h | ~2 h | - | [2] |
| Indole-3-carbinol | Rat | Intravenous | ~1000 ng/mL | <0.5 h | ~1.5 h | 100% | [2] |
| Milnacipran | Mouse | Intraperitoneal | ~1.5 µg/mL | ~5 min | ~42.5 min | 92.5% | [12] |
| Deramciclane | Rat | Intraperitoneal | >177.8 ng/mL | - | 3.42-5.44 h | 18.49% | [13] |
Experimental Protocols
LPS-Induced Neuroinflammation Model in Mice
This protocol is a general guideline and should be optimized for your specific research question.
-
Animals: Use age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old).
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Groups:
-
Vehicle control
-
LPS only
-
This compound + LPS
-
This compound only
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO in sterile saline).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose.
-
-
LPS Administration:
-
Prepare LPS (from E. coli, serotype O111:B4 or similar) in sterile saline.
-
30 minutes to 2 hours after this compound administration, inject LPS (i.p.) at a dose known to induce a robust but sublethal inflammatory response (e.g., 0.5-1 mg/kg).
-
-
Endpoint Analysis:
-
At a predetermined time point after LPS injection (e.g., 4, 12, or 24 hours), euthanize the animals.
-
Collect blood and brain tissue for analysis of inflammatory markers (e.g., cytokines like TNF-α, IL-1β, IL-6 by ELISA or qPCR) and markers of microglial activation (e.g., Iba1 by immunohistochemistry).
-
Morris Water Maze for Spatial Learning and Memory
This is a general protocol to assess the effect of this compound on cognitive function.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) at 20-24°C. A hidden platform is submerged 1-2 cm below the water surface.
-
Acclimation: Handle the mice for several days before the experiment.
-
Training Phase (4-5 days):
-
Four trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform. If it does not find it within 60-90 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze escape latency during training to assess learning. Analyze the probe trial data to assess memory retention.
Visualizations
Caption: this compound's inhibition of the STAT3 signaling pathway in microglia.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: A logical troubleshooting guide for common issues in NST in vivo experiments.
References
- 1. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gchemglobal.com [gchemglobal.com]
Optimizing N-Salicyloyltryptamine dosage for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using N-Salicyloyltryptamine (NST) in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NST)? this compound (NST), also known as 2-Hydroxy-N-[2-(1H-indol-3-yl)-ethyl]-benzamide, is a synthetic compound derived from tryptamine.[1][2] It is investigated for a variety of biological activities, including anticonvulsant, anti-inflammatory, neuroprotective, and analgesic effects.[3][4]
Q2: What are the known mechanisms of action for NST? NST exhibits multiple mechanisms of action. It acts on several voltage-dependent ion channels, inhibiting K+ and L-type Ca2+ channels and, at higher concentrations, Na+ channels.[3][5][6] Additionally, its anti-inflammatory and neuroprotective effects may be linked to the inhibition of the STAT3 signaling pathway, which subsequently regulates COX-2 expression.[7][8] Other studies suggest involvement with the NO/sGC pathway for vasorelaxation and potential modulation of pyroptosis and apoptosis pathways in the context of Alzheimer's disease models.[3][9]
Q3: How should I prepare a stock solution of NST? Due to its chemical structure, NST is predicted to have low aqueous solubility.[10] Therefore, a polar aprotic solvent is recommended for creating a high-concentration stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: Dissolve the solid NST powder in pure, sterile DMSO to create a stock solution of 10-100 mM. Ensure complete dissolution, using gentle warming (to 37°C) or brief sonication if necessary.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is a typical working concentration for NST in cell culture? The optimal working concentration of NST is highly dependent on the cell type and the biological question being investigated. Based on published data, a broad range should be tested.
-
For ion channel modulation: Effects have been observed between 17 µM and 170 µM.[6]
-
For anti-inflammatory effects: Studies on derivatives suggest that concentrations in the low micromolar range are effective.[11]
-
Initial Dose-Response: It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1 µM) and increasing up to 100 µM or higher, while monitoring for cytotoxicity. One study noted no effect on cell viability up to 100 µM in RAW 264.7 macrophages.[1]
Q5: How long should I incubate cells with NST? Incubation time will vary based on the experimental endpoint.
-
Short-term studies (minutes to hours): For studying acute effects on ion channel activity or rapid signaling events.
-
Long-term studies (24-72 hours): For assessing effects on gene expression, cell proliferation, cytotoxicity, or the release of inflammatory mediators.
Troubleshooting Guide
Problem: My NST is precipitating out of the cell culture medium.
-
Cause: The final concentration of the organic solvent (e.g., DMSO) might be too low to maintain NST solubility, or the NST concentration is above its solubility limit in the aqueous medium.
-
Solution 1: Ensure the final DMSO concentration in your culture medium does not exceed a level toxic to your cells (typically ≤ 0.5%, but should be determined empirically for your cell line).
-
Solution 2: After diluting the NST stock into the final culture medium, vortex gently and warm the medium to 37°C before adding it to the cells. This can help keep the compound in solution.
-
Solution 3: Prepare an intermediate dilution of the stock in serum-free medium before the final dilution in complete medium. The proteins in serum can sometimes contribute to compound precipitation.
Problem: I am observing high levels of cell death, even at low concentrations.
-
Cause: The observed cytotoxicity could be due to the compound itself, the solvent, or a combination of factors.
-
Solution 1 (Solvent Control): Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used in your highest NST treatment group. This will help you distinguish between compound-specific toxicity and solvent-induced toxicity.
-
Solution 2 (Dose-Response): Perform a comprehensive cytotoxicity assay (see Protocol 2) with a wide range of NST concentrations and multiple time points (e.g., 24h, 48h, 72h) to determine the cytotoxic threshold (IC50) for your specific cell line.
-
Solution 3 (Reduce Incubation Time): The compound may have a time-dependent cytotoxic effect. Try reducing the exposure time to see if the desired biological effect can be achieved before the onset of significant cell death.
Problem: I am not observing any biological effect.
-
Cause: The concentration may be too low, the incubation time too short, or the cell line may not be responsive.
-
Solution 1 (Increase Concentration/Time): Systematically increase the concentration of NST and/or the incubation time based on your initial dose-response and cytotoxicity data.
-
Solution 2 (Verify Compound Activity): If possible, test your NST in a positive control cell line or assay where its activity has been previously reported. This confirms the integrity of your compound stock.
-
Solution 3 (Check Target Expression): Confirm that your cell line expresses the molecular targets of NST (e.g., the specific ion channels or signaling proteins like STAT3).
-
Solution 4 (Stability): Consider the stability of NST in your culture medium over the incubation period. If the compound degrades, you may need to replenish the medium with fresh NST during long-term experiments.
Data Presentation
Table 1: Summary of Effective this compound Concentrations in In Vitro Studies
| Cell Type | Target/Effect Measured | Effective Concentration | Reference |
| GH3 (Rat Pituitary) | K+ Channel (Ito & IKD) Inhibition | 17 µM (~59-73% inhibition) | [6] |
| GH3 (Rat Pituitary) | K+ Channel (Ito) IC50 | 34.6 µM | [3][6] |
| GH3 (Rat Pituitary) | L-type Ca2+ Channel Inhibition | 17 µM (~55% inhibition) | [6] |
| GH3 (Rat Pituitary) | TTX-sensitive Na+ Channel Inhibition | 170 µM (~22% inhibition) | [5][6] |
| RAW 264.7 Macrophages | Assessment of Cell Viability | No cytotoxicity observed up to 100 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution of NST for use in cell culture.
-
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes or cryovials
-
-
Procedure:
-
Calculate the mass of NST required to make a 50 mM stock solution (Molecular Weight: ~280.32 g/mol ). For 1 mL of 50 mM stock, you will need 14.02 mg.
-
Weigh the NST powder in a sterile microcentrifuge tube using an analytical balance.
-
Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the solid is completely dissolved. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Once dissolved, create small working aliquots (e.g., 20 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Determining Optimal Dosage via MTT Cytotoxicity Assay
-
Objective: To determine the concentration range of NST that is non-toxic to the chosen cell line and to identify its IC50 value (the concentration that reduces cell viability by 50%).
-
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
NST stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at ~570 nm
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (typically 18-24 hours).
-
Compound Preparation: Prepare serial dilutions of your NST stock solution in complete culture medium. Aim for a range that covers several orders of magnitude (e.g., 0.1 µM to 200 µM). Remember to prepare a vehicle control (medium with the highest concentration of DMSO) and a "no treatment" control (medium only).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of NST or controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down gently to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a plate reader at a wavelength of 570 nm.
-
Analysis: Normalize the absorbance values to the "no treatment" control (representing 100% viability) and plot cell viability (%) versus NST concentration (log scale) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Potential signaling pathways modulated by this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity with NST.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound = 98 HPLC, solid 31384-98-2 [sigmaaldrich.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. Anticonvulsant properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C17H16N2O2 | CID 10356316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with N-Salicyloyltryptamine
Welcome to the technical support center for N-Salicyloyltryptamine (STP). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (STP) exhibits a multi-target pharmacological profile. Its primary mechanisms of action include the modulation of voltage-gated ion channels, specifically inhibiting potassium (K+), sodium (Na+), and L-type calcium (Ca2+) channels.[1][2] Additionally, STP and its derivatives have demonstrated significant anti-inflammatory and neuroprotective effects.[3][4] These neuroprotective properties may be attributed to the inhibition of the NLRP3-caspase-1-GSDMD axis involved in pyroptosis and amelioration of neuronal apoptosis via the mitochondrial apoptosis pathway.[4]
Q2: What are the known off-target effects of this compound?
Given that this compound acts on multiple types of ion channels (Na+, K+, and Ca2+), effects observed in experimental systems may not be attributable to a single target.[1][2] This broad-spectrum activity should be considered when designing experiments and interpreting data. Furthermore, as a salicylate-containing compound, it may have effects on cellular metabolism and mitochondrial function, which could be independent of its ion channel activity. For instance, salicylates have been shown to enhance necrosis and apoptosis mediated by the mitochondrial permeability transition.[5]
Q3: How should this compound be prepared and stored?
-
Solubility: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (generally less than 0.1%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution in aqueous buffers like PBS or media, it indicates poor solubility. In such cases, consider preparing a more concentrated stock in DMSO and using a smaller volume for dilution, or exploring the use of other solvents like ethanol. However, always perform a vehicle control to account for any effects of the solvent.
-
Storage: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For long-term storage, lyophilized powder is preferred and should be kept in a cool, dry, and dark place.
Q4: Are there any known assay interferences with this compound?
Due to its salicylate moiety, this compound may interfere with certain biochemical assays. For example, salicylic acids have been identified as interference compounds in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, potentially by interacting with the europium FRET donor. It is advisable to perform appropriate controls to rule out assay interference, such as testing the compound in the absence of the biological target.
Troubleshooting Guides
Inconsistent or No Effect in In Vitro Cell-Based Assays
| Potential Cause | Recommended Action |
| Poor Solubility/Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, optimize the final DMSO concentration to be as low as possible while maintaining solubility. Consider using a different solvent for the stock solution, such as ethanol, and always include a vehicle control. |
| Compound Degradation | Ensure that stock solutions are stored properly at -20°C or -80°C and are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Dosing | The effective concentration of this compound can vary significantly depending on the cell type and the specific endpoint being measured. Perform a dose-response curve to determine the optimal concentration range for your experimental system. |
| Cell Line Insensitivity | The expression levels of the target ion channels or signaling pathways may vary between different cell lines. Confirm the expression of your target of interest in the cell line being used. Consider using a cell line known to express the target ion channels at a functional level. |
| Salicylate-Induced Cellular Stress | Salicylates can induce cellular stress, including effects on mitochondrial function and apoptosis, which may confound the primary outcome of your experiment.[5] Include control experiments to assess cell viability (e.g., MTT or LDH assay) at the concentrations of this compound being used. |
Unexpected Results in Electrophysiology Experiments (Patch-Clamp)
| Potential Cause | Recommended Action |
| Broad-Spectrum Ion Channel Blockade | This compound is known to block multiple ion channels (Na+, K+, Ca2+).[1][2] If you are investigating a specific channel, be aware that the observed effects may be a composite of actions on multiple channels. Use specific ion channel blockers to isolate the current of interest and confirm the effect of this compound on that specific channel. |
| Use-Dependent Block | The inhibitory effect of some ion channel blockers can be dependent on the frequency of channel opening. Investigate whether the blocking effect of this compound is altered by changing the stimulus frequency. |
| Incomplete Washout | The reversibility of this compound's effects may be slow or incomplete. Ensure a prolonged washout period to determine if the observed effects are reversible. |
| Vehicle Effects | If using a solvent like DMSO, ensure the final concentration is low and does not affect the ion channel currents. Always perform a vehicle control perfusion to rule out any solvent-induced effects. |
Anomalous Findings in Neuroinflammation Assays
| Potential Cause | Recommended Action |
| Direct Effects on Cell Viability | At higher concentrations, this compound or its salicylate component could induce cytotoxicity, which might be misinterpreted as an anti-inflammatory effect (e.g., reduced cytokine production due to cell death).[6] Always perform a cell viability assay (e.g., LDH release, AlamarBlue) in parallel with your neuroinflammation assays. |
| Interference with Measurement Readouts | The compound may interfere with the detection method (e.g., ELISA, fluorescent probes for ROS). To check for this, run a cell-free assay where this compound is added to the detection reagents to see if it directly affects the signal. |
| Complex Cellular Responses | Neuroinflammation involves multiple cell types (microglia, astrocytes, neurons) and signaling pathways. The net effect of this compound may be a combination of actions on different cell types and pathways. Consider using co-culture systems or isolated primary cells to dissect the specific cellular targets of the compound. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 for Ito K+ current | 34.6 ± 8.14 µM | GH3 cells | [1] |
| Inhibition of Ito K+ current | 59.2 ± 10.4% at 17 µM | GH3 cells | [1] |
| Inhibition of IKD K+ current | 73.1 ± 8.56% at 17 µM | GH3 cells | [1] |
| Inhibition of L-type Ca2+ current | 54.9 ± 7.50% at 17 µM | GH3 cells | [1] |
| Inhibition of TTX-sensitive Na+ current | 22.1 ± 2.41% at 170 µM | GH3 cells | [1] |
Key Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Plate cells (e.g., GH3 cells) on glass coverslips and allow them to adhere.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. The internal solution composition will depend on the specific ion channel being studied.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with an external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage steps to elicit the ion currents of interest.
-
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the external solution to the desired final concentration immediately before use.
-
Apply the this compound-containing solution to the cell using a perfusion system.
-
Record the changes in ion channel currents in the presence of the compound.
-
Wash out the compound with the control external solution to assess reversibility.
-
-
Data Analysis: Measure the peak current amplitude and other kinetic parameters before, during, and after drug application.
In Vitro Neuroinflammation Assay (LPS-induced Nitric Oxide Production)
-
Cell Culture: Plate murine microglial cells (e.g., BV-2) in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a vehicle control group (no LPS, no STP) and an LPS-only control group.
-
-
Incubation: Incubate the cells for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay: In a parallel plate, perform an MTT or LDH assay to assess the cytotoxicity of this compound at the tested concentrations.
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Hepatotoxicity of salicylates in monolayer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism between salicylate and the cAMP signal controls yeast cell survival and growth recovery from quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salicylate enhances necrosis and apoptosis mediated by the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylate effects on a monolayer culture of gastric mucous cells from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modifying N-Salicyloyltryptamine for Enhanced Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of N-Salicyloyltryptamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: this compound (NST) and its analogs exhibit a multi-faceted mechanism of action, primarily centered on neuroprotection and anti-inflammatory effects. NSTs have been shown to modulate the activity of several key signaling pathways implicated in neurodegenerative diseases. These include the STAT3 pathway, the Nrf2 pathway, and the NLRP3 inflammasome pathway.[1] Additionally, the parent compound, this compound, has been observed to act on voltage-dependent Na+, Ca2+, and K+ ion channels.[2]
Q2: What are the key considerations when modifying the this compound scaffold?
A2: Structure-activity relationship (SAR) studies on this compound derivatives have highlighted the importance of substitutions on both the salicyl and tryptamine moieties. Modifications to the indole ring of the tryptamine can significantly enhance anti-neuroinflammatory effects.[3] For instance, certain derivatives have shown improved cyclooxygenase-2 (COX-2) inhibition and a greater reduction in pro-inflammatory mediators.[4] When designing new analogs, it is crucial to consider the impact of modifications on blood-brain barrier permeability and overall pharmacokinetic properties.[3]
Q3: What are some of the most promising this compound derivatives that have been developed?
A3: Several derivatives have demonstrated significantly improved efficacy over the parent compound. For example, compounds 3 and 16 showed superior COX-2 inhibition and a six-fold better inhibition of nitric oxide production in cellular models.[4] Another derivative, compound 18 , exhibited potent anti-neuroinflammatory effects by suppressing microglia activation via the STAT3 pathway.[3] The derivative L7 has shown promise in models of Alzheimer's disease by intervening in amyloid-β-induced pyroptosis.[1] Furthermore, M11 has displayed synergistic anti-oxidant, anti-inflammatory, and anti-ferroptosis effects, primarily by activating the Nrf2 pathway.
Troubleshooting Guides
Synthesis of this compound Derivatives
Issue: Low yield of the final product.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure that the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of starting materials. The reaction time may need to be extended. A general procedure involves stirring the mixture of tryptamine, a carboxylic acid, and a coupling agent in a suitable solvent for 24 hours at room temperature.[5]
-
-
Possible Cause 2: Degradation of starting materials or product.
-
Solution: Tryptamine and its derivatives can be sensitive to strong acids and high temperatures. Ensure that the reaction conditions are mild. If using an acyl chloride, the reaction should be carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
-
-
Possible Cause 3: Issues with the coupling agent.
-
Solution: Propylphosphonic anhydride (T3P) is an effective coupling reagent for forming the amide bond between tryptamine and salicylic acid derivatives.[5] Ensure the T3P solution is fresh and has been stored under anhydrous conditions.
-
-
Possible Cause 4: Suboptimal work-up and purification.
-
Solution: By-products from coupling reagents can sometimes co-elute with the desired product. A thorough aqueous work-up is necessary to remove water-soluble impurities. Column chromatography with a carefully selected solvent system is often required for purification. The choice of stationary and mobile phases should be optimized based on the polarity of the specific derivative.
-
Issue: Difficulty in purifying the final product.
-
Possible Cause 1: Presence of unreacted starting materials.
-
Solution: Adjust the stoichiometry of the reactants. A slight excess of the tryptamine or the carboxylic acid can be used to drive the reaction to completion, followed by a purification method that effectively separates the excess reactant.
-
-
Possible Cause 2: Formation of side products.
-
Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify the major side products. This can help in understanding the side reactions and modifying the reaction conditions to minimize them. For instance, protection of reactive functional groups on the salicylic acid or tryptamine moiety might be necessary.
-
-
Possible Cause 3: Poor solubility of the product.
-
Solution: this compound derivatives can have limited solubility in common organic solvents. Experiment with a range of solvents for extraction and chromatography. In some cases, a mixed solvent system may be required.
-
In Vitro Biological Assays
Issue: High background signal in the LPS-induced neuroinflammation assay.
-
Possible Cause 1: Mycoplasma contamination in cell culture.
-
Solution: Regularly test cell lines (e.g., BV2 or C6 microglia) for mycoplasma contamination.[4] Contaminated cultures should be discarded, and new, certified mycoplasma-free cells should be used.
-
-
Possible Cause 2: Endotoxin contamination in reagents.
-
Possible Cause 3: Over-stimulation with LPS.
-
Solution: Optimize the concentration of LPS and the stimulation time. A typical protocol involves priming cells with LPS (e.g., 0.25 µg/mL) for 3 hours.[9] Higher concentrations or longer incubation times can lead to excessive cell death and non-specific inflammatory responses.
-
Issue: Inconsistent results in the Western blot for STAT3 phosphorylation.
-
Possible Cause 1: Dephosphorylation of STAT3 during sample preparation.
-
Possible Cause 2: Low abundance of phosphorylated STAT3.
-
Solution: Ensure that the cells are stimulated appropriately to induce STAT3 phosphorylation. For quantitative analysis, immunoprecipitation of total and phosphorylated STAT3 can be performed before running the Western blot to enrich the protein of interest.[11]
-
-
Possible Cause 3: Poor antibody quality.
-
Solution: Use a well-validated antibody specific for phosphorylated STAT3 (Tyr705).[2] The antibody dilution should be optimized to achieve a good signal-to-noise ratio.
-
Issue: Variability in the Nrf2 activation assay.
-
Possible Cause 1: Inconsistent cell health and density.
-
Solution: Ensure that cells are seeded at a consistent density and are healthy and in the logarithmic growth phase before treatment with the this compound derivatives.
-
-
Possible Cause 2: Issues with the reporter gene assay.
-
Solution: If using a luciferase-based reporter assay, ensure that the cell lysis is complete and that the luciferase substrate is fresh. Include a positive control, such as tert-butylhydroquinone (tBHQ), to confirm that the assay is working correctly.[12]
-
-
Possible Cause 3: Problems with nuclear extraction for transcription factor binding assays.
-
Solution: If performing an ELISA-based assay to detect Nrf2 binding to the antioxidant response element (ARE), the quality of the nuclear extract is critical. Follow a validated protocol for nuclear extraction and ensure that the extracts are stored properly at -80°C.[13]
-
Data Presentation
Table 1: In Vitro Activity of Selected this compound Derivatives
| Compound | Target/Assay | Cell Line | IC50 / Activity | Reference |
| This compound | L-type Ca2+ current | GH3 | 54.9 ± 7.50% inhibition at 17 µM | [2] |
| TTX-sensitive Na+ current | GH3 | 22.1 ± 2.41% inhibition at 170 µM | [2] | |
| Ito K+ current | GH3 | IC50 = 34.6 ± 8.14 µM | [2] | |
| Compound 3 | COX-2 Inhibition | - | Preferable to parent compound | [4] |
| Nitric Oxide Production | C6 | ~6-fold better inhibition than parent | [4] | |
| Compound 16 | COX-2 Inhibition | - | Preferable to parent compound | [4] |
| Nitric Oxide Production | C6 | ~6-fold better inhibition than parent | [4] | |
| Compound 18 | Anti-neuroinflammatory | Microglia | Best in vitro and in vivo effects | [3] |
| L7 | Anti-neuroinflammatory | - | Good anti-neuroinflammatory effects | [1][14] |
| M11 | Anti-oxidant/Anti-inflammatory | - | Surpassed parent compound L7 | [15] |
Experimental Protocols
General Protocol for Synthesis of this compound Derivatives
This protocol is a general guideline based on the synthesis of N-acyl tryptamines.[5]
-
Reaction Setup: In a reaction vial, add tryptamine (1.2 equivalents), the desired salicylic acid derivative (1.0 equivalent), and triethylamine (2.0 equivalents).
-
Addition of Coupling Agent: Add propylphosphonic anhydride (T3P) (50 wt% solution in a suitable solvent like ethyl acetate, 1.5 equivalents) to the mixture.
-
Reaction: Stir the resulting mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water and an organic solvent (e.g., ethyl acetate). Separate the organic and aqueous phases.
-
Extraction: Extract the aqueous phase with the organic solvent (e.g., 2 x 2 mL of ethyl acetate).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Characterization: Characterize the purified product by NMR (1H and 13C) and high-resolution mass spectrometry (HRMS).[16]
Protocol for LPS-Induced Neuroinflammation in Microglia
This protocol is a generalized procedure based on common practices for inducing neuroinflammation in vitro.[3][6][7][8][9][17]
-
Cell Seeding: Seed microglial cells (e.g., BV2 or primary microglia) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Priming: Prime the cells with a low concentration of LPS (e.g., 0.25 - 1 µg/mL) for 3-4 hours.
-
Treatment: After priming, remove the LPS-containing medium and replace it with fresh medium containing the this compound derivative at various concentrations.
-
Secondary Stimulation (for NLRP3 inflammasome activation): For studying NLRP3 inflammasome activation, after treatment with the derivative, stimulate the cells with a secondary signal such as ATP (e.g., 2 mM) or nigericin (e.g., 5 µM) for 45 minutes.[9]
-
Sample Collection: Collect the cell culture supernatant for measuring the release of inflammatory mediators (e.g., IL-1β, TNF-α, nitric oxide). The cells can be lysed for subsequent analysis (e.g., Western blot, qPCR).
-
Analysis: Quantify the levels of inflammatory cytokines in the supernatant using ELISA kits. Measure nitric oxide production using the Griess reagent. Analyze protein expression or gene expression in the cell lysates.
Mandatory Visualizations
Signaling Pathways
References
- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 6. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of Inflammasome Activation [bio-protocol.org]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting [pubmed.ncbi.nlm.nih.gov]
- 12. Nrf2/ARE activation assay [bio-protocol.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of N-salicyloyl tryptamine derivatives as multifunctional neuroprotectants for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Technical Support Center: Investigating N-Salicyloyltryptamine Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-Salicyloyltryptamine analogues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound analogues?
A1: this compound analogues are generally characterized by low toxicity. Several studies have indicated their high safety profile, which is a promising feature for their development as therapeutic agents. For instance, specific analogues such as compounds 3 and 16 have been reported to have a high safety margin with an LD50 greater than 1000 mg/kg in vivo.[1] Similarly, the analogue L7 has been shown to have little toxicity in both in vitro and in vivo studies.[2]
Q2: What are the known mechanisms of action for the therapeutic effects of this compound analogues?
A2: The primary therapeutic effects of this compound analogues, particularly their anti-neuroinflammatory and neuroprotective properties, are attributed to their modulation of specific signaling pathways. One of the key mechanisms is the inhibition of the STAT3 pathway.[3] Analogue 18, for example, exerts its anti-neuroinflammatory effects by suppressing the activation of microglia through the inhibition of transcription, expression, and phosphorylation of STAT3.[3] Another important mechanism involves the NLRP3 inflammasome pathway. The analogue L7 has been shown to mitigate pyroptosis, a form of inflammatory cell death, by intervening in the NLRP3-caspase-1-GSDMD axis.[2]
Q3: Are there any known off-target effects of this compound analogues?
A3: While this compound analogues have a good safety profile, some off-target effects have been observed, particularly related to ion channels. For example, this compound (STP) has been shown to act on voltage-dependent Na+, Ca2+, and K+ ion channels.[4] Specifically, STP can inhibit L-type Ca2+ currents and TTX-sensitive Na+ currents at certain concentrations.[4] Researchers should be aware of these potential off-target effects, especially when interpreting data from electrophysiological studies or when investigating neurological effects.
Q4: What are the best practices for solubilizing and storing this compound analogues?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound analogues for in vitro experiments.[5][6] It is crucial to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5][6] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and prevent degradation. The stability of the specific analogue in solution should be considered, and it is advisable to prepare fresh dilutions from the stock for each experiment.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background or inconsistent results in MTT/cytotoxicity assays | - Interference from the compound with the MTT reagent.- Compound precipitation in the culture medium.- Contamination of cell cultures. | - Run a control with the compound in cell-free medium to check for direct reduction of MTT.- Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation occurs, try using a lower concentration or a different solubilization method.- Regularly check cell cultures for any signs of contamination. |
| Unexpectedly high cytotoxicity | - The specific cell line is highly sensitive to the analogue.- The final DMSO concentration is too high.- The analogue has degraded into a more toxic compound. | - Perform a dose-response curve to determine the IC50 value for the specific cell line.- Ensure the final DMSO concentration in the culture medium is below 0.5%.- Use freshly prepared solutions and avoid repeated freeze-thaw cycles of the stock solution. |
| Lack of expected biological activity (e.g., anti-inflammatory effect) | - The concentration of the analogue is too low.- The experimental model is not appropriate.- The analogue is not stable in the culture medium over the duration of the experiment. | - Test a wider range of concentrations.- Ensure that the chosen cell line and stimulus (e.g., LPS) are appropriate to induce the targeted pathway.- Perform a time-course experiment to assess the stability of the compound's effect. |
Data Presentation
Table 1: Cytotoxicity of this compound Analogues in Different Cell Lines
| Analogue | Cell Line | Assay | IC50 (µM) | Reference |
| LZWL02003 | SH-SY5Y (human neuroblastoma) | MPP+ induced damage | Neuroprotective | [7] |
| Compound 3 | C6 (rat glioma), BV2 (mouse microglia) | LPS-induced inflammation | Anti-inflammatory | [1] |
| Compound 16 | C6 (rat glioma), BV2 (mouse microglia) | LPS-induced inflammation | Anti-inflammatory | [1] |
| L7 | Not specified | Not specified | Low toxicity | [2] |
| Compound 18 | Microglia | LPS-induced inflammation | Anti-inflammatory | [3] |
| This compound (STP) | GH3 (rat pituitary tumor) | Ion channel activity | IC50 = 34.6 (for Ito K+ current) | [4] |
Note: This table is a summary of available data and should be expanded as more research becomes available. Researchers are encouraged to determine the specific IC50 values for their cell lines of interest.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of this compound analogues.
Materials:
-
This compound analogue stock solution (in DMSO)
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogue in the cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Remove the old medium from the cells and add the medium containing the different concentrations of the analogue. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value of the analogue.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound analogues.
Caption: Inhibition of the STAT3 signaling pathway by this compound analogues.
Caption: Modulation of the NLRP3 inflammasome pathway by this compound analogues.
References
- 1. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
N-Salicyloyltryptamine experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered during research with N-Salicyloyltryptamine (NST) and its derivatives.
Section 1: Synthesis of this compound - Troubleshooting Guide
The synthesis of this compound typically involves the amidation of tryptamine with salicylic acid or its activated derivatives.[1] This process, while generally straightforward, can present several challenges affecting yield and purity.
Experimental Workflow: this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs): Synthesis
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in amide synthesis can stem from several factors.[][3] Consider the following possibilities:
-
Reaction Conditions: Amide bond formation can be sensitive to temperature and reaction time.[] Ensure you are following the recommended protocol closely. Overly high temperatures can lead to side product formation, while insufficient reaction time will result in incomplete conversion.
-
Purity of Reagents: The purity of your starting materials, tryptamine and salicylic acid, is crucial. Impurities can interfere with the reaction.
-
Solvent Choice: The solvent should be anhydrous, as water can react with the activated carboxylic acid, reducing the yield.[3] Common solvents include dichloromethane (DCM) and dimethylformamide (DMF).
Troubleshooting Table: Low Synthesis Yield
| Potential Cause | Recommended Action |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of product | Avoid excessive heating and prolonged reaction times. |
| Suboptimal pH | If using a base like triethylamine, ensure it is added correctly to neutralize any acids formed during the reaction.[] |
| Poor quality coupling agent | Use a fresh batch of the coupling agent and store it under appropriate conditions (e.g., desiccated). |
Q2: My final product is impure, showing multiple spots on TLC. How can I improve its purity?
A2: Impurities often arise from side reactions or unreacted starting materials.
-
Side Reactions: The hydroxyl group on salicylic acid can sometimes react to form esters. Protecting this group before the amide coupling may be necessary for cleaner reactions.
-
Purification Technique: Column chromatography is typically used to purify the final product. Optimizing the solvent system for your column is critical to achieve good separation.
-
Work-up Procedure: Ensure the extraction and washing steps are performed thoroughly to remove unreacted starting materials and byproducts.
Section 2: Bioassays - Troubleshooting Guide
This compound and its derivatives are often evaluated for their anti-inflammatory and neuroprotective properties in cell-based assays and animal models.[5][6]
Experimental Workflow: In Vitro Anti-Inflammatory Assay
Caption: A typical workflow for an in vitro anti-inflammatory assay.
Frequently Asked Questions (FAQs): Bioassays
Q1: I am seeing high variability in my cell-based assay results between experiments. What could be the cause?
A1: High variability in cell-based assays is a common issue and can be attributed to several factors:[7][8][9]
-
Cell Health and Passage Number: Cells should be healthy and within a consistent passage number range for all experiments. High passage numbers can lead to phenotypic drift.[9]
-
Seeding Density: Inconsistent cell seeding density can significantly impact the results.[10]
-
Reagent Variability: Use the same batch of media, serum, and other critical reagents for a set of experiments to minimize variability.
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can affect cell growth and compound concentration. It is advisable to not use the outer wells for experimental samples.[8]
-
Compound Solubility: Ensure that your this compound compound is fully dissolved in the vehicle (e.g., DMSO) and then diluted in the media to the final working concentration. Precipitation of the compound will lead to inconsistent results.
Troubleshooting Table: High Variability in Cell-Based Assays
| Potential Cause | Recommended Action |
| Inconsistent cell passage number | Maintain a cell bank and use cells within a defined passage range.[9] |
| Variation in cell seeding | Use a precise cell counting method and ensure even cell distribution in wells. |
| Edge effects in plates | Fill the perimeter wells with sterile PBS or media without cells.[8] |
| Compound precipitation | Check the solubility of your compound at the working concentration. |
Q2: My this compound derivative is not showing the expected neuroprotective effect in my in vitro model of neurotoxicity.
A2: A lack of efficacy could be due to several experimental factors:
-
Toxicity of the Compound: At higher concentrations, your compound might be toxic to the cells, masking any neuroprotective effects. It is essential to perform a dose-response curve to determine the optimal non-toxic concentration.
-
Timing of Treatment: The timing of compound addition relative to the neurotoxic insult is critical. Pre-treatment, co-treatment, or post-treatment can yield different results.
-
Model System: The chosen cell line and neurotoxin may not be appropriate for evaluating the specific mechanism of your compound.
Signaling Pathway: Anti-Inflammatory Action
Recent studies suggest that some this compound derivatives exert their anti-inflammatory effects by inhibiting the STAT3 pathway, which in turn downregulates the expression of COX-2.[11]
Caption: Inhibition of the STAT3 pathway by this compound derivatives.
Section 3: Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and its derivatives from published studies.
Table 1: In Vitro Anti-Neuroinflammatory Activity [6]
| Compound | Inhibition of NO Production in C6 cells (IC50, µM) |
| This compound | >100 |
| Compound 3 | 15.8 ± 1.2 |
| Compound 16 | 16.5 ± 1.5 |
Table 2: In Vivo Antinociceptive Effects of this compound [12]
| Treatment | Dose (mg/kg, i.p.) | Writhing Number (Mean ± SEM) |
| Vehicle | - | 35.5 ± 2.1 |
| NST | 100 | 20.1 ± 1.8 |
| NST | 200 | 12.3 ± 1.5 |
*p < 0.05 compared to vehicle
Section 4: Detailed Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives[6]
-
Dissolve salicylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DCM).
-
Add a coupling agent such as EDC (1.2 equivalents) and a catalyst like HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of tryptamine (1 equivalent) and a base such as triethylamine (1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Nitric Oxide (NO) Assay in BV2 Microglia[6]
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the cells for another 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-treated control.
References
- 1. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Effective Synthesis Methods for Amides in Organic Chemistry [ai-futureschool.com]
- 5. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. youtube.com [youtube.com]
- 11. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioassay-guided evaluation of antinociceptive effect of this compound: a behavioral and electrophysiological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Salicyloyltryptamine and Classical Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of N-Salicyloyltryptamine (NST), a novel tryptamine analog, with established anticonvulsant drugs: phenytoin, valproic acid, and carbamazepine. The information is supported by experimental data from preclinical seizure models and an examination of their respective mechanisms of action.
Overview of Anticonvulsant Efficacy
The anticonvulsant potential of a compound is often initially assessed using rodent models of induced seizures, primarily the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model suggests activity against absence seizures.[1][2] The median effective dose (ED50), the dose at which 50% of the animals are protected from seizures, is a key quantitative measure of a drug's potency.
Quantitative Comparison of Anticonvulsant Activity (ED50)
The following table summarizes the reported ED50 values for this compound and the comparator drugs in the MES and PTZ seizure models in mice. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially influencing the results.
| Compound | MES Model (ED50, mg/kg, i.p.) | PTZ Model (ED50, mg/kg, i.p.) |
| This compound (NST) | 100-200[1][2] | 100-200[1][2][3] |
| Phenytoin | ~10-30[4] | Ineffective |
| Valproic Acid | ~200-400 | ~150-250 |
| Carbamazepine | ~10-20 | Ineffective |
Data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental protocols.
Experimental Protocols
The following are detailed methodologies for the two key experiments cited in this guide.
Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Apparatus: An electroconvulsive shock apparatus with corneal or auricular electrodes.
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle at a predetermined time before the test.
-
A drop of saline or electrode gel is applied to the corneal or auricular electrodes to ensure good electrical contact.
-
The electrodes are applied to the animal, and a suprathreshold electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2-2 seconds) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension (THE) seizure, which is the endpoint of the test.
-
Protection is defined as the absence of the THE.
-
The ED50 is calculated as the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
Pentylenetetrazol (PTZ) Test
Objective: To evaluate a compound's ability to raise the seizure threshold, modeling absence and myoclonic seizures.
Apparatus: Syringes for injection, observation chambers.
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of Pentylenetetrazol (PTZ) (typically 60-85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes).
-
The primary endpoint is the occurrence of clonic seizures (characterized by rhythmic muscle contractions) lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
The ED50 is calculated as the dose of the compound that protects 50% of the animals from clonic seizures.
Mechanisms of Action: A Comparative Overview
The anticonvulsant effects of these compounds are mediated through various molecular targets within the central nervous system. Understanding these mechanisms is crucial for rational drug design and development.
This compound (NST)
This compound exhibits a multi-target mechanism of action, influencing several key ion channels involved in neuronal excitability.[5][6] Its anticonvulsant properties are also suggested to involve the enhancement of GABAergic neurotransmission.[1][2][7]
-
Voltage-Gated Sodium (Na+) Channels: NST has been shown to inhibit TTX-sensitive Na+ currents, which are crucial for the initiation and propagation of action potentials.[5][6] This action likely contributes to its efficacy in the MES model by preventing seizure spread.[2]
-
Voltage-Gated Calcium (Ca2+) Channels: NST inhibits L-type Ca2+ currents, which can reduce neurotransmitter release and neuronal excitability.[5][6]
-
Voltage-Gated Potassium (K+) Channels: NST inhibits transient outward (Ito) and delayed rectifier (IKD) K+ currents.[5][6] It also increases the open probability of large-conductance Ca2+-activated K+ (BK) channels, which would lead to hyperpolarization and reduced neuronal firing.[5]
-
GABAergic System: The protective effect of NST in the PTZ model is reversed by flumazenil, an antagonist of the benzodiazepine site on the GABAA receptor. This suggests that NST's mechanism, at least in part, involves the enhancement of GABAergic inhibition.[1][2]
Phenytoin
Phenytoin is a well-established anticonvulsant primarily used for tonic-clonic and partial seizures. Its principal mechanism of action is the use-dependent blockade of voltage-gated sodium channels.[8][9][10][11]
-
Voltage-Gated Sodium (Na+) Channels: Phenytoin stabilizes the inactivated state of voltage-gated sodium channels, slowing their recovery to the resting state.[11] This action is more pronounced at higher firing frequencies, characteristic of seizure activity, thereby selectively inhibiting the spread of seizures with minimal effect on normal neuronal activity.[8][10]
Valproic Acid
Valproic acid is a broad-spectrum anticonvulsant effective against various seizure types. Its mechanism of action is multifactorial and not fully elucidated, but it is known to involve effects on GABAergic neurotransmission and voltage-gated ion channels.[12][13][14][15]
-
GABAergic System: Valproic acid increases the concentration of GABA in the brain by inhibiting its degradation by GABA transaminase and potentially by increasing its synthesis.[12][13][15] This leads to enhanced GABAergic inhibition.
-
Voltage-Gated Sodium (Na+) Channels: Similar to phenytoin, valproic acid can block voltage-gated sodium channels, contributing to its effect against high-frequency neuronal firing.[13][16]
-
T-type Calcium (Ca2+) Channels: Valproic acid has been shown to inhibit T-type calcium channels, which is thought to be a key mechanism for its efficacy against absence seizures.[16]
Carbamazepine
Carbamazepine is structurally related to tricyclic antidepressants and is a first-line treatment for partial and tonic-clonic seizures. Its primary mechanism of action is similar to that of phenytoin.[9][17][18][19]
-
Voltage-Gated Sodium (Na+) Channels: Carbamazepine blocks voltage-gated sodium channels in a use-dependent manner, preferentially binding to the inactivated state of the channel.[17][18] This action reduces sustained high-frequency neuronal firing and prevents the spread of seizure activity.[18]
Summary and Conclusion
This compound demonstrates anticonvulsant activity in both the MES and PTZ models, suggesting a broad spectrum of action that may be effective against both generalized tonic-clonic and absence seizures. Its multifaceted mechanism of action, targeting multiple ion channels (Na+, Ca2+, and K+) and potentially enhancing GABAergic inhibition, distinguishes it from the more targeted mechanisms of phenytoin and carbamazepine, which primarily act on sodium channels. Valproic acid also has a broad spectrum of activity, and while it shares some mechanistic overlap with NST (sodium channel inhibition and GABAergic enhancement), NST's effects on potassium channels represent a notable difference.
The higher ED50 values reported for NST compared to phenytoin and carbamazepine in the MES model suggest it may be less potent; however, its efficacy in the PTZ model, where phenytoin and carbamazepine are inactive, highlights its potential as a broad-spectrum anticonvulsant. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and efficacy of this compound. The unique and multi-target mechanism of action of NST makes it an interesting candidate for further investigation in the development of new antiepileptic drugs.
References
- 1. scienceopen.com [scienceopen.com]
- 2. scispace.com [scispace.com]
- 3. Anticonvulsant properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of anticonvulsant efficacy and action mechanism of Mannitol vs Phenytoin in adult rat neocortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Phenytoin: Mechanisms of its anticonvulsant action | Semantic Scholar [semanticscholar.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 14. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. carbamazepine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of N-Salicyloyltryptamine and Existing Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging neuroprotective agent, N-Salicyloyltryptamine, with established clinical agents, Riluzole and Edaravone. The following sections detail their mechanisms of action, present supporting experimental data in a comparative format, and provide methodologies for key experiments to aid in research and development.
Comparative Data on Neuroprotective Efficacy
The following table summarizes the available quantitative data on the neuroprotective effects of this compound and its derivatives, Riluzole, and Edaravone from various preclinical and clinical studies. Direct comparison is challenging due to the different models and endpoints used in the studies.
| Agent | Disease Model | Key Efficacy Metric | Result | Source |
| This compound Derivative (Compound 18) | Lipopolysaccharide (LPS)-induced neuroinflammation in mice | Neuroprotection in hippocampus | Significant neuroprotective effects observed (qualitative) | [1] |
| This compound Derivative (L7) | Aβ-induced cognitive impairment in mice | Behavioral tests (Morris water maze, etc.) | Remarkably improved cognitive impairment | [2] |
| This compound Derivative (H327) | Scopolamine-induced cognitive impairment in mice | Behavioral tests | Significantly improved cognitive impairment | [3] |
| This compound Derivatives (Compounds 3 and 16) | LPS-induced nitric oxide production in C6 cells | Inhibition of Nitric Oxide (NO) production | ~6-fold better inhibition than this compound | [4] |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) - Clinical Trials | Median Survival Extension | 2-3 months | [5] |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) - Population Studies | Median Survival Extension | 6-19 months | [6] |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) - Clinical Trials | Hazard Ratio for Mortality | 0.80 (at 100 mg/day) | [4] |
| Edaravone | Acute Ischemic Stroke - Clinical Trial | Barthel Index Improvement (Activities of Daily Living) | Mean difference of 23.95 | [7] |
| Edaravone | Acute Ischemic Stroke - Clinical Trial | NIHSS Score Improvement (Neurologic Deficit) | Mean difference of -3.49 | [7] |
| Edaravone & Borneol (4:1) | Transient cerebral ischemia and reperfusion in rats | Emax (% inhibition of ischemic damage) | 74.3% | [8] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these agents are mediated through distinct and, in some cases, overlapping signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
This compound: Multi-Target Anti-Inflammatory and Anti-Apoptotic Pathways
This compound and its derivatives exhibit neuroprotective effects by modulating key inflammatory and apoptotic signaling cascades.
Riluzole: Modulation of Glutamatergic Neurotransmission and PKC Inhibition
Riluzole's neuroprotective action is primarily attributed to its ability to reduce glutamate-mediated excitotoxicity and inhibit protein kinase C (PKC).
Edaravone: Potent Free Radical Scavenging
Edaravone functions as a powerful antioxidant, directly neutralizing harmful free radicals that contribute to neuronal damage in conditions like ischemic stroke.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the evaluation and comparison of neuroprotective agents.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in HT22 Cells
This model simulates the ischemic and reperfusion injury that occurs in stroke.
Workflow:
Protocol:
-
Cell Culture: Plate murine hippocampal HT22 cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with phosphate-buffered saline (PBS).
-
Replace the normal culture medium with glucose-free Dulbecco's Modified Eagle Medium (DMEM).
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for a predetermined duration (e.g., 2-6 hours).
-
-
Reoxygenation:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free DMEM with normal, glucose-containing DMEM.
-
Return the cells to a standard normoxic incubator (95% air, 5% CO₂) for a specified period (e.g., 24 hours).
-
-
Assessment: Evaluate neuroprotection by measuring cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL assay), and oxidative stress (e.g., ROS measurement).
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Mice
This is a widely used animal model of focal cerebral ischemia.
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion:
-
Ligate the distal ECA.
-
Insert a silicon-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for a specific duration (e.g., 60 minutes).
-
-
Reperfusion:
-
Withdraw the monofilament to allow blood flow to resume.
-
Suture the incision.
-
-
Post-operative Care and Neurological Assessment: Monitor the animal for recovery and perform neurological deficit scoring at various time points.
-
Infarct Volume Measurement: After a set reperfusion period (e.g., 24 hours), euthanize the animal, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Key Experimental Assays
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Live cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
TUNEL Assay (Apoptosis): The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis. It enzymatically labels the free 3'-OH ends of DNA fragments with labeled dUTPs, which can then be visualized by fluorescence microscopy.
-
Reactive Oxygen Species (ROS) Measurement: Cellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). This non-fluorescent compound is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Conclusion
This compound and its derivatives represent a promising new class of neuroprotective agents with a multi-target mechanism of action, primarily centered on mitigating neuroinflammation and apoptosis. In contrast, Riluzole and Edaravone are established drugs with more focused mechanisms targeting glutamate excitotoxicity and oxidative stress, respectively.
The preclinical data for this compound derivatives in models of Alzheimer's disease and ischemic stroke are encouraging. However, further research is required to obtain more extensive quantitative data, including dose-response relationships and direct comparisons with existing agents in standardized models. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate such comparative studies and advance the development of novel neuroprotective therapies.
References
- 1. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of carbamate-based N-salicyloyl tryptamine derivatives as novel pleiotropic agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. biotna.net [biotna.net]
- 7. assaygenie.com [assaygenie.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of N-Salicyloyltryptamine's Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Salicyloyltryptamine and Other Anti-Inflammatory Compounds Supported by Experimental Data.
This compound (NST) and its derivatives have emerged as promising compounds in the landscape of anti-inflammatory research, particularly in the context of neuroinflammation. This guide provides a comparative analysis of the efficacy of NST and its derivatives against established nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Celecoxib, as well as the potent, non-selective NSAID, Indomethacin. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive overview for researchers and drug development professionals.
Quantitative Efficacy Comparison
The anti-inflammatory potential of this compound derivatives and other compounds has been evaluated using various assays. The tables below summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Anti-Inflammatory Activity
The following table outlines the in vitro efficacy of this compound derivatives in comparison to standard anti-inflammatory drugs. The data focuses on the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cellular models.
| Compound | Assay | Cell Line | Concentration | % Inhibition / IC₅₀ | Reference |
| This compound Derivative (Compound 3) | NO Production | C6 | 10 µM | ~6-fold > NST | [1] |
| This compound Derivative (Compound 16) | NO Production | C6 | 10 µM | ~6-fold > NST | [1] |
| This compound Derivative (Compound 3) | PGE₂ Production | BV2 | 10 µM | Significant Reduction | [1] |
| This compound Derivative (Compound 16) | PGE₂ Production | BV2 | 10 µM | Significant Reduction | [1] |
| This compound Derivative (Compound 3) | TNF-α Production | BV2 | 10 µM | Significant Reduction | [1] |
| This compound Derivative (Compound 16) | TNF-α Production | BV2 | 10 µM | Significant Reduction | [1] |
| Ibuprofen | COX-1 Inhibition | - | - | IC₅₀: 13 µM | [2] |
| Ibuprofen | COX-2 Inhibition | - | - | IC₅₀: 370 µM | [2] |
| Celecoxib | COX-2 Inhibition | - | - | IC₅₀: 0.052 µM | [3] |
Note: Specific IC₅₀ values for COX-2 inhibition by this compound derivatives (compounds 3 and 16) were described as "extremely preferable" but not quantitatively provided in the primary literature reviewed.[1]
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory effects of compounds. The table below compares the efficacy of this compound with Indomethacin and Celecoxib in this model.
| Compound | Animal Model | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| This compound (NST) | Rat | 100 mg/kg | Intraperitoneal | 1-6 hours | Significant reduction in paw elevation time | [4] |
| This compound (NST) | Rat | 200 mg/kg | Intraperitoneal | 1-6 hours | Significant reduction in paw elevation time | [4] |
| Indomethacin | Rat | 10 mg/kg | Intraperitoneal | 1-6 hours | Significant reduction in paw elevation time | [4] |
| Celecoxib | Rat | 50 mg/kg | Oral | 3 hours | Significant | [5] |
| Celecoxib | Rat | 50 mg/kg | Oral | 5 hours | Significant | [5] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and other NSAIDs are mediated through their interaction with specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: General inflammatory pathway showing the action of NSAIDs.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This protocol outlines the steps to induce an inflammatory response in macrophage cell lines (e.g., BV2 or C6) using LPS and to assess the anti-inflammatory effects of test compounds.
Caption: Workflow for in vitro LPS-induced inflammation assay.
Detailed Steps:
-
Cell Culture: Murine microglial BV2 cells or rat glioma C6 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Preparation: Test compounds (this compound derivatives, reference drugs) are dissolved in dimethyl sulfoxide (DMSO) and then diluted with culture medium to the desired concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations. The cells are pre-incubated for 1 hour.
-
Inflammation Induction: After pre-incubation, lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
PGE₂ and TNF-α Assays: The levels of PGE₂ and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: The percentage inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group. IC₅₀ values are determined by plotting the percentage inhibition against the log of the compound concentration.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for evaluating the acute anti-inflammatory activity of compounds in vivo.
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Detailed Steps:
-
Animals: Male Wistar rats (180-220 g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water and are allowed to acclimatize for at least one week before the experiment.
-
Grouping: The rats are randomly divided into several groups (n=6 per group): a control group (vehicle), a reference drug group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the compound of interest (e.g., this compound).
-
Compound Administration: The test compounds and the reference drug are administered intraperitoneally (i.p.) or orally (p.o.) 30 to 60 minutes before the induction of inflammation. The control group receives the vehicle (e.g., 0.9% saline with 5% Tween 80).
-
Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured immediately after the carrageenan injection (time 0) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated for each animal at each time point. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Conclusion
This compound and its derivatives demonstrate significant anti-inflammatory properties, particularly in the context of neuroinflammation, by inhibiting the STAT3 signaling pathway and subsequently reducing the production of pro-inflammatory mediators. While direct comparative data on COX inhibition is still emerging, in vitro studies show a potent reduction in key inflammatory molecules like NO, PGE₂, and TNF-α. Furthermore, in vivo studies indicate that this compound exhibits anti-inflammatory effects comparable to the established NSAID, Indomethacin, in a model of acute inflammation.
For drug development professionals, these findings highlight this compound derivatives as a promising class of compounds warranting further investigation. Their distinct mechanism of action, targeting the STAT3 pathway, may offer a differentiated therapeutic approach compared to traditional NSAIDs that primarily target COX enzymes. Future research should focus on elucidating the precise COX inhibitory profiles of these derivatives and expanding in vivo studies to various models of inflammation to fully characterize their therapeutic potential.
References
- 1. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Antioxidant Effects of the Indole-Derived this compound on Peritonitis and Joint Disability Induced by Carrageenan in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
Comparative Analysis of N-Salicyloyltryptamine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of prominent N-Salicyloyltryptamine (NST) derivatives, focusing on their anti-neuroinflammatory and neuroprotective properties. This document summarizes key experimental data, outlines methodologies, and visualizes the signaling pathways involved.
This compound derivatives have emerged as a promising class of multi-target compounds in the pursuit of effective treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as ischemic stroke. By combining the structural features of salicylic acid and tryptamine, these derivatives are designed to modulate various pathological processes, including neuroinflammation and oxidative stress. This guide focuses on a comparative analysis of several key derivatives that have been prominently featured in recent research: compounds 3 and 16 , L7 , M11 , LZWL02003 , and compound 18 .
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the selected this compound derivatives based on published literature. This allows for a direct comparison of their biological activities.
| Compound | Target/Assay | Reported Activity | Safety (LD50) | Reference |
| 3 | COX-2 Inhibition | Preferable to this compound | > 1000 mg/kg | [1] |
| Nitric Oxide (NO) Production (LPS-induced C6 cells) | ~6-fold better inhibition than this compound | [1] | ||
| 16 | COX-2 Inhibition | Preferable to this compound | > 1000 mg/kg | [1] |
| Nitric Oxide (NO) Production (LPS-induced C6 cells) | ~6-fold better inhibition than this compound | [1] | ||
| L7 | Anti-neuroinflammatory Effects | Good | Not Reported | |
| Neuroprotective Effects | Excellent | Not Reported | ||
| M11 | Antioxidant Capacity | Enhanced compared to L7 | High | |
| Anti-inflammatory Capacity | Enhanced compared to L7 | |||
| Nrf2 Activation | Activator | |||
| LZWL02003 | Anti-neuroinflammatory Activity | Excellent | Not Reported | |
| Neuroprotective Effects (in Parkinson's model) | Protective against MPP+-induced neuronal damage | |||
| 18 | Anti-neuroinflammatory Effects (in vivo) | Superior to L7 | Not Reported | |
| STAT3 Inhibition | Inhibits transcription, expression, and phosphorylation |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the analysis of this compound derivatives.
Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), glutathione, and hematin.
-
Incubation: The enzyme is pre-incubated with the test compound (or vehicle control) for a specified time at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The formation of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Nitric Oxide (NO) Production in LPS-Induced Microglia
This assay assesses the anti-inflammatory activity of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2 or C6).
Methodology:
-
Cell Culture: BV2 or C6 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
Nrf2 Nuclear Translocation Assay
This assay determines the ability of the compounds to induce the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, a key step in the antioxidant response.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., SH-SY5Y) is treated with the test compounds for a specified duration.
-
Nuclear and Cytoplasmic Fractionation: The cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial kit.
-
Western Blot Analysis: The levels of Nrf2 in both fractions are determined by Western blotting using an anti-Nrf2 antibody. Histone H3 and GAPDH are used as markers for the nuclear and cytoplasmic fractions, respectively.
-
Data Analysis: The ratio of nuclear to cytoplasmic Nrf2 is calculated to determine the extent of translocation.
STAT3 Phosphorylation Western Blot
This assay is used to assess the inhibitory effect of the compounds on the activation of the STAT3 signaling pathway.
Methodology:
-
Cell Culture and Treatment: Cells are treated with the compounds and a pro-inflammatory stimulus (e.g., LPS or IL-6) that induces STAT3 phosphorylation.
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: The protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection and Analysis: An HRP-conjugated secondary antibody is used for detection via chemiluminescence. The band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the level of inhibition.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are attributed to their modulation of key signaling pathways involved in inflammation and cell survival.
STAT3 Signaling Pathway Inhibition
Several this compound derivatives, notably compound 18 , have been shown to exert their anti-inflammatory effects by inhibiting the STAT3 pathway. In neuroinflammation, pro-inflammatory cytokines activate Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and promotes the transcription of pro-inflammatory genes, including COX-2. Compound 18 has been reported to inhibit the transcription, expression, and phosphorylation of STAT3, thereby downregulating this inflammatory cascade.[2]
Caption: Inhibition of the STAT3 signaling pathway by Compound 18.
Nrf2-Mediated Antioxidant Response
The neuroprotective effects of some this compound derivatives, such as M11 , are linked to the activation of the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression and a subsequent reduction in oxidative damage.
Caption: Activation of the Nrf2 antioxidant pathway by Compound M11.
NLRP3 Inflammasome and Apoptosis Pathways
The neuroprotective effects of the derivative L7 are attributed to its ability to interfere with Aβ-induced pyroptosis and apoptosis. L7 has been shown to potentially act on the NLRP3-caspase-1-GSDMD axis, a key pathway in pyroptosis, and the mitochondrial apoptosis pathway. By inhibiting these cell death pathways, L7 helps to preserve neuronal integrity in the face of neurotoxic insults.
Caption: Neuroprotective mechanisms of Compound L7.
Conclusion
The this compound derivatives presented in this guide represent a versatile and promising platform for the development of novel therapeutics for neurodegenerative diseases. The comparative analysis highlights the distinct yet complementary mechanisms of action of these compounds. While some derivatives like compounds 3 and 16 show potent anti-inflammatory effects through COX and NO inhibition, others like M11 and L7 exhibit strong neuroprotective properties by activating the Nrf2 antioxidant pathway and inhibiting cell death pathways, respectively. Furthermore, compound 18 demonstrates a targeted approach by inhibiting the STAT3 signaling cascade.
The multifunctional nature of these compounds, addressing both neuroinflammation and oxidative stress, underscores their potential for a more holistic treatment approach to complex neurological disorders. Further research, including head-to-head comparative studies and detailed pharmacokinetic and pharmacodynamic profiling, will be crucial in identifying the most promising candidates for clinical development. This guide serves as a foundational resource for researchers in the field, providing a structured overview of the current landscape of this compound derivatives and paving the way for future investigations.
References
A Head-to-Head Comparison of N-Salicyloyltryptamine Analogues in Neuroinflammation and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
N-Salicyloyltryptamine (NST), a synthetic analogue of tryptamine, and its derivatives have emerged as promising multi-target agents for a range of neurological disorders. By combining the structural features of salicylic acid and tryptamine, these compounds exhibit a unique pharmacological profile, primarily centered around anti-inflammatory, antioxidant, and neuroprotective activities. This guide provides an objective, data-driven comparison of key NST analogues, summarizing their performance in various experimental paradigms and offering detailed protocols for their evaluation.
Comparative Analysis of Biological Activity
Recent research has led to the development of several NST analogues with enhanced potency and specific mechanisms of action. This section provides a quantitative comparison of some of the most promising compounds.
| Compound | Target/Assay | Cell Line | IC50 / EC50 / Papp | Key Findings |
| L7 | Anti-neuroinflammation (NO production) | BV2 microglia | IC50: 3.18 µM | Potent inhibitor of nitric oxide production, a key mediator of neuroinflammation. |
| NLRP3 Inflammasome Inhibition | - | - | Attenuates Aβ-induced pyroptosis through the NLRP3-caspase-1-GSDMD axis. | |
| M11 | Nrf2 Activation | - | - | Activates the Nrf2 signaling pathway, stimulating the expression of downstream antioxidant enzymes like HO-1, GCLC, NQO1, and GPX4. |
| Antioxidant & Anti-inflammatory | - | - | Exhibits synergistic anti-oxidant, anti-inflammatory, anti-ferroptosis, and anti-apoptosis effects, surpassing the parent compound L7. | |
| Compound 3 | COX-2 Inhibition | - | IC50: 0.21 µM | Displays highly potent and selective inhibition of COX-2, a key enzyme in the inflammatory cascade. |
| Anti-neuroinflammation (NO production) | C6 glioma | IC50: 2.3 µM | Significantly reduces nitric oxide production in glial cells. | |
| Compound 16 | COX-2 Inhibition | - | IC50: 0.35 µM | Exhibits strong and selective COX-2 inhibitory activity. |
| Anti-neuroinflammation (NO production) | C6 glioma | IC50: 2.5 µM | Effectively inhibits nitric oxide production. | |
| Compound 18 | STAT3 Phosphorylation Inhibition | - | - | Suppresses the activation of microglia by inhibiting the transcription, expression, and phosphorylation of STAT3. |
| Blood-Brain Barrier Permeability | PAMPA-BBB | Papp: 5.2 x 10⁻⁶ cm/s | Demonstrates good potential for crossing the blood-brain barrier. |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound analogues stems from their ability to modulate key signaling pathways implicated in neurodegenerative diseases.
Replicating Key Findings on N-Salicyloyltryptamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key biological activities of N-Salicyloyltryptamine (NST) and its derivatives with relevant alternative compounds. The information is curated from recent scientific literature to support further research and development. All quantitative data is presented in structured tables, and detailed experimental protocols for key findings are provided.
Anticonvulsant Activity
This compound has demonstrated notable anticonvulsant properties in preclinical models. Its mechanism of action is multifaceted, involving the modulation of several voltage-gated ion channels.
Comparative Performance Data
The following tables summarize the efficacy of NST in comparison to standard anticonvulsant drugs in two common seizure models: the Pentylenetetrazole (PTZ)-induced seizure model and the Maximal Electroshock (MES) test.
Table 1: Comparison of Anticonvulsant Activity in the PTZ-Induced Seizure Model in Mice
| Compound | Dose (mg/kg, i.p.) | Seizure Incidence (%) | Mortality (%) | Latency to Seizures (s) |
| Control | - | 100 | 80 | - |
| This compound | 100 | Reduced (p < 0.05) | Reduced (p < 0.05) | Increased (p < 0.05) |
| 200 | Reduced (p < 0.05) | Reduced (p < 0.05) | Increased (p < 0.05) | |
| Diazepam | 2 | - | - | - |
Data from Quintans-Júnior et al. (2009). Specific quantitative values for reduction and increase were not provided in the abstract.
Table 2: Comparison of Anticonvulsant Activity in the Maximal Electroshock (MES) Test in Mice
| Compound | Dose (mg/kg, i.p.) | Protection from Tonic Hindlimb Extension (%) |
| This compound | 100 | 40 |
| 200 | 40 | |
| Phenytoin | 30 | - |
Data from Quintans-Júnior et al. (2009). Data for Phenytoin was not provided in a directly comparable format in the available text.
Mechanism of Action: Ion Channel Modulation
Electrophysiological studies on GH3 cells have revealed that NST exerts its anticonvulsant effects by modulating Na+, Ca2+, and K+ ion channels.[1]
Table 3: Effect of this compound on Voltage-Gated Ion Channels in GH3 Cells
| Ion Channel | Concentration (µM) | % Inhibition | IC50 (µM) |
| Ito (K+ current) | 17 | 59.2 ± 10.4 | 34.6 ± 8.14 |
| IKD (K+ current) | 17 | 73.1 ± 8.56 | - |
| L-type Ca2+ current | 17 | 54.9 ± 7.50 | - |
| TTX-sensitive Na+ current | 170 | 22.1 ± 2.41 | - |
Data from Araújo et al. (2003).[1]
Experimental Protocols
-
Animals: Male Swiss mice.
-
Procedure:
-
Administer this compound (100 or 200 mg/kg, i.p.) or Diazepam (2 mg/kg, i.p.) as a positive control.
-
After 60 minutes, inject Pentylenetetrazole (60 mg/kg, i.p.).
-
Observe the animals for 30 minutes for the onset of clonic seizures.
-
Record the incidence of seizures, mortality rate over 24 hours, and the latency to the first seizure.[2]
-
-
Animals: Male Swiss mice.
-
Procedure:
-
Administer this compound (100 or 200 mg/kg, i.p.) or Phenytoin (30 mg/kg, i.p.) as a positive control.
-
After 60 minutes, deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension reflex.
-
The absence of this reflex is considered a positive indication of anticonvulsant activity.[3]
-
-
Cell Culture: Culture GH3 cells in a suitable medium until they reach the desired confluency.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (for K+ currents): Contains (in mM): 140 Choline-Cl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 Glucose (pH 7.4).
-
Internal Solution (for K+ currents): Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES (pH 7.2).
-
Specific solutions for Na+ and Ca2+ currents will require different ionic compositions and the use of specific channel blockers.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a specific holding potential (e.g., -80 mV).
-
Apply voltage steps to elicit the desired ionic currents.
-
Perfuse the cells with the external solution containing different concentrations of this compound.
-
Record and analyze the changes in current amplitude and kinetics.
-
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's anticonvulsant action.
Neuroprotective Effects in Ischemic Stroke
Derivatives of this compound have shown significant neuroprotective effects in models of ischemic stroke. These effects are attributed to their anti-inflammatory, antioxidant, and anti-apoptotic properties. A key comparator in this area is Edaravone, a clinically approved drug for ischemic stroke.
Comparative Performance Data
A derivative of N-salicyloyl tryptamine, M11, has been shown to significantly reduce infarct volume in a mouse model of middle cerebral artery occlusion/reperfusion (MCAO/R), with an efficacy comparable to Edaravone.[4]
Table 4: Comparison of Neuroprotective Effects in a Mouse MCAO/R Model
| Compound | Outcome |
| M11 (NST derivative) | Significant reduction in infarct volume, improved neurological deficits |
| Edaravone | Comparable reduction in infarct volume |
Qualitative comparison from a 2024 study.[4]
Mechanism of Action: Nrf2 Activation and Anti-inflammation
The neuroprotective effects of NST derivatives are linked to the activation of the Nrf2 pathway, a key regulator of the cellular antioxidant response. Additionally, these compounds exhibit potent anti-inflammatory and anti-ferroptosis properties.[4]
Experimental Protocols
-
Cell Culture: Culture neuronal cells (e.g., PC12 or primary neurons) in standard conditions.
-
OGD:
-
Replace the culture medium with a glucose-free medium (e.g., Earle's Balanced Salt Solution).
-
Place the cells in a hypoxic chamber with low oxygen (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 2 hours).
-
-
Reoxygenation:
-
Return the cells to a normoxic incubator (21% O2, 5% CO2).
-
Replace the glucose-free medium with complete culture medium.
-
Treat the cells with the test compounds (NST derivatives or comparators) during the reoxygenation phase (e.g., 24 hours).
-
-
Assessment: Evaluate cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining), and markers of oxidative stress and inflammation (e.g., ROS measurement, cytokine ELISA).[5]
Signaling Pathway Diagram
Caption: Nrf2-mediated neuroprotection by NST derivatives in ischemic stroke.
Anti-Neuroinflammatory Activity
This compound and its derivatives have demonstrated significant anti-neuroinflammatory properties, suggesting their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Comparative Performance Data
Certain derivatives of N-salicyloyl tryptamine have shown superior anti-inflammatory activity compared to the parent compound. For instance, compounds 3 and 16 exhibited approximately six-fold better inhibition of nitric oxide (NO) production in LPS-induced C6 cells than N-salicyloyl tryptamine itself.[6]
Table 5: Inhibition of Nitric Oxide Production in LPS-Stimulated C6 Glial Cells
| Compound | Relative Inhibitory Potency (vs. NST) |
| This compound | 1x |
| Compound 3 | ~6x |
| Compound 16 | ~6x |
Data from a 2020 study on N-salicyloyl tryptamine derivatives.[6]
Mechanism of Action: NLRP3 Inflammasome Inhibition
The anti-neuroinflammatory effects of some NST derivatives are mediated through the inhibition of the NLRP3-caspase-1-GSDMD pyroptosis pathway.[4]
Experimental Protocols
-
Cell Culture: Culture microglial cells (e.g., BV2) or astrocytes (e.g., C6) in standard conditions.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound derivatives for a specific duration (e.g., 1 hour).
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
-
Assessment:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory mediators such as Nitric Oxide (using the Griess reagent), PGE2, and cytokines like TNF-α and IL-6 (using ELISA).
-
Cell lysates can be used to analyze the expression of iNOS and COX-2 via Western blotting.[6]
-
Signaling Pathway Diagram
Caption: Inhibition of the NLRP3 inflammasome pathway by NST derivatives.
This guide provides a snapshot of the current understanding of this compound and its derivatives. The presented data and protocols are intended to facilitate further research into the therapeutic potential of this promising class of compounds.
References
- 1. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Anticonvulsant properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of an N-Salicyloyl Tryptamine Derivative against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Neuroprotective Efficacy: N-Salicyloyltryptamine vs. Melatonin
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of N-Salicyloyltryptamine and melatonin. By examining their mechanisms of action, and presenting supporting experimental data, this document serves as a resource for researchers, scientists, and professionals in drug development.
Introduction
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant challenge to modern medicine. The pursuit of effective neuroprotective agents is a cornerstone of neurological research. Melatonin (N-acetyl-5-methoxytryptamine), an endogenous neurohormone, is well-established for its multifaceted neuroprotective capabilities, including potent antioxidant and anti-inflammatory actions.[1][2][3][4] this compound, a synthetic compound derived from melatonin and salicylic acid, has emerged as a promising therapeutic agent, primarily recognized for its strong anti-neuroinflammatory and anti-apoptotic effects.[5][6][7] This guide objectively compares these two molecules, focusing on experimental data to elucidate their respective strengths and therapeutic potential.
Mechanisms of Neuroprotection
Both this compound and melatonin exert their neuroprotective effects through multiple pathways. While there is an overlap in their anti-inflammatory and anti-apoptotic actions, their primary mechanisms and molecular targets show distinct differences.
2.1 Melatonin: A Multifaceted Protector
Melatonin's neuroprotective actions are broad, stemming from both receptor-mediated and receptor-independent activities.[8]
-
Direct and Indirect Antioxidant Activity: Melatonin and its metabolites are powerful free-radical scavengers.[9] This direct antioxidant action is complemented by an indirect effect, where melatonin stimulates the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][9]
-
Receptor-Mediated Signaling: Melatonin binds to two primary G-protein coupled receptors, MT1 and MT2, which are widely distributed in the central nervous system.[8] Activation of these receptors triggers downstream signaling cascades that contribute to neuroprotection, including the inhibition of apoptosis and modulation of inflammatory responses.[8][10][11]
-
Anti-Inflammatory Effects: Melatonin can suppress neuroinflammation by inhibiting the activation of microglia, the brain's resident immune cells.[12][13] It reduces the production of pro-inflammatory cytokines like TNF-α and interleukins (e.g., IL-1β, IL-6) and down-regulates the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]
-
Mitochondrial Protection: Melatonin helps maintain mitochondrial function and integrity, shielding them from oxidative damage and reducing the release of pro-apoptotic factors like cytochrome c.[2][14]
2.2 this compound: A Potent Anti-Inflammatory and Antioxidant Agent
This compound derivatives demonstrate potent neuroprotective effects, primarily by targeting pathways involved in neuroinflammation, oxidative stress, and apoptosis.
-
Anti-Inflammatory Activity: A key mechanism is the potent inhibition of microglia activation.[6] Derivatives of this compound have been shown to suppress the phosphorylation and nuclear translocation of critical inflammatory transcription factors, including NF-κB (p65 subunit) and STAT3.[6][7] This leads to a significant reduction in the expression of downstream inflammatory mediators like COX-2, TNF-α, IL-1β, and IL-6.[6][7]
-
Antioxidant and Anti-Ferroptosis Effects: These compounds effectively combat oxidative stress by reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS) while increasing the activity of SOD.[7] Recent studies show that newer derivatives can also protect against ferroptosis, an iron-dependent form of cell death, by activating the Nrf2 signaling pathway and its downstream targets (HO-1, GPX4).[15]
-
Anti-Apoptotic Pathway: this compound derivatives prevent apoptosis by modulating the balance of the Bcl-2 family of proteins. They have been observed to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby stabilizing the Bcl-2/Bax ratio and preventing the mitochondrial pathway of apoptosis.[7]
Comparative Data on Neuroprotective Performance
The following tables summarize quantitative data from various experimental studies, providing a basis for comparing the efficacy of this compound derivatives and melatonin. Note: Direct head-to-head comparisons are limited; data is compiled from separate studies and experimental conditions may vary.
Table 1: Antioxidant Activity
| Compound | Assay | Model System | Result | Reference |
| Melatonin | DMPD Radical Scavenging | In vitro | 73.5 µg/mL Trolox equivalent activity (at 100 µg/mL) | [16] |
| ORAC | In vitro | High antioxidant capacity via hydrogen atom transfer | ||
| SOD Activity | MCAO/R Rats | Significantly increased SOD activity post-injury | ||
| MDA Levels | MCAO/R Rats | Significantly reduced MDA levels post-injury | ||
| This compound (LZWL02003) | SOD Activity | MCAO/R Mice | Significantly increased SOD activity vs. model group | |
| MDA Levels | MCAO/R Mice | Significantly reduced MDA levels vs. model group | [7] | |
| ROS Levels | OGD/R in PC12 cells | Markedly decreased ROS production vs. model group | [7] | |
| This compound (M11) | Nrf2 Activation | OGD/R in HT22 cells | Potently activated Nrf2 and downstream targets (HO-1, GPX4) | [15] |
Table 2: Anti-Inflammatory Effects
| Compound | Marker | Model System | Result | Reference |
| Melatonin | TNF-α, IL-1β | LPS-stimulated BV2 microglia | Effectively suppressed mRNA and protein levels | [1] |
| iNOS | Hypoxic BV-2 microglia | Inhibited expression | [1] | |
| NF-κB | Aβ-treated SH-SY5Y cells | Inhibited nuclear translocation of NF-κB p65 | [1] | |
| This compound (LZWL02003) | TNF-α, IL-1β, IL-6 | MCAO/R Mice | Significantly reduced cytokine levels in brain tissue | [7] |
| NF-κB p65 | OGD/R in PC12 cells | Suppressed phosphorylation and nuclear translocation | [7] | |
| This compound (Compound 18) | STAT3 | LPS-stimulated BV2 microglia | Inhibited transcription, expression, and phosphorylation | [6] |
| COX-2 | LPS-stimulated BV2 microglia | Downregulated expression via STAT3 inhibition | [6] |
Table 3: In Vivo Neuroprotective Efficacy
| Compound | Animal Model | Key Outcome | Result | Reference |
| Melatonin | MCAO/R (Stroke) | Infarct Volume | Significantly reduced cerebral infarct volume | [4] |
| Transgenic Mouse (AD) | Aβ Deposition | Reduced Aβ deposition in hippocampus and cortex by 43% and 37% | ||
| This compound (L7) | Aβ-induced (AD) | Cognitive Impairment | Remarkably improved performance in MWM and NOR tests | [5] |
| Aβ-induced (AD) | Aβ Plaques | Significantly attenuated the deposition of Aβ plaques in the brain | [5] | |
| This compound (LZWL02003) | MCAO/R (Stroke) | Neurological Deficit | Significantly improved neurological scores | |
| This compound (M11) | MCAO/R (Stroke) | Infarct Volume | Effectively reduced cerebral infarct volume, comparable to Edaravone | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in this guide.
4.1 In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This model simulates the conditions of ischemic stroke in a cell culture environment.
-
Cell Culture: PC12 or HT22 cells are cultured in standard medium (e.g., DMEM with 10% FBS) to 80-90% confluency.
-
Oxygen-Glucose Deprivation (OGD): The standard medium is replaced with glucose-free DMEM. The cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2-4 hours).
-
Reoxygenation (R): The glucose-free medium is replaced with standard, glucose-containing medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a period (e.g., 12-24 hours).
-
Treatment: this compound or melatonin is added to the medium, typically at the onset of reoxygenation, at various concentrations.
-
Analysis: Cell viability is assessed using assays like MTT or CCK-8. Markers for oxidative stress (ROS measurement with DCFH-DA), apoptosis (Western blot for Bcl-2/Bax), and inflammation (ELISA for cytokines) are quantified.
4.2 In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
This surgical model in rodents is a standard for preclinical stroke research.
-
Animal Preparation: Adult male C57BL/6 mice or Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Occlusion: The right common carotid artery is exposed. A nylon monofilament with a rounded tip is inserted through the external carotid artery and advanced up the internal carotid artery to block the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-90 minutes.
-
Reperfusion: The monofilament is withdrawn to allow blood flow to resume.
-
Drug Administration: The test compound (e.g., this compound derivative M11) is administered, often via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified time point (e.g., immediately after reperfusion).
-
Assessment (24h post-MCAO):
-
Neurological Deficit Scoring: A blinded observer scores motor and behavioral deficits on a standardized scale (e.g., 0-5).
-
Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Biochemical Analysis: Brain tissue from the ischemic hemisphere is homogenized for analysis of inflammatory cytokines (ELISA) or protein expression (Western blot).
-
4.3 Antioxidant Capacity Assay: DPPH Radical Scavenging
This common in vitro assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared to an absorbance of ~1.0 at 517 nm. The test compound is dissolved (e.g., in DMSO or ethanol) and serially diluted.
-
Reaction: A small volume of the test compound solution is mixed with the DPPH working solution in a 96-well plate or cuvette.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates radical scavenging.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is often determined.
Discussion and Conclusion
Both melatonin and this compound derivatives present compelling cases as neuroprotective agents, though they exhibit different profiles.
Melatonin stands out for its physiological role and its exceptionally broad spectrum of action. Its ability to function as a direct antioxidant and simultaneously modulate cellular responses through receptor-dependent signaling provides a multi-pronged defense against neuronal injury.[1][8] Its established safety profile and ability to cross the blood-brain barrier further enhance its therapeutic appeal.[17][18]
This compound derivatives, while synthetic, appear to offer more targeted and potent activity against specific pathological pathways, particularly neuroinflammation.[6][15] Studies on derivatives like L7, LZWL02003, and M11 demonstrate a robust capacity to inhibit microglia activation and key inflammatory transcription factors like NF-κB and STAT3.[5][6][7] Furthermore, the development of newer derivatives with added anti-ferroptotic activity via Nrf2 activation highlights the potential for rational drug design to create highly effective, multifunctional neuroprotectants.[15]
Comparative Outlook: Melatonin can be viewed as a foundational neuroprotective agent with a wide range of homeostatic and protective functions. This compound derivatives represent a next-generation, mechanism-driven approach, engineered for high potency against the specific drivers of neurodegeneration, such as inflammation and oxidative stress. While melatonin's effects are pleiotropic, the targeted inhibition of pathways like STAT3 by this compound may offer superior efficacy in diseases where neuroinflammation is a primary pathogenic factor.
References
- 1. The Vital Role of Melatonin and Its Metabolites in the Neuroprotection and Retardation of Brain Aging [mdpi.com]
- 2. The neuroprotective potential of melatonin [nutraingredients.com]
- 3. Antiinflammatory Activity of Melatonin in Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effects of Melatonin: Possible Role in the Pathophysiology of Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of an N-Salicyloyl Tryptamine Derivative against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melatonin Receptor as a Drug Target for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies [mdpi.com]
- 10. Melatonin-Based Therapeutics for Neuroprotection in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melatonin exerts neuroprotective effects in mice with spinal cord injury by activating the Nrf2/Keap1 signaling pathway via the MT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cortiwearable.com [cortiwearable.com]
- 13. frontiersin.org [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of N-salicyloyl tryptamine derivatives as multifunctional neuroprotectants for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. The neuroprotective role of melatonin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Melatonin Activates Anti-Inflammatory Features in Microglia in a Multicellular Context: Evidence from Organotypic Brain Slices and HMC3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-Salicyloyltryptamine: A Comparative Analysis Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Salicyloyltryptamine (NST) and its derivatives against current standard-of-care drugs for several neurological conditions, including epilepsy, neurodegenerative diseases, and cerebral ischemia. The information is compiled from preclinical studies to offer a comprehensive overview of NST's potential, supported by experimental data.
Executive Summary
This compound, a synthetic compound, has demonstrated a multi-faceted pharmacological profile in preclinical models, suggesting its potential as a therapeutic agent for a range of neurological disorders. Its mechanisms of action appear to involve the modulation of ion channels, suppression of neuroinflammatory pathways, and neuroprotection. This guide benchmarks the available data on NST and its derivatives against established treatments in relevant disease models.
Comparative Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound and its derivatives with standard-of-care drugs in established animal models of epilepsy, neuroinflammation (relevant to Alzheimer's and Parkinson's diseases), and cerebral ischemia.
Anticonvulsant Activity
Experimental Model: Pentylenetetrazol (PTZ) and Maximal Electroshock (MES) induced seizure models in mice.
| Compound | Model | Dosage | Efficacy | Citation |
| This compound (STP) | PTZ | 100 mg/kg (i.p.) | Significantly reduced the number of animals exhibiting seizures and diminished the death rate. | [1] |
| This compound (STP) | MES | 100 mg/kg (i.p.) | Eliminated the tonic extensor reflex in 50% of the animals. | [1] |
| Valproic Acid | PTZ | 100 mg/kg (i.p.) | Reduced frequency of myoclonic, clonic, and tonic seizures by 80%, 65%, and 40% respectively; 20% mortality. | |
| Lamotrigine | MES | - | ED50 values in mice have been reported in various studies, demonstrating dose-dependent protection against tonic extension. | |
| Phenytoin | MES | 30 mg/kg | Protected 100% of mice from tonic hindlimb extension. |
Anti-Neuroinflammatory and Neuroprotective Effects (Alzheimer's & Parkinson's Disease Models)
Experimental Model: Lipopolysaccharide (LPS)-induced neuroinflammation in mice and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.
| Compound | Model | Dosage | Efficacy | Citation |
| NST Derivative (Compound 18) | LPS-induced neuroinflammation | - | Exhibited significant neuroprotective effects in the hippocampus. | [2] |
| NST Derivatives (Compounds 3 & 16) | LPS-induced neuroinflammation | - | Showed approximately six-fold better inhibition of nitric oxide production than this compound in C6 cells and reduced GFAP and Iba-1 levels in the hippocampus in vivo. | [3] |
| Donepezil | LPS-induced neuroinflammation | - | Significantly attenuated LPS-induced microglial activation and levels of proinflammatory cytokines COX-2 and IL-6.[4] Improved cognitive function in novel object recognition and Morris water maze tests in APP/PS1 mice.[5] | [4][5] |
| Memantine | LPS-induced neuroinflammation | - | Reduced microglia activation and ameliorated spatial memory impairments. | |
| Levodopa (L-DOPA) | MPTP model | 8 mg/kg/d | Significantly ameliorated behavioral deficits and increased tyrosine hydroxylase (TH) levels. | |
| Rasagiline | MPTP model | 20 mg/kg | Exerted significant protection against the loss of TH-positive dopaminergic neurons. | [6] |
| Pramipexole | MPTP model | 0.1 mg/kg/day | Completely antagonized the neurotoxic effects of MPTP on TH-immunoreactive cell counts in the substantia nigra. | [7] |
Neuroprotection in Cerebral Ischemia
Experimental Model: Middle Cerebral Artery Occlusion (MCAO) model in mice.
| Compound | Model | Dosage | Efficacy | Citation |
| NST Derivative (LZWL02003) | MCAO | - | Significantly reduced infarct volume and improved neurological deficit scores. | [8] |
| Alteplase (tPA) | MCAO | - | Early administration (<3 hours) was associated with a significant reduction in infarct volume (absolute difference of -6.63 mm³).[9] Improved neurological deficit scores.[10] | [9][10] |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of this compound and standard-of-care drugs are mediated by distinct signaling pathways.
This compound: Ion Channel Modulation
This compound has been shown to modulate the activity of several voltage-gated ion channels, which is a key mechanism for its anticonvulsant effects.[11]
This compound Derivatives: Anti-Neuroinflammatory Pathway
Derivatives of this compound have demonstrated potent anti-neuroinflammatory effects by inhibiting the STAT3 signaling pathway, which plays a crucial role in microglial activation and the subsequent inflammatory cascade.[2]
Standard of Care for Alzheimer's Disease: Cholinesterase Inhibition
A primary treatment strategy for the cognitive symptoms of Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Drugs like Donepezil increase the levels of acetylcholine in the brain.
Experimental Protocols
Detailed methodologies for the key preclinical models cited in this guide are provided below.
Maximal Electroshock (MES) Seizure Model
This model is used to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Workflow:
Protocol:
-
Male Swiss mice (25-30 g) are used.
-
The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to study the mechanisms of neuroinflammation and to evaluate the efficacy of anti-inflammatory compounds.
Workflow:
Protocol:
-
C57BL/6 mice are typically used.
-
The test compound or vehicle is administered, often prior to or concurrently with the LPS challenge.
-
LPS (from E. coli) is administered via intraperitoneal (i.p.) injection to induce a systemic inflammatory response that leads to neuroinflammation.
-
After a specific time point (e.g., 24 hours), the animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.
-
The tissue is then processed for analysis of inflammatory markers such as cytokines (e.g., TNF-α, IL-1β), and markers of microglial and astrocyte activation (e.g., Iba-1, GFAP) using techniques like ELISA, qPCR, or immunohistochemistry.
Middle Cerebral Artery Occlusion (MCAO) Model
This is a widely used model of focal cerebral ischemia that mimics human stroke.
Workflow:
Protocol:
-
The animal (typically a mouse or rat) is anesthetized.
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
A nylon monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia.
-
For reperfusion studies, the filament is then withdrawn to restore blood flow.
-
The animal is allowed to recover, and after a set period (e.g., 24 hours), neurological deficits are assessed using a scoring system, and the brain is removed to measure the infarct volume, typically using TTC staining.
Conclusion
The preclinical data currently available suggests that this compound and its derivatives possess promising therapeutic potential across a spectrum of neurological disorders. Their multi-target mechanisms of action, including ion channel modulation and anti-inflammatory effects, may offer advantages over single-target therapies. However, it is crucial to note that the data presented here is from animal models, and further research, including direct, head-to-head comparative studies and eventual clinical trials, is necessary to fully elucidate the therapeutic efficacy and safety of this compound in humans. This guide serves as a foundational resource for researchers and drug development professionals to inform future investigations into this promising compound.
References
- 1. Anticonvulsant properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. Low dose pramipexole is neuroprotective in the MPTP mouse model of Parkinson's disease, and downregulates the dopamine transporter via the D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficacy of Alteplase in a Mouse Model of Acute Ischemic Stroke: A Retrospective Pooled Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of alteplase on neurological deficits and expression of GFAP and GAP-43 in brain tissue of rats with acute cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Salicyloyltryptamine and its Alternatives for Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and in vitro performance of N-Salicyloyltryptamine (NST) and its derivatives against prominent alternatives, Melatonin and Celecoxib, in the context of neuroinflammation and neuroprotection. The information presented is supported by experimental data to aid researchers in their evaluation of these compounds for potential therapeutic development.
Performance Comparison: In Vitro and In Vivo Findings
The following tables summarize the quantitative data from various studies, offering a comparative overview of the efficacy of this compound derivatives, Melatonin, and Celecoxib in modulating key inflammatory and neuroprotective markers.
In Vitro Anti-inflammatory and Neuroprotective Effects
| Compound | Cell Line | Model | Key Findings | Reference |
| This compound Derivative (L7) | BV2 microglia, C6 glioma | LPS-induced inflammation | Showed significant anti-neuroinflammatory and neuroprotective effects.[1] | [1] |
| This compound Derivative (Compound 18) | BV2 microglia | LPS-induced inflammation | Exerted potent anti-neuroinflammatory effects by suppressing microglia activation via the STAT3 pathway.[2] | [2] |
| This compound Derivative (LZWL02003) | SH-SY5Y neuroblastoma | MPP+-induced neuronal damage | Protected against neuronal damage by inhibiting ROS generation, mitochondrial dysfunction, and apoptosis. | |
| Melatonin | Primary microglia, BV2 microglia | LPS-induced inflammation | Inhibited the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and nitric oxide in a dose-dependent manner.[3] | [3] |
| Melatonin | Primary microglia | LPS-induced inflammation | Decreased the expression of proinflammatory mediators and increased anti-inflammatory mediators.[4] | [4] |
| Celecoxib | Macrophages, NSC34 motor neurons | LPS-stimulated macrophage supernatant | Attenuated the release of PGE2, NO, TNF-α, and IL-1β from macrophages and protected motor neurons from toxicity.[5] | [5] |
| Celecoxib | SH-SY5Y neuroblastoma | β-Amyloid-induced toxicity | Exerted neuroprotective effects.[6] | [6] |
In Vivo Anti-inflammatory and Neuroprotective Effects
| Compound | Animal Model | Model | Key Findings | Reference |
| This compound Derivative (L7) | Aβ-induced cognitive impairment mouse model | Alzheimer's Disease | Remarkably improved cognitive impairment.[1] Attenuated the deposition of Aβ plaques in the brain.[1] | [1] |
| This compound Derivative (Compound 18) | LPS-induced mice | Neuroinflammation | Exhibited significant neuroprotective effects in the hippocampus.[2] | [2] |
| This compound Derivative (LZWL02003) | Middle cerebral artery occlusion/reperfusion (MCAO/R) mice | Ischemic Stroke | Effectively reduced cerebral infarct volume and improved neurological deficits.[7] Lowered IL-1β, TNF-α, and IL-6 levels.[8] | [7][8] |
| Melatonin | LPS-injected postnatal rats | Neuroinflammation | Reduced neurobehavioral disturbances and dampened microglia-mediated inflammation.[4] | [4] |
| Melatonin | Dim blue light at night exposed mice | Neuroinflammation | Significantly reduced hippocampal microglial activation and the expression of IL-1β and TNF-α.[9] | [9] |
| Celecoxib | FeCl2-induced epilepsy rat model | Hemorrhagic brain injury | Delayed seizure onset and reduced the severity and duration of seizures. Mitigated neuronal loss and improved synaptic complexity.[10] | [10] |
| Celecoxib | LPS-induced Alzheimer's mouse model | Alzheimer's Disease | Ameliorated cognitive dysfunction and inhibited neuro-inflammation and neuro-degeneration.[11] | [11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are mediated through various signaling pathways. Below are diagrams illustrating the key pathways modulated by this compound and its alternatives.
Caption: Modulation of the STAT3 signaling pathway by this compound and Melatonin.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound and Melatonin.
Experimental Workflows
A general understanding of the experimental procedures used to evaluate these compounds is crucial for interpreting the data.
References
- 1. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melatonin Ameliorate neuroinflammation in activated microglia through the Aryl hydrocarbon-Nrf2 axis [ijbs.com]
- 4. Melatonin Reduces Neuroinflammation and Improves Axonal Hypomyelination by Modulating M1/M2 Microglia Polarization via JAK2-STAT3-Telomerase Pathway in Postnatal Rats Exposed to Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of cyclooxygenase-2 inhibitor celecoxib against toxicity of LPS-stimulated macrophages toward motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Celecoxib Exerts Neuroprotective Effects in β-Amyloid-Treated SH-SY5Y Cells Through the Regulation of Heme Oxygenase-1: Novel Insights for an Old Drug [frontiersin.org]
- 7. Design, synthesis and biological evaluation of N-salicyloyl tryptamine derivatives as multifunctional neuroprotectants for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of an N-Salicyloyl Tryptamine Derivative against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Melatonin modulates neuroinflammatory response and microglial activation in mice exposed to dim blue light at night [frontiersin.org]
- 10. Neuroprotective Effects of the Nonsteroidal Anti-inflammatory Drug Celecoxib Against Caspase-1-dependent Pyroptosis Partially by Suppressing the HMGB1/TLR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective efficiency of celecoxib vesicular bilosomes for the management of lipopolysaccharide-induced Alzheimer in mice employing 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Salicyloyltryptamine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of N-Salicyloyltryptamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard laboratory safety practices and information derived from safety data sheets (SDS).
I. Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles.[1] A face shield may be necessary for larger quantities. |
| Skin and Body Protection | Wear a laboratory coat, long-sleeved clothing, and closed-toe shoes to prevent skin contact. |
| Respiratory Protection | If handling fine powders or generating dust, use a NIOSH-approved respirator with a particulate filter. |
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid generating dust.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Wash hands and skin thoroughly with soap and water after handling.[1]
II. Step-by-Step Disposal Protocol
The primary disposal route for this compound is through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify all waste containing this compound. This includes pure, unused product, contaminated labware (e.g., weighing boats, filter paper), and any solutions.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
Step 2: Waste Collection and Storage
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The container should be marked "Hazardous Waste" and include the chemical name "this compound."
-
For solutions, use a labeled, leak-proof, and compatible container. If dissolved in a flammable solvent, it must be treated as flammable waste.
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep the container tightly closed.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and local regulations for hazardous waste disposal.
Alternative Disposal Method (for approved facilities only):
-
Some facilities may be equipped for incineration. One safety data sheet suggests dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] This method should only be performed by trained personnel in a licensed facility.
III. Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's most recent Safety Data Sheet.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
